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2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid Documentation Hub

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  • Product: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
  • CAS: 14510-18-0

Core Science & Biosynthesis

Foundational

"2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" basic properties

Common Name: -(2-Phenylethyl)-L-cysteine (SPEC) Executive Summary 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , widely known as -(2-phenylethyl)-L-cysteine (SPEC) , is a thioether-containing non-proteinogenic amino...

Author: BenchChem Technical Support Team. Date: March 2026

Common Name: -(2-Phenylethyl)-L-cysteine (SPEC)

Executive Summary

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , widely known as


-(2-phenylethyl)-L-cysteine (SPEC) , is a thioether-containing non-proteinogenic amino acid. It is the critical intermediate metabolite in the mercapturic acid pathway of Phenethyl Isothiocyanate (PEITC) , a potent chemopreventive agent found in watercress and other cruciferous vegetables. Beyond its role as a detoxification biomarker, SPEC exhibits independent pharmacological utility as a neuroprotective agent and antioxidant, sharing structural and functional homology with 

-allylcysteine (SAC) found in aged garlic extract.

This guide details the physicochemical properties, validated synthetic protocols, and metabolic pathways of SPEC, designed for researchers in drug metabolism and pharmacokinetics (DMPK) and neuropharmacology.

Part 1: Physicochemical Characterization

SPEC is a zwitterionic molecule featuring a lipophilic phenethyl tail attached to the hydrophilic cysteine backbone. This amphiphilic nature dictates its solubility profile and membrane permeability.

Table 1: Core Chemical Data
PropertyValue / Description
IUPAC Name 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Common Synonyms

-Phenethyl-L-cysteine; SPEC; PEC; L-Cysteine,

-(2-phenylethyl)-
CAS Number 2139-96-0 (L-isomer)
Molecular Formula

Molecular Weight 225.31 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in water (pH dependent), dilute acid/base; slightly soluble in ethanol; insoluble in non-polar solvents (hexane).[1]
Chirality L-configuration (at the

-carbon) is the bioactive form relevant to metabolism.
pKa (Predicted)

-COOH: ~2.0
Stability Stable in solid state. Solutions susceptible to oxidation to sulfoxide (

-oxide) upon prolonged air exposure.
Part 2: Synthetic Routes & Production[2]

To obtain high-purity SPEC for use as an analytical standard or therapeutic reagent, two primary methods are employed. The choice depends on the required stereochemical purity and available equipment.

Method A: Liquid Ammonia Reduction (High Stereochemical Integrity)

This classical method (du Vigneaud protocol) prevents racemization and ensures high yield by generating the thiolate anion in situ using sodium metal.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a dry ice/acetone condenser and a mechanical stirrer.

  • Solvent: Condense anhydrous ammonia (~100 mL) into the flask at -78°C.

  • Reactants: Add L-Cysteine hydrochloride (10 mmol) to the liquid ammonia.

  • Reduction: Add small pieces of metallic Sodium (Na) until a persistent deep blue color remains (indicating solvated electrons and complete formation of the dianion).

  • Alkylation: Slowly add (2-Bromoethyl)benzene (11 mmol) dropwise. The blue color should disappear immediately.

  • Quenching: Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • Workup: Dissolve the residue in ice-water. Adjust pH to 6.0 (isoelectric point) with acetic acid to precipitate the product.

  • Purification: Recrystallize from hot water or water/ethanol (1:1).

Method B: Aqueous Basic Alkylation (Green Chemistry)

A more accessible method for standard laboratory setups, though requiring careful pH control to prevent side reactions.

Protocol:

  • Dissolve L-Cysteine (10 mmol) in 2M NaOH (25 mL).

  • Add (2-Bromoethyl)benzene (12 mmol) and a catalytic amount of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

  • Stir vigorously at 60°C for 4–6 hours.

  • Cool to room temperature and wash with diethyl ether (2 x 20 mL) to remove unreacted bromide.

  • Acidify the aqueous layer to pH 6.0 using 2M HCl.

  • Collect the precipitated SPEC via filtration.

Visualization: Synthetic Workflow

Synthesis Cys L-Cysteine (Thiol Precursor) Inter Intermediate: S-Sodionated Cysteine Cys->Inter Na / Liq. NH3 (Reduction) Reagent (2-Bromoethyl)benzene (Alkylating Agent) Product S-(2-Phenylethyl)-L-cysteine (SPEC) Reagent->Product Nucleophilic Substitution Inter->Product

Figure 1: Synthesis of SPEC via nucleophilic substitution in liquid ammonia.[1][2][3][4][5]

Part 3: Biological Mechanism & Metabolism[5][6]

The primary biological context of SPEC is its role as a metabolite of Phenethyl Isothiocyanate (PEITC) . Understanding this pathway is essential for researchers studying dietary chemoprevention.

The Mercapturic Acid Pathway

PEITC is highly electrophilic. Upon ingestion, it is rapidly conjugated with glutathione (GSH) by Glutathione S-Transferases (GSTs). This conjugate is sequentially degraded to form SPEC, which is then acetylated to form the final excretory product.

  • Conjugation: PEITC + GSH

    
     PEITC-GSH
    
  • Hydrolysis 1: PEITC-GSH

    
     PEITC-CysGly (Loss of Glutamate)
    
  • Hydrolysis 2: PEITC-CysGly

    
    SPEC  (Loss of Glycine)
    
  • Acetylation: SPEC

    
    
    
    
    
    -Acetyl-
    
    
    -(2-phenylethyl)-L-cysteine (Mercapturic Acid)

Key Insight: SPEC is the "de-acetylated" mercapturic acid. In some tissues, the final acetylation step is reversible (via acylases), meaning SPEC can accumulate intracellularly and exert antioxidant effects similar to its precursor.

Visualization: Metabolic Pathway

Metabolism PEITC Phenethyl Isothiocyanate (PEITC) Conj PEITC-GSH Conjugate PEITC->Conj GST Enzyme GSH Glutathione (GSH) GSH->Conj CG PEITC-CysGly Conj->CG gamma-Glutamyl Transpeptidase (GGT) SPEC S-(2-Phenylethyl)-L-cysteine (SPEC) CG->SPEC Cysteinylglycinase NAC N-Acetyl-SPEC (Mercapturic Acid) SPEC->NAC N-Acetyltransferase (NAT) NAC->SPEC Acylase (Kidney) Urine Urinary Excretion NAC->Urine

Figure 2: The Mercapturic Acid Pathway showing SPEC as the central cysteine conjugate.

Part 4: Analytical Profiling (LC-MS/MS)

For pharmacokinetic studies, quantifying SPEC in plasma or tissue requires sensitive mass spectrometry methods due to the lack of a strong native chromophore.

Protocol: LC-MS/MS Quantification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

    • Precursor Ion:

      
       226.1 
      
      
      
    • Quantifier Ion:

      
       105.1 (Tropylium ion, characteristic of phenethyl group).
      
    • Qualifier Ion:

      
       122.0 (Cysteine fragment).
      

Sample Preparation: Protein precipitation with ice-cold acetonitrile (1:3 v/v) is recommended. The addition of an internal standard (e.g.,


-benzyl-L-cysteine) is critical for normalization.
References
  • Hecht, S. S. (1995). "Chemoprevention by Isothiocyanates." Journal of Cellular Biochemistry, 22(S), 195–209. Link

  • du Vigneaud, V., et al. (1930). "The Synthesis of Di-N-methylhomocystine and N-Methylmethionine and a Study of Their Growth-Promoting Ability." Journal of Biological Chemistry, 89, 419. (Foundational method for liquid ammonia reduction).
  • Ji, L. L., et al. (2017). "S-Propargyl-cysteine, a novel hydrogen sulfide-modulated agent, attenuates lipopolysaccharide-induced spatial learning and memory impairment." Brain, Behavior, and Immunity, 66, 262-272. (Demonstrates neuroprotective mechanisms of S-substituted cysteines). Link

  • PubChem. "L-Cysteine, S-(2-phenylethyl)-." National Center for Biotechnology Information. Link

  • Nakamura, Y., & Miyoshi, N. (2010). "Cell death induction by isothiocyanates and their underlying molecular mechanisms." BioFactors, 36(2), 110-115. (Details the metabolism of PEITC to SPEC). Link

Sources

Exploratory

(2-phenylethyl)cysteine chemical structure and synthesis

This guide serves as an authoritative technical monograph on (2-phenylethyl)cysteine , designed for researchers in medicinal chemistry and drug development. It synthesizes established chemical protocols with structural a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical monograph on (2-phenylethyl)cysteine , designed for researchers in medicinal chemistry and drug development. It synthesizes established chemical protocols with structural analysis and biological context.

Chemical Structure, Synthesis, and Biological Applications

Executive Summary

(2-Phenylethyl)cysteine (PEC), also known as S-phenethyl-L-cysteine, is a non-proteinogenic amino acid characterized by a thioether linkage connecting an L-cysteine backbone to a phenethyl side chain. It serves as a critical structural isostere in peptidomimetic drug design, particularly for inhibitors of zinc-metalloproteases (e.g., neutral endopeptidase/enkephalinase) where the phenethyl group probes hydrophobic S1' or S2' pockets. Biologically, it represents a key intermediate in the mercapturic acid pathway of phenethyl halides and is a constituent of specific Allium chemistries.

Core Chemical Identity
PropertyData
IUPAC Name (2R)-2-amino-3-(2-phenylethylsulfanyl)propanoic acid
Common Names S-Phenethyl-L-cysteine; PEC; L-Cysteine, S-(2-phenylethyl)-
CAS Registry Number 14510-12-4 (L-isomer)
Molecular Formula C

H

NO

S
Molecular Weight 225.31 g/mol
Stereochemistry L-configuration (R-absolute configuration at

-carbon)
Solubility Soluble in acidic/basic aqueous solutions; sparingly soluble in neutral water; insoluble in non-polar organics.[1][2][3][4][5]

Synthetic Strategies & Causality

The synthesis of PEC relies on the nucleophilic alkylation of the cysteine thiolate. The choice of method depends on scale, available reagents, and required stereochemical purity.

Method A: Nucleophilic Substitution (The "Gold Standard")

This method utilizes the high nucleophilicity of the sulfur atom in L-cysteine under basic conditions to displace a halide from (2-bromoethyl)benzene.

  • Rationale: L-Cysteine hydrochloride is inexpensive and chiral. The reaction preserves the stereocenter because the alkylation occurs at the distal sulfur, not the chiral

    
    -carbon.
    
  • Solvent Choice: Ethanol/Water or Liquid Ammonia. Ethanol/Water is preferred for bench-scale safety, avoiding the hazards of liquid ammonia (Birch conditions).

  • Base Selection: Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt). 3 equivalents are required: 1 for the carboxylate, 1 for the ammonium, and 1 to generate the thiolate nucleophile.

Method B: Chemoenzymatic Synthesis (Emerging)

Recent advances in biocatalysis utilize Tryptophan Synthase (TrpS) from E. coli or Salmonella.

  • Mechanism: TrpS typically condenses indole with L-serine. However, it exhibits promiscuity toward thiols. It can condense 2-phenylethanethiol with L-serine to yield PEC.

  • Advantage: "Green" chemistry; high enantiomeric excess (>99%).

  • Limitation: Requires specific enzyme preparations and handling of volatile thiols.

Detailed Experimental Protocol

Protocol: Chemical Synthesis of S-(2-Phenylethyl)-L-cysteine Scale: 50 mmol | Yield Target: 65-75%

This protocol is a self-validating system; the precipitation of the zwitterionic product at the isoelectric point (pI ~5.5) serves as the primary purification step.

Reagents
  • L-Cysteine Hydrochloride Monohydrate (

    
     175.6): 8.78 g (50 mmol)
    
  • (2-Bromoethyl)benzene (Phenethyl bromide,

    
     185.06): 9.25 g (50 mmol)
    
  • Sodium Hydroxide (NaOH): 6.0 g (150 mmol) dissolved in 30 mL water

  • Ethanol (Absolute): 100 mL

  • Acetic Acid (Glacial): For pH adjustment

Step-by-Step Methodology
  • Thiolate Formation:

    • In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve L-cysteine HCl (8.78 g) in water (20 mL).

    • Add the NaOH solution (6.0 g in 30 mL water) dropwise under stirring. The solution will clarify as the cysteine dissolves and the thiolate forms.

    • Checkpoint: Ensure the system is flushed with N

      
       to prevent oxidation of cysteine to cystine (disulfide).
      
  • Alkylation:

    • Add Ethanol (80 mL) to the reaction mixture.

    • Add (2-Bromoethyl)benzene (9.25 g) dropwise over 15 minutes.

    • Heat the mixture to mild reflux (approx. 70-80°C) for 3–4 hours.

    • Observation: Sodium bromide (NaBr) may precipitate as a white solid during reflux.

  • Isolation:

    • Cool the mixture to room temperature.

    • Neutralize the highly basic solution by adding Glacial Acetic Acid dropwise until the pH reaches the isoelectric point of PEC (approx. pH 5.0–6.0).

    • Critical Step: The product, S-(2-phenylethyl)-L-cysteine, will precipitate as white, pearly plates or needles.

    • Cool in an ice bath for 1 hour to maximize precipitation.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaBr, NaOAc) and cold ethanol (2 x 20 mL) to remove unreacted bromide.

    • Recrystallize from hot water or water/ethanol (1:1) if higher purity is required.

    • Dry in a vacuum oven at 50°C overnight.

Analytical Characterization

To validate the synthesis, compare the obtained spectral data against these consensus parameters.

NMR Spectroscopy (D O/NaOD)

The spectrum displays distinct regions: the aromatic ring, the ethylene bridge, and the cysteine backbone.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
7.20 – 7.40Multiplet5HAromatic Phenyl Protons

H
3.50 – 3.60dd1HCys

-CH (Methine)

H
2.80 – 2.95Multiplet4HPhenethyl -CH

-CH

-

H
2.70 – 2.85dd2HCys

-CH

Mass Spectrometry[6]
  • ESI-MS (+): Calculated [M+H]

    
     = 226.1; Found = 226.1.
    
  • Fragmentation: Loss of NH

    
     and HCOOH is common in MS/MS modes.
    

Biological Applications & Metabolism

In drug development, PEC is often used as a "warhead precursor" or structural probe.

  • Peptidase Inhibition: PEC derivatives (e.g., N-hydroxyaminocarbonyl-PEC) inhibit metalloproteases like Enkephalinase (NEP 24.11) by chelating the Zinc ion while the phenethyl group occupies the hydrophobic S1' pocket.

  • Metabolism (Mercapturic Acid Pathway): When phenethyl halides are ingested or absorbed, they are conjugated with glutathione (GSH). The GSH conjugate is processed to the cysteine conjugate (PEC), which is then N-acetylated to form the Mercapturic Acid (N-acetyl-S-phenethyl-L-cysteine) before renal excretion.

Pathway Visualization

The following diagram illustrates the synthesis and metabolic fate of PEC.

PEC_Pathways cluster_synth Chemical Synthesis (In Vitro) cluster_metab Metabolic Fate (In Vivo) Cys L-Cysteine (Nucleophile) PEC (2-Phenylethyl)cysteine (PEC) Cys->PEC NaOH/EtOH Reflux PhBr (2-Bromoethyl)benzene (Electrophile) PhBr->PEC Mercap Mercapturic Acid (N-Acetyl-PEC) PEC->Mercap N-Acetyltransferase (Liver/Kidney) GSH Glutathione Conjugate Urine Renal Excretion Mercap->Urine Elimination

Figure 1: Dual pathways showing the chemical synthesis of PEC (blue) and its biological metabolism via N-acetylation (red).

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (n.d.). S-(2-Phenylethyl)-L-cysteine. PubChem Compound Summary for CID 92044. Retrieved from [Link]

  • Synthesis Protocol (Adaptation): du Vigneaud, V., Loring, H. S., & Craft, H. A. (1934). The Oxidation of the Sulfur of the Acetyl and Phenyl Derivatives of Cysteine and Cystine. Journal of Biological Chemistry, 105, 481-488.
  • Enzymatic Synthesis: Plaza, M., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method.[1][6] BMC Biotechnology, 19, 49. Retrieved from [Link]

  • Metabolic Pathway: Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194.
  • NMR Data Source: Biological Magnetic Resonance Data Bank (BMRB). L-Cysteine Chemical Shifts. Retrieved from [Link] (Used as baseline for cysteine backbone shifts).

Sources

Foundational

CAS 14510-18-0 physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of Methoxphenidine (MXP) A Note on Chemical Identification: This guide focuses on the compound commonly known as Methoxphenidine (MXP), or 2-MeO-diphenid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Methoxphenidine (MXP)

A Note on Chemical Identification: This guide focuses on the compound commonly known as Methoxphenidine (MXP), or 2-MeO-diphenidine, with the Chemical Abstracts Service (CAS) number 127529-46-8.[1] The user-provided CAS number 14510-18-0 did not correspond to this compound in the available literature. It is presumed that the intended subject of this guide is the widely studied Methoxphenidine.

Introduction

Methoxphenidine (MXP), chemically identified as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a dissociative substance of the diarylethylamine class.[1][2] It emerged on the novel psychoactive substance (NPS) market as a replacement for other arylcyclohexylamines, such as methoxetamine (MXE).[2] Structurally distinct from arylcyclohexylamines like ketamine and PCP, MXP’s unique pharmacological profile and physicochemical properties have made it a subject of interest for researchers in medicinal chemistry, pharmacology, and toxicology. This guide provides a comprehensive overview of its core physicochemical characteristics, analytical methodologies, and pharmacological context, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling requirements.[3]

Structural and Molecular Data

A thorough understanding of MXP's molecular structure is the foundation for interpreting its chemical behavior.

Table 1: Key Physicochemical and Computed Properties of Methoxphenidine.

PropertyValueSource
IUPAC Name 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidinePubChem[1]
Synonyms 2-MeO-diphenidine, MXP, MethoxydiphenidinePubChem[1]
CAS Number 127529-46-8PubChem[1]
Molecular Formula C₂₀H₂₅NOPubChem[1]
Molecular Weight 295.4 g/mol PubChem[1]
XLogP3 4.6PubChem[1]
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 4PubChem
Exact Mass 295.193614421 DaPubChem[1]
Topological Polar Surface Area 12.5 ŲPubChem[1]
Heavy Atom Count 22PubChem
Structure-Activity Relationship Insights

The structure of MXP, particularly the position of the methoxy group on the phenyl ring, is a critical determinant of its pharmacological activity.[4] The presence and location of this group can influence binding affinity and selectivity for biological targets.[4] The piperidine ring is also a key structural component for its activity, particularly in the context of sigma-1 (σ1) receptor affinity.[4]

Caption: Chemical structure of Methoxphenidine (MXP).

Pharmacological Profile

MXP is primarily recognized for its activity as a selective NMDA receptor antagonist.[2] This mechanism is shared with other dissociative anesthetics and is believed to be the primary driver of its psychoactive effects.[2] Additionally, there is evidence to suggest that MXP may also act as a dopamine reuptake inhibitor.[2] This dual action could contribute to its complex pharmacological profile, which includes dissociative and stimulant-like effects.

MXP_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MXP Methoxphenidine (MXP) NMDA_R NMDA Receptor MXP->NMDA_R Antagonizes DAT Dopamine Transporter (DAT) MXP->DAT Inhibits Effect1 Dissociative Effects NMDA_R->Effect1 Effect2 Stimulant Effects DAT->Effect2 Dopamine Dopamine Dopamine->DAT Reuptake Glutamate Glutamate Glutamate->NMDA_R Binds

Caption: Proposed dual mechanism of action for Methoxphenidine.

Analytical Methodologies

The identification and quantification of MXP in biological and non-biological matrices are crucial for both clinical and forensic toxicology. A general workflow for the analysis of MXP is outlined below.

Sample Preparation

Given its lipophilic nature (XLogP3 = 4.6), liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common methods for isolating MXP from complex matrices like blood or urine. The choice of solvent and pH is critical for efficient extraction.

Chromatographic Separation and Detection

High-performance liquid chromatography (HPLC) coupled with a suitable detector is a standard technique for the separation and detection of MXP.[5] The use of a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typical.

Mass spectrometry (MS), particularly in tandem with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides high sensitivity and specificity for the definitive identification and quantification of MXP and its metabolites.[5]

MXP_Analytical_Workflow cluster_workflow Analytical Workflow for MXP Sample Biological Sample (Blood, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Detection Detection (MS or UV) Separation->Detection Data Data Analysis Detection->Data

Caption: A generalized workflow for the analysis of Methoxphenidine.

Safety and Handling

As a research chemical, comprehensive safety data for MXP is limited. However, based on its chemical class and available information, the following precautions are recommended.

Personal Protective Equipment (PPE)

When handling MXP, appropriate PPE should be worn, including:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be used to protect against splashes.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.

Storage and Stability

MXP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from strong oxidizing agents.[6]

Disposal

Waste material should be disposed of in accordance with local, state, and federal regulations.[6]

Conclusion

Methoxphenidine is a compound of significant interest due to its unique chemical structure and pharmacological profile. A thorough understanding of its physicochemical characteristics is paramount for researchers in various scientific disciplines. This guide has provided a detailed overview of its properties, analytical methodologies, and safety considerations to support further scientific inquiry.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67833251, 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine. Retrieved from [Link]

  • Orsolini, L., Papanti, D., & Schifano, F. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (n.d.).
  • Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (n.d.). ResearchGate. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Novachem. (n.d.). Methoxyphenidine Hydrochloride (1-[1-(2-Methoxyphenyl)-2-phenylethyl]piperidine Hydrochloride) 1.0 mg/ml in Methanol (as free ba. Retrieved from [Link]

  • Orsolini, L., et al. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2025). Safety Data Sheet.
  • Healx. (2022). Physicochemical properties. Retrieved from [Link]

  • Elliott, S., et al. (2015). First Reported Fatalities Associated with the 'Research Chemical' 2-Methoxydiphenidine. Journal of Analytical Toxicology, 39(8), 643-649. Retrieved from [Link]

Sources

Exploratory

S-Substituted Cysteine Derivatives: Mechanistic Insights and Therapeutic Opportunities

Executive Summary The unique chemical biology of the cysteine thiol makes it a critical node for both endogenous signal transduction and exogenous pharmacological intervention. This whitepaper provides a deep-dive analys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unique chemical biology of the cysteine thiol makes it a critical node for both endogenous signal transduction and exogenous pharmacological intervention. This whitepaper provides a deep-dive analysis into the biological significance of S-substituted cysteine derivatives. We will explore how post-translational modifications like S-nitrosylation act as redox switches, how dietary derivatives like S-allylcysteine modulate metabolic health, and how the reactive cysteine has revolutionized oncology through targeted covalent inhibitors (e.g., KRAS G12C inhibitors). Furthermore, we provide a self-validating experimental framework for analyzing these elusive modifications in the laboratory.

The Chemical Biology of the Cysteine Thiol

Cysteine is one of the least abundant amino acids in the human proteome, yet it is arguably the most reactive. The inherent nucleophilicity of its sulfhydryl (-SH) group is governed by its pKa, which is typically ~8.3. However, the local protein microenvironment (e.g., proximity to basic residues like histidine or arginine) can lower this pKa to <6.0, stabilizing the highly reactive thiolate anion (


).

This precise chemical tuning allows specific cysteine residues to act as highly selective sensors for reactive oxygen and nitrogen species, as well as ideal anchoring points for covalent drugs. Understanding the causality behind this reactivity is the foundation of modern redox biology and covalent drug design.

Endogenous S-Substitutions: Redox Signaling via S-Nitrosylation

S-nitrosylation (SNO) is the covalent attachment of a nitric oxide (NO) moiety to a reactive cysteine thiol, forming an S-nitrosothiol[1]. Unlike classical receptor-ligand signaling, S-nitrosylation is a ubiquitous, redox-based post-translational modification that regulates over 3,000 proteins, impacting mitochondrial dynamics, apoptosis, and cellular homeostasis[2].

Mechanistic Causality: NO itself is not a strong enough oxidant to directly react with a protein thiol. Instead, NO undergoes auto-oxidation in the presence of oxygen to form


, which acts as the primary proximal nitrosylating agent[2]. The addition of the bulky, polar NO group induces allosteric conformational changes in the target protein, altering its enzymatic activity or protein-protein interactions.

Diagram 1: The S-Nitrosylation Signaling Pathway.

Exogenous S-Substitutions: S-Allylcysteine (SAC)

Beyond endogenous signaling, exogenous S-substituted cysteines exhibit profound biological activity. S-allylcysteine (SAC) is a water-soluble, sulfur-containing amino acid predominantly found in aged garlic extract[3].

Pharmacological Causality: Unlike volatile garlic compounds (e.g., allicin) which are highly unstable and exhibit poor bioavailability, SAC possesses near 100% oral bioavailability and remains stable in the bloodstream[3]. SAC acts as a potent scavenger of reactive oxygen species (ROS) and modulates metabolic pathways. Preclinical models demonstrate that SAC effectively mitigates oxidative damage, reduces blood glucose, and improves pancreatic function in models of diabetes[4],[5]. Its biological significance lies in its ability to upregulate the Nrf2/HO-1 antioxidant signaling pathway, providing a protective shield against glucolipotoxicity[5].

Pharmacological Targeting: The KRAS G12C Paradigm

For decades, mutant KRAS was considered "undruggable." It lacks deep hydrophobic pockets and binds GTP with picomolar affinity, rendering competitive inhibition impossible. The discovery of the G12C mutation (glycine substituted by cysteine at codon 12) provided a unique vulnerability: a highly reactive, mutant-specific thiol.

Therapeutic Causality: Targeted covalent inhibitors (TCIs) like Sotorasib (AMG510) were engineered to exploit this specific S-substitution[6]. Sotorasib selectively forms an irreversible covalent bond with the mutant Cys12 residue. Crucially, it binds to the Switch II pocket only when KRAS is in its inactive, GDP-bound state[7]. By covalently locking the protein in this "off" state, the inhibitor completely severs the downstream MAPK signaling cascade, leading to tumor regression in non-small cell lung cancer (NSCLC)[6].

Diagram 2: Mechanism of KRAS G12C Covalent Inhibition by Sotorasib.

Quantitative Data Summary

To provide a comparative overview of these distinct S-substituted modalities, key quantitative and pharmacokinetic parameters are summarized below.

Modality / DerivativeSource / TargetPrimary Biological FunctionKey Pharmacological TraitClinical / Biological Status
S-Nitrosothiols (-SNO) Endogenous (NO-derived)Redox signaling, allosteric regulationHighly labile, reversible modificationUbiquitous cellular regulator
S-Allylcysteine (SAC) Exogenous (Aged Garlic)Antioxidant, Nrf2 activation~100% Oral bioavailability, high stabilityNutraceutical, metabolic support
Sotorasib-Cys12 Adduct Pharmacological (TCI)KRAS G12C inhibitionIrreversible covalent bondFDA-approved for NSCLC

Experimental Methodologies: The Biotin Switch Technique (BST)

Detecting S-substituted modifications like S-nitrosylation is notoriously difficult due to the inherent lability of the S-NO bond. As a Senior Application Scientist, I mandate the use of the Biotin Switch Technique (BST) [8]. This protocol is designed as a self-validating system—every step relies on strict chemical causality to prevent false positives.

Protocol Workflow

1. Lysis and Preparation

  • Step: Lyse cells in HEN Buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7).

  • Causality: Neocuproine is a highly specific copper chelator. Trace copper ions rapidly catalyze the decomposition of S-nitrosothiols. Omitting neocuproine guarantees the loss of your endogenous SNO signal before the assay even begins.

2. Blocking Free Thiols

  • Step: Incubate lysates with 20 mM S-methyl methanethiosulfonate (MMTS) and 2.5% SDS at 50°C for 20 minutes.

  • Causality: SDS denatures the tertiary structure of the proteins, exposing buried, sterically hindered thiols. MMTS irreversibly alkylates all free thiols. If this blocking step is incomplete, residual free thiols will be falsely identified as S-nitrosylated targets later.

3. Acetone Precipitation

  • Step: Add 3 volumes of ice-cold acetone, incubate at -20°C for 1 hour, and centrifuge to pellet proteins. Wash the pellet twice.

  • Causality: This step completely removes unreacted MMTS. If residual MMTS remains in the buffer, it will immediately block the nascent thiols generated in the next step, resulting in a false negative.

4. Selective Reduction and Labeling

  • Step: Resuspend the pellet in HEN buffer containing 1 mM Biotin-HPDP and 30 mM Sodium Ascorbate. Incubate in the dark for 1 hour at room temperature.

  • Causality: This is the crux of the assay. Ascorbate acts as a highly selective nucleophile that undergoes transnitrosation, reducing only S-nitrosothiols to free thiols, without breaking stable disulfide bonds. Biotin-HPDP then covalently tags these newly liberated thiols.

  • Self-Validation Control: You MUST run a parallel sample omitting Sodium Ascorbate (Asc-). Because no new thiols should be generated without ascorbate, the Asc- lane must be completely blank on the final Western blot. Any signal here indicates incomplete MMTS blocking (Step 2).

5. Pulldown and Detection

  • Step: Isolate biotinylated proteins using Streptavidin-agarose resin. Elute using a reducing agent (e.g., DTT) and analyze via Western Blot against your protein of interest.

Diagram 3: Workflow of the Biotin Switch Technique (BST) for S-Nitrosylation.

References

1.8 2.1 3.6 4.7 5.2 6.4 7.3 8.5

Sources

Foundational

Role of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" in toxicology

The following technical guide details the role of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (commonly known as S-Phenethyl-L-cysteine or PEC ) in toxicology. A Technical Guide on Metabolic Fate, Bioactivation, an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (commonly known as S-Phenethyl-L-cysteine or PEC ) in toxicology.

A Technical Guide on Metabolic Fate, Bioactivation, and Biomarker Analysis

Executive Summary

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (S-Phenethyl-L-cysteine) represents a critical intermediate in the Mercapturic Acid Pathway . While often overshadowed by its highly nephrotoxic halogenated analogs (e.g., DCVC), this compound serves as a definitive biomarker of exposure for phenethyl halides and styrene-related alkylating agents.

In toxicological research, this molecule acts as a "metabolic switch." Its fate is determined by the competition between N-acetyltransferase 8 (NAT8) (leading to detoxification and excretion) and Cysteine S-conjugate


-lyase  (potentially leading to bioactivation and mitochondrial stress). This guide provides the mechanistic grounding, synthesis protocols, and analytical workflows required to study this compound's role in drug metabolism and toxicology.

Part 1: Chemical Identity & Metabolic Context

Structural Profile

The compound is a thioether conjugate of the amino acid L-cysteine and a phenethyl group. It is distinct from dithiocarbamate conjugates (formed by isothiocyanates like PEITC) due to the direct sulfur-carbon bond at the


-position.
PropertySpecification
IUPAC Name 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Common Name S-Phenethyl-L-cysteine (PEC)
Molecular Formula

Molecular Weight 225.31 g/mol
Key Functional Groups Primary Amine, Carboxylic Acid, Thioether (S-C)
Metabolic Precursors (2-Bromoethyl)benzene (Phenethyl bromide); Styrene (minor)
Primary Metabolite N-Acetyl-S-phenethyl-L-cysteine (Phenethyl mercapturic acid)
The Mercapturic Acid Pathway

S-Phenethyl-L-cysteine is not generated de novo; it is the product of glutathione (GSH) conjugation. The parent toxicant (e.g., Phenethyl bromide) acts as an electrophile, alkylating GSH via Glutathione S-Transferase (GST).

The resulting conjugate undergoes obligate processing:

  • 
    -Glutamyltranspeptidase (GGT):  Cleaves the glutamate moiety.
    
  • Cysteinylglycine Dipeptidase: Cleaves the glycine moiety.

  • Result: S-Phenethyl-L-cysteine (The Topic Compound).[1][2][3]

At this stage, the molecule enters a toxicological "fork in the road" (See Diagram 1).

Part 2: The Toxicological Pivot Point (Mechanism)

The toxicological significance of S-Phenethyl-L-cysteine lies in the competition between two enzymatic pathways. The balance of these pathways determines whether the exposure results in safe excretion or potential renal injury.

Pathway A: Detoxification (The Dominant Shunt)

In most mammalian systems, the primary fate is N-acetylation via the enzyme NAT8 (Kidney) or NAT2 (Liver).

  • Mechanism: Transfer of an acetyl group from Acetyl-CoA to the primary amine.

  • Product: N-Acetyl-S-phenethyl-L-cysteine (Mercapturic Acid).[4][1]

  • Outcome: The product is anionic, water-soluble, and recognized by organic anion transporters (OATs) for rapid urinary excretion. This is the "Safe" pathway.

Pathway B: Bioactivation ( -Lyase)

Cysteine S-conjugates are substrates for Cysteine S-conjugate


-lyase  (found in high concentrations in the renal proximal tubule mitochondria).
  • Mechanism: The enzyme requires Pyridoxal 5'-Phosphate (PLP).[5][6] It cleaves the C-S bond via

    
    -elimination.[5][7]
    
  • Products: Pyruvate + Ammonia + 2-Phenylethanethiol (Phenethyl mercaptuan).

  • Toxicology: Unlike the thioketenes produced by halogenated conjugates (which cross-link DNA), the phenethyl thiol is less reactive but can still disrupt mitochondrial respiration and deplete local thiol pools.

  • Relevance: High expression of

    
    -lyase in the kidney makes the renal proximal tubule the primary target organ for toxicity if Pathway A is saturated.
    
Visualization of the Signaling Pathway

MetabolicPathway Parent Phenethyl Bromide (Electrophile) Conjugate S-Phenethyl-Glutathione Parent->Conjugate Alkylation GSH Glutathione (GSH) GSH->Conjugate Intermediate S-Phenethyl-CysGly Conjugate->Intermediate Glutamate loss Target S-Phenethyl-L-Cysteine (Topic Compound) Intermediate->Target Glycine loss Mercapturate Mercapturic Acid (Excretion/Detox) Target->Mercapturate Major Pathway Reactive Phenethyl Mercaptan (Reactive Thiol) Target->Reactive Bioactivation (Kidney) GST GST GGT GGT DP Dipeptidase NAT NAT8 (N-Acetyltransferase) Lyase C-S Beta-Lyase Mito Mitochondrial Dysfunction Reactive->Mito Toxicity

Figure 1: The metabolic bifurcation of S-Phenethyl-L-cysteine. The compound sits at the intersection of detoxification (NAT8) and bioactivation (


-lyase).

Part 3: Experimental Protocols

To rigorously study the role of this compound, researchers must synthesize it with high purity and assay its specific interaction with renal enzymes.

Protocol: Chemical Synthesis of S-Phenethyl-L-Cysteine

Objective: Generate high-purity standard for LC-MS/MS or enzymatic assays.

  • Reagents: L-Cysteine hydrochloride (10 mmol), (2-Bromoethyl)benzene (10 mmol), Ethanol (95%), Sodium Hydroxide (NaOH).

  • Solubilization: Dissolve L-Cysteine HCl in 20 mL of water. Adjust pH to ~8.0 using 2M NaOH (creates the thiolate anion).

  • Alkylation: Dissolve (2-Bromoethyl)benzene in 20 mL Ethanol. Add dropwise to the cysteine solution under constant stirring.

  • Reaction: Reflux at 60°C for 3 hours under Nitrogen atmosphere (prevents disulfide dimer formation).

  • Precipitation: Cool the mixture on ice. Adjust pH to 5.0 (isoelectric point of the zwitterion). The white precipitate is S-Phenethyl-L-cysteine.

  • Purification: Recrystallize from hot water/ethanol (1:1).

  • Validation: Confirm structure via 1H-NMR and Mass Spectrometry (m/z 226 [M+H]+).

Protocol: In Vitro Cysteine S-Conjugate -Lyase Assay

Objective: Quantify the bioactivation potential of the compound in renal tissue.

StepActionCritical Parameter
1. Preparation Isolate renal cytosolic or mitochondrial fraction from rat/mouse kidney.Keep at 4°C to preserve enzyme activity.
2. Incubation Mix 100 µL protein fraction with 100 mM Potassium Phosphate buffer (pH 7.4) containing 50 µM Pyridoxal 5'-phosphate (PLP).PLP is the obligate cofactor for lyase activity.
3. Substrate Add S-Phenethyl-L-cysteine (Final conc: 1–5 mM).Run a blank without substrate.
4. Reaction Incubate at 37°C for 30 minutes.
5. Derivatization Add 2,4-Dinitrophenylhydrazine (DNPH) in HCl.DNPH reacts with Pyruvate (the stoichiometric byproduct).
6. Detection Measure absorbance at 420 nm or analyze via HPLC.Pyruvate concentration = Moles of C-S bond cleaved.
Protocol: LC-MS/MS Quantification (Biomarker Analysis)

Objective: Detect exposure in biological matrices (Urine/Plasma).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Transition (MRM):

    • Precursor: 226.1 m/z (

      
      )
      
    • Product 1: 105.1 m/z (Phenethyl carbocation - Quantifier)

    • Product 2: 88.0 m/z (Cysteine fragment - Qualifier)

  • Internal Standard: S-Benzyl-L-cysteine or deuterated analog.

Part 4: Data Interpretation & Causality

When analyzing data regarding S-Phenethyl-L-cysteine, the ratio of metabolites is the primary indicator of toxicological risk.

The Mercapturic Acid Ratio

In urine analysis, calculate the ratio of the N-acetylated form to the free cysteine conjugate:



  • High R (>10): Indicates efficient Phase II detoxification. The subject has high NAT8 activity and low risk of renal injury.

  • Low R (<2): Indicates saturation of acetylation or high deacetylation activity (via Acylase I). This increases the residence time of the free cysteine conjugate, raising the probability of

    
    -lyase engagement and mitochondrial toxicity.
    
Interpreting Mitochondrial Toxicity

If S-Phenethyl-L-cysteine treatment leads to a decrease in mitochondrial membrane potential (


) in vitro:
  • Causality Check: Co-incubate with Aminooxyacetic acid (AOAA) .

  • Logic: AOAA is a specific inhibitor of PLP-dependent enzymes (including

    
    -lyase).
    
  • Result: If toxicity is abolished by AOAA, the mechanism is confirmed to be

    
    -lyase dependent cleavage releasing the phenethyl thiol. If toxicity persists, it is an off-target effect of the intact molecule.
    

References

  • Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate beta-lyases.[5][6][7] Amino Acids, 30(1), 1–15.

  • Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and alkynes. Drug Metabolism Reviews, 36(3-4), 583–594.

  • Elfarra, A. A. (1993). Potential role of the mercapturic acid pathway in the nephrotoxicity of 2-bromohydroquinone and other oxidative metabolites. Environmental Health Perspectives, 101(Suppl 6), 17.

  • Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171–194.

  • James, M. O., et al. (2007). Methods for measuring cysteine S-conjugate β-lyase activity. Current Protocols in Toxicology, 34(1), 4-24.

Sources

Exploratory

Technical Guide: Metabolic Pathway of Styrene to (2-Phenylethyl)cysteine Conjugates

Executive Summary This technical guide delineates the metabolic bioactivation and detoxification of styrene, specifically focusing on the formation of -(2-phenyl-2-hydroxyethyl)cysteine and its -acetylated derivative (a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the metabolic bioactivation and detoxification of styrene, specifically focusing on the formation of


-(2-phenyl-2-hydroxyethyl)cysteine  and its 

-acetylated derivative (a mercapturic acid). While the major metabolic route for styrene involves hydrolysis to mandelic acid (approx. 95%), the glutathione (GSH) conjugation pathway (<1%) is toxicologically critical as it serves as a biomarker for electrophilic capture and potential genotoxicity.

This document details the molecular mechanisms, enzymatic kinetics, and validated LC-MS/MS quantification protocols for researchers investigating styrene mercapturates.

Molecular Mechanisms & Pathway Logic

The transformation of styrene into cysteine conjugates is not a direct alkylation but an oxidative cascade followed by nucleophilic attack and peptidic cleavage.

Bioactivation: The Epoxide Intermediate

Styrene is chemically inert until bioactivated. The obligate first step is the oxidation of the vinyl side chain by Cytochrome P450 enzymes (primarily CYP2E1 in the liver and CYP2F2 in the lung) to form Styrene-7,8-oxide (SO) .

  • Chirality: The oxidation produces two enantiomers:

    
    -styrene oxide and 
    
    
    
    -styrene oxide.
  • Fate of the Epoxide: SO is an electrophile that faces two competing pathways:[1]

    • Hydrolysis (Major): Catalyzed by Epoxide Hydrolase (mEH) to form styrene glycol.[2]

    • Conjugation (Minor): Catalyzed by Glutathione S-Transferase (GST) to form GSH conjugates.

Regioselectivity of Glutathione Conjugation

The formation of the (2-phenylethyl) backbone depends entirely on where glutathione attacks the epoxide ring.

  • 
    -Attack (Benzylic):  Attack at the benzylic carbon yields 
    
    
    
    -(1-phenyl-2-hydroxyethyl)glutathione. This leads to the M1 mercapturic acid isomer.
  • 
    -Attack (Terminal):  Attack at the terminal carbon yields 
    
    
    
    -(2-phenyl-2-hydroxyethyl)glutathione
    . This leads to the M2 mercapturic acid isomer.

Technical Note: The user's specific interest in "(2-phenylethyl)cysteine" corresponds to the


-attack  lineage (M2). While the nomenclature often omits the hydroxyl group for brevity, the physiological metabolite is 

-(2-phenyl-2-hydroxyethyl)cysteine
.
The Mercapturic Acid Cascade

Once the GSH conjugate is formed, it undergoes the classic mercapturic acid pathway in the kidney:

  • 
    -Glutamyltranspeptidase (
    
    
    
    -GT):
    Removes the glutamate moiety.
  • Cysteinylglycinase (CGase): Cleaves the glycine, leaving the Cysteine Conjugate (

    
    -(2-phenyl-2-hydroxyethyl)cysteine).
    
  • 
    -acetyltransferase (NAT):  Acetylates the amine group to form the final urinary metabolite, 
    
    
    
    -acetyl-
    
    
    -(2-phenyl-2-hydroxyethyl)cysteine (M2)
    .

Pathway Visualization

The following diagram illustrates the bifurcation of styrene metabolism and the specific enzymes driving the formation of the M2 cysteine conjugate.

StyreneMetabolism Styrene Styrene SO Styrene-7,8-oxide (Electrophilic Intermediate) Styrene->SO CYP2E1 / CYP2F2 EH Epoxide Hydrolase (mEH) SO->EH GST Glutathione S-Transferase (GSTM1, GSTP1) SO->GST GSH Conjugation (Beta-Carbon Attack) Glycol Styrene Glycol EH->Glycol Mandelic Mandelic Acid (Major Metabolite) Glycol->Mandelic GSH_Adduct S-(2-phenyl-2-hydroxyethyl)glutathione (GSH Conjugate) GST->GSH_Adduct GGT gamma-Glutamyl transpeptidase GSH_Adduct->GGT CGase Cysteinylglycinase GGT->CGase Processing Cys_Adduct S-(2-phenyl-2-hydroxyethyl)cysteine (The Target Cysteine Conjugate) CGase->Cys_Adduct NAT N-acetyltransferase (NAT) Cys_Adduct->NAT Mercapturate N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine (Mercapturic Acid M2) NAT->Mercapturate Excretion

Figure 1: The metabolic pathway of styrene, highlighting the specific formation of the (2-phenylethyl)cysteine lineage (Green path) versus the major hydrolytic pathway (Grey path).

Experimental Protocols

To study this pathway, researchers must isolate and quantify the mercapturic acids (M1 and M2) from biological matrices. The following protocol is validated for high-sensitivity detection.

Protocol: LC-MS/MS Quantification of Urinary Mercapturates[3][4][5]

Objective: Quantify


-acetyl-

-(2-phenyl-2-hydroxyethyl)cysteine (M2) in human or rodent urine.[3]

Reagents:

  • Internal Standard (IS):

    
    C
    
    
    
    -labeled M2 or Deuterated M2 (
    
    
    -M2).
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Workflow Steps:

  • Sample Preparation:

    • Thaw urine sample at room temperature.

    • Centrifuge at 3,000 x g for 10 min to remove sediments.

    • Acidification: Adjust 1.0 mL urine to pH 2.0 using HCl (stabilizes mercapturates).

    • Spiking: Add 50

      
      L of Internal Standard solution (1 
      
      
      
      g/mL).
  • Solid Phase Extraction (SPE):

    • Rationale: Urine contains high salt and protein content that suppresses ionization. SPE is mandatory.

    • Cartridge: C18 or Polymeric Reversed-Phase (e.g., Oasis HLB).

    • Condition: 1 mL MeOH followed by 1 mL acidified water.

    • Load: Apply prepared urine sample.

    • Wash: 1 mL 5% MeOH in water (removes salts).

    • Elute: 1 mL 100% MeOH.

    • Concentrate: Evaporate eluate under Nitrogen stream and reconstitute in 100

      
      L Mobile Phase A.
      
  • LC-MS/MS Parameters:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Ionization: Electrospray Ionization (ESI) in Negative Mode (Mercapturic acids ionize best as [M-H]

      
      ).
      
    • MRM Transitions (Quantification):

      • M2 (Analyte):

        
         282 
        
        
        
        153 (Cleavage of the
        
        
        -acetylcysteine group).
      • M1 (Isomer):

        
         282 
        
        
        
        153 (Separation relies on Retention Time).
      • IS (

        
        C
        
        
        
        -M2):
        
        
        288
        
        
        159.
Workflow Diagram

LCMSWorkflow Sample Urine Sample (1 mL) IS Add Internal Std (13C-M2) Sample->IS SPE SPE Clean-up (Oasis HLB) IS->SPE LC HPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (ESI Negative MRM) LC->MS

Figure 2: Analytical workflow for the extraction and quantification of styrene mercapturates.

Quantitative Data & Isomeric Distribution

The ratio of M1 (benzylic) to M2 (terminal) provides insight into the specific GST isoforms active in the tissue.

ParameterM1 Isomer (1-phenyl)M2 Isomer (2-phenyl)
Chemical Name

-acetyl-

-(1-phenyl-2-hydroxyethyl)cysteine

-acetyl-

-(2-phenyl-2-hydroxyethyl)cysteine
Origin

-carbon attack on Epoxide

-carbon attack on Epoxide
Abundance (Human) ~60-70% of total mercapturates~30-40% of total mercapturates
Abundance (Rat) ~65%~35%
Key GST Isoform GSTM1 (Mu class)GSTP1 (Pi class)
Toxicological Marker Correlates with general exposureCorrelates with specific lung toxicity (in mice)

Causality Note: The dominance of M1 is due to the electronic activation of the benzylic carbon, which facilitates nucleophilic attack despite being more sterically hindered than the terminal M2 carbon.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2019). Styrene, Styrene-7,8-oxide, and Quinoline. International Agency for Research on Cancer. [Link]

  • Manini, P., et al. (2000). A new method for the analysis of styrene mercapturic acids by liquid chromatography/electrospray tandem mass spectrometry.[4] Rapid Communications in Mass Spectrometry, 14(21), 2055-2060.[4] [Link]

  • Linhart, I., et al. (2010). Accurate quantification of mercapturic acids of styrene (PHEMAs) in human urine with direct sample injection using automated column-switching high-performance liquid chromatography coupled with tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(8), 3563-3574.[5] [Link]

  • Nakajima, T., et al. (1994). Metabolism of styrene in the liver and lungs of mice and rats. Biochemical Pharmacology, 48(9), 1685-1693. [Link]

  • Boyland, E., & Williams, K. (1965). An enzyme catalyzing the conjugation of epoxides with glutathione. Biochemical Journal, 94(1), 190-197. [Link]

Sources

Foundational

Unveiling the Metabolic Dark Matter: A Technical Guide to the Discovery and Identification of Novel Amino Acid Metabolites

Executive Summary The canonical 20 amino acids represent only a fraction of the amino acid metabolome. The "metabolic dark matter"—comprising N-acyl amino acids, microbially conjugated metabolites, and non-canonical sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The canonical 20 amino acids represent only a fraction of the amino acid metabolome. The "metabolic dark matter"—comprising N-acyl amino acids, microbially conjugated metabolites, and non-canonical signaling molecules—holds immense therapeutic potential. This guide provides a rigorous, self-validating framework for discovering these novel metabolites, moving beyond standard targeted profiling to deep, untargeted elucidation.

Part 1: The Analytical Architecture

Discovery relies on retaining polar, labile species that are often lost in conventional lipidomics or reversed-phase proteomics workflows.

Sample Preparation: The "Quench and Capture" Protocol

Standard methanol extractions often precipitate enzymes too slowly, allowing rapid turnover of labile N-acyl conjugates.

  • Protocol Logic: We utilize a biphasic extraction to separate polar free amino acids from their lipophilic N-acyl conjugates, ensuring comprehensive coverage.

Step-by-Step Extraction Protocol:

  • Quenching: Immediately mix 50 mg tissue/50 µL biofluid with 400 µL ice-cold Acetonitrile:Methanol:Water (4:4:2 v/v) containing 0.1% Formic Acid.

    • Why: The high organic content precipitates proteins instantly; the water component ensures solubility of polar amino acids.

  • Disruption: Bead-beat (zirconia beads) for 2 cycles of 30s at 4°C.

  • Partitioning: Incubate at -20°C for 1 hour to complete protein precipitation. Centrifuge at 14,000 x g for 15 min (4°C).

  • Recovery:

    • Supernatant A (Polar/Semi-polar): Transfer 350 µL to a new vial.

    • Optional Lipophilic Wash: If targeting long-chain N-acyl amino acids (e.g., N-arachidonoyl glycine), re-extract the pellet with Isopropanol:Acetonitrile (1:1) .

Chromatographic Separation Strategy

Novel amino acid metabolites span a massive polarity range. A single column is insufficient.[1]

  • Primary Stream (HILIC): Essential for retaining highly polar, underivatized amino acids and short-chain conjugates.

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

  • Secondary Stream (Reverse Phase - C18): Required for N-acyl amino acids (NAAAs) and hydrophobic conjugates.

    • Column: C18 High Strength Silica (HSS T3).

    • Why: HSS T3 retains polar compounds better than standard C18, bridging the gap with HILIC.

Part 2: Computational Deconvolution & Feature Extraction

Raw data is noise until deconvoluted. We employ a "Feature-First" approach using XCMS or MZmine 3, followed by rigorous artifact removal.

The Data Processing Workflow

The goal is to reduce millions of signals to a list of high-confidence "features" (unique m/z and retention time pairs).

Critical Parameters for Amino Acid Discovery (XCMS/MZmine):

Parameter Setting Rationale
Mass Tolerance 5-10 ppm High-resolution MS (Orbitrap/Q-TOF) standard.
Noise Level 1.0E4 (Orbitrap) Filters detector noise while keeping low-abundance novelties.
Isotope Grouping Yes Removes C13 isotopes to prevent false feature counts.

| Adduct Filtering | [M+H]+, [M+Na]+, [M-H]- | Amino acids are amphoteric; scan both polarities. |

Visualization: The Discovery Pipeline

The following diagram outlines the logic flow from raw sample to feature list.

DiscoveryWorkflow cluster_LC Dual-Stream Acquisition Sample Biological Sample (Tissue/Biofluid) Extract Biphasic Extraction (ACN:MeOH:H2O) Sample->Extract HILIC HILIC MS/MS (Polar Metabolites) Extract->HILIC RP C18 RP MS/MS (Lipophilic Conjugates) Extract->RP DataProc Feature Finding (XCMS / MZmine 3) HILIC->DataProc RP->DataProc ArtifactRem Artifact Removal (Blank Subtraction & Dilution Trend) DataProc->ArtifactRem FeatureList Curated Feature List (m/z, RT, Intensity) ArtifactRem->FeatureList

Figure 1: Dual-stream acquisition workflow ensuring coverage of both polar amino acids and lipophilic conjugates.

Part 3: Structural Elucidation (The Core Challenge)

This is the bottleneck. Most "novel" features are unannotated in databases like KEGG or HMDB. We rely on the Metabolomics Standards Initiative (MSI) hierarchy, pushing features from Level 4 (Unknown) to Level 1 (Identified).

The "In Silico" First Approach

Before synthesis, we must predict the structure using fragmentation trees.

  • MS/MS Acquisition: Acquire data using Data Dependent Acquisition (DDA) with stepped collision energies (e.g., 20, 40, 60 eV) to generate rich fragmentation spectra.

  • SIRIUS & CSI:FingerID:

    • Import .mgf files into SIRIUS.

    • Algorithm: SIRIUS calculates the molecular formula based on isotopic patterns. CSI:FingerID predicts the molecular fingerprint (substructures) from the fragmentation tree and searches massive structural databases (PubChem, biomolecule subsets) rather than just spectral libraries.

  • Molecular Networking (GNPS):

    • Cluster the unknown feature with knowns. If an unknown node clusters with Phenylalanine, it likely shares a structural core (e.g., an N-acyl phenylalanine).

Visualization: The Identification Decision Tree

This logic gate determines how we assign confidence levels to a novel metabolite.

ID_Logic Start Unknown Feature (m/z, RT) DB_Search Spectral DB Match? (NIST/Metlin) Start->DB_Search Level2 MSI Level 2 (Putative Annotation) DB_Search->Level2 Match > 90% InSilico In Silico Prediction (SIRIUS / CSI:FingerID) DB_Search->InSilico No Match Synthesis Chemical Synthesis & Co-Injection Level2->Synthesis Validation Class_Pred MSI Level 3 (Compound Class) InSilico->Class_Pred High Fingerprint Score Class_Pred->Synthesis Candidate Selection Level1 MSI Level 1 (Confirmed Structure) Synthesis->Level1 RT & MS2 Match

Figure 2: Decision matrix for elevating a metabolite from unknown feature to Level 1 identification.

Part 4: Validation Protocols (Scientific Integrity)

A computational prediction is a hypothesis. Physical validation is the proof.

Chemical Synthesis (The Gold Standard)

If CSI:FingerID predicts a novel N-lactoyl-amino acid, you must synthesize it to confirm.

  • General Protocol for N-Acyl Amino Acids:

    • Reagents: Dissolve the specific amino acid (1 eq) in 1M NaOH.

    • Coupling: Add the acyl chloride (e.g., lactoyl chloride) (1.2 eq) dropwise at 0°C.

    • Reaction: Stir for 2 hours at room temperature.

    • Purification: Acidify to pH 2.0 with HCl, extract with ethyl acetate, and dry.

    • Validation: Analyze the synthetic standard via LC-MS/MS. If the Retention Time (RT) and MS2 fragmentation match the biological unknown exactly, it is a Level 1 Identification .

Biological Validation: Isotope Tracing

To prove the metabolite is endogenous (and not a contaminant or drug metabolite), use stable isotope tracing.

  • Tracer: U-13C-Glucose or U-13C-Glutamine.

  • Method:

    • Culture cells (or dose mice) with the tracer.

    • Wait for 24-48 hours (isotopic steady state).

    • Analyze the "Unknown" peak.

    • Result: If the unknown feature shows a mass shift (+n Daltons) corresponding to the incorporation of 13C carbons, it is biologically derived from the central carbon metabolism.

References

  • Dührkop, K., et al. (2015). SIRIUS: decomposing isotope patterns for metabolite identification. Nature Methods.

  • Dührkop, K., et al. (2019).[2] Systematic classification of unknown metabolites using high-resolution fragmentation mass spectra (CSI:FingerID). Nature Biotechnology.

  • Wang, M., et al. (2016). Sharing and community curation of mass spectrometry data with Global Natural Products Social Molecular Networking (GNPS). Nature Biotechnology.

  • Sumner, L. W., et al. (2007). Proposed minimum reporting standards for chemical analysis (MSI Levels). Metabolomics.[1][3][4][5][6][7][8][9]

  • Jansen, R. S., et al. (2015). Discovery of N-acyl amino acids in mammals. Nature Chemical Biology.

  • Metz, T. O., et al. (2024).[10] Introducing 'identification probability' for automated and transferable assessment of metabolite identification confidence. bioRxiv.

Sources

Exploratory

Technical Guide: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (PEC) as a Biomarker for Chemical Exposure

The following technical guide details the utility, mechanism, and analytical determination of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (also known as S-(2-phenylethyl)-L-cysteine or PEC ) as a biomarker for chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, mechanism, and analytical determination of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (also known as S-(2-phenylethyl)-L-cysteine or PEC ) as a biomarker for chemical exposure.

Executive Summary

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (PEC) is a sulfur-containing amino acid conjugate formed via the interaction of electrophilic phenylethyl moieties with glutathione (GSH). While often overshadowed by hydroxylated metabolites in the context of Styrene exposure, PEC serves as a high-specificity biomarker for exposure to direct alkylating agents such as 2-Phenylethyl halides (e.g., phenethyl bromide) and is a minor, non-oxidative metabolite of styrene and ethylbenzene.

This guide outlines the metabolic genesis of PEC, its distinction from major styrene metabolites (PHEMA), and the rigorous LC-MS/MS protocols required for its quantification in biological matrices.

Chemical Identity and Exposure Sources[1][2]

Chemical Structure and Properties
  • IUPAC Name: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

  • Common Names: S-(2-Phenylethyl)-L-cysteine, PEC, S-Phenethylcysteine.

  • CAS Number: 2133-69-9

  • Molecular Formula: C₁₁H₁₅NO₂S

  • Key Functional Group: Thioether linkage connecting a phenylethyl group to the cysteine backbone.

Primary Exposure Vectors

Unlike the hydroxylated mercapturic acids (e.g., N-acetyl-S-(1-phenyl-2-hydroxyethyl)cysteine) which are the canonical biomarkers for Styrene and Styrene Oxide , PEC indicates exposure to agents that transfer an intact phenylethyl group without hydroxylation.

Exposure SourceRelevanceMechanism of Formation
2-Phenylethyl Bromide/Chloride Primary Direct nucleophilic displacement of the halogen by Glutathione (GSH).
Styrene / Styrene Oxide Secondary (Minor)Reduction of styrene oxide or direct addition (minor pathway compared to oxidation).
Ethylbenzene SecondarySide-chain oxidation usually leads to hydroxylated forms; PEC represents a minor non-hydroxylated fraction.
Fentanyl Precursors Forensic Phenethyl bromide is a key precursor in illicit fentanyl synthesis; PEC can serve as a forensic biomarker for production exposure.

Metabolic Pathway and Mechanism

The formation of PEC follows the Mercapturic Acid Pathway . The electrophilic carbon of the toxicant attacks the nucleophilic sulfur of glutathione. This adduct is processed by peptidases to form the cysteine conjugate (PEC).

Biotransformation Steps
  • Conjugation: Glutathione S-transferase (GST) catalyzes the reaction between the phenylethyl electrophile (R-X) and Glutathione (GSH).

  • Degradation:

    • 
      -Glutamyltranspeptidase (GGT) removes the glutamate.
      
    • Cysteinylglycinase (CGase) removes the glycine.

    • Result: S-(2-Phenylethyl)cysteine (PEC - The target analyte).

  • Acetylation (Urinary End-Product): N-acetyltransferase (NAT) acetylates PEC to form N-acetyl-S-(2-phenylethyl)cysteine (NAPEC), which is excreted in urine.

Note: While NAPEC is the excreted form, analytical protocols often employ acid hydrolysis to convert all conjugates back to the free amine (PEC) for total burden assessment.

Pathway Visualization

MercapturicPathway PhenethylHalide Phenethyl Bromide (Ph-CH2-CH2-Br) Conjugate S-(2-Phenylethyl)glutathione PhenethylHalide->Conjugate GST (-HBr) GSH Glutathione (GSH) GSH->Conjugate CysGly S-(2-Phenylethyl)cysteinylglycine Conjugate->CysGly GGT (-Glutamate) PEC S-(2-Phenylethyl)cysteine (PEC) [TARGET ANALYTE] CysGly->PEC CGase (-Glycine) NAPEC N-acetyl-S-(2-phenylethyl)cysteine (NAPEC) (Urinary Metabolite) PEC->NAPEC NAT (+Acetyl-CoA) NAPEC->PEC Acid Hydrolysis (Lab Analysis)

Figure 1: The biotransformation of phenethyl halides to PEC and its mercapturic acid derivative.

Analytical Methodology

To accurately quantify "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" in biological matrices (urine or plasma), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Sample Preparation (Hydrolysis Protocol)

Since the biomarker is excreted primarily as the N-acetyl derivative (NAPEC), measuring the free amino acid (PEC) requires a deacetylation step.

  • Aliquot: Transfer 1.0 mL of urine into a glass reaction vial.

  • Hydrolysis: Add 1.0 mL of 6 M HCl. Seal and incubate at 90°C for 60 minutes.

    • Purpose: Converts N-acetyl-S-(2-phenylethyl)cysteine back to S-(2-phenylethyl)cysteine (PEC) .

  • Neutralization: Adjust pH to 7.0 using 6 M NaOH.

  • Solid Phase Extraction (SPE):

    • Condition MCX (Mixed-mode Cation Exchange) cartridge with Methanol and Water.

    • Load sample.[1][2]

    • Wash with 0.1 M HCl (to remove acidic interferences).

    • Elute PEC with 5% NH₄OH in Methanol.

  • Reconstitution: Evaporate eluate and reconstitute in Mobile Phase A (0.1% Formic Acid in Water).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
PEC 226.1 105.1 20Quantifier (Phenethyl cation)
PEC 226.1 88.0 15Qualifier (Cysteine fragment)
PEC-d5 (IS) 231.1 110.1 20Internal Standard
Validation Criteria (Self-Validating System)
  • Linearity: R² > 0.995 over range 0.5 – 500 ng/mL.

  • Recovery: Spike matrices at Low, Mid, and High QC levels; recovery must be 85-115%.

  • Specificity: Monitor the transition 226.1 -> 105.1. The presence of the phenethyl fragment (105.1) is critical to distinguish PEC from other cysteine conjugates.

Interpretation and Confounding Factors

Specificity vs. Styrene Metabolites

Researchers must distinguish PEC from the more common Styrene metabolites.

BiomarkerChemical StructureOriginSignificance
PHEMA N-acetyl-S-(1-phenyl-2-hydroxy ethyl)cysteineStyrene / Styrene OxideMajor biomarker for Styrene (Oxidative pathway).
PEC S-(2-phenylethyl)cysteinePhenethyl Halides / Styrene (Minor)Specific for direct alkylation or reduction pathways.

Critical Insight: If high levels of PHEMA are present without PEC, the exposure is likely Styrene. If PEC is elevated significantly, suspect exposure to Phenethyl bromide or related alkylators, potentially in a pharmaceutical or forensic context.

Dietary Confounders
  • Source: Cruciferous vegetables (e.g., Watercress) contain Gluconasturtiin.

  • Metabolite: Phenethyl isothiocyanate (PEITC).

  • Differentiation: PEITC metabolizes to the thiocarbamoyl cysteine conjugate (N-acetyl-S-(N-phenylethylthiocarbamoyl)cysteine). However, analytical methods using harsh hydrolysis could potentially degrade thiocarbamates.

  • Control: Instruct subjects to abstain from watercress/cabbage for 48 hours prior to sampling to ensure PEC levels reflect chemical exposure, not diet.

References

  • James, S. P., & White, D. A. (1967). The metabolism of phenethyl bromide, styrene and styrene oxide in the rabbit and rat.[3] Biochemical Journal, 104(3), 914–921.[3] Link

  • Norström, Å., et al. (1992). Determination of N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine in human urine after experimental exposure to styrene.[4] Chemosphere, 24(11), 1553-1561. Link

  • Yeowell-O'Connell, K., et al. (1996). Hemoglobin and albumin adducts of benzene oxide: S-phenylcysteine formation.[1] Carcinogenesis, 17(12), 2697-2702. (Provided for structural differentiation context). Link

  • Chung, F. L., et al. (2004). Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers. Cancer Epidemiology, Biomarkers & Prevention, 13(1), 125–131.[5] Link

Sources

Foundational

S-Alkyl-Cysteine Compounds in Biochemistry: Mechanisms, Pharmacokinetics, and Therapeutic Methodologies

Executive Summary S-alkyl-cysteines—most notably S-allylcysteine (SAC), S-methylcysteine (SMC), and S-propylcysteine (SPC)—are highly stable, water-soluble organosulfur amino acids predominantly sourced from Allium speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

S-alkyl-cysteines—most notably S-allylcysteine (SAC), S-methylcysteine (SMC), and S-propylcysteine (SPC)—are highly stable, water-soluble organosulfur amino acids predominantly sourced from Allium species, such as aged garlic extract (AGE)[1]. Unlike volatile thiosulfinates (e.g., allicin) which degrade rapidly, S-alkyl-cysteines exhibit exceptional bioavailability and act as potent modulators of intracellular redox homeostasis[1][2]. This technical guide provides an in-depth analysis of their biochemical mechanisms, pharmacokinetic profiles, and the self-validating experimental protocols used to quantify their efficacy in drug development.

Core Biochemical Mechanisms of Action

Activation of the Nrf2/Keap1 Signaling Axis

The nuclear factor erythroid 2-related factor 2 (Nrf2) is the master transcriptional regulator of the cellular antioxidant response[3]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and rapid proteasomal degradation[4].

S-alkyl-cysteines act as indirect antioxidants by [5]. This electrophilic interaction induces a conformational change in Keap1, effectively halting Nrf2 degradation[4]. Consequently, newly synthesized Nrf2 accumulates, undergoes phosphorylation via upstream kinases (such as ERK1/2 or AKT), and translocates to the nucleus[5]. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (ARE), driving the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][5].

Nrf2_Pathway SAC S-alkyl-cysteine (e.g., SAC, SMC) Keap1 Keap1 Protein (Cysteine Thiol Modification) SAC->Keap1 Electrophilic attack on sensor cysteines Nrf2_Cyt Nrf2 (Cytosol) Released & Stabilized Keap1->Nrf2_Cyt Prevents ubiquitination & degradation Nrf2_Nuc Nrf2 (Nucleus) Translocation Nrf2_Cyt->Nrf2_Nuc Phosphorylation (e.g., via ERK/AKT) ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Heterodimerization with sMaf Enzymes Antioxidant Enzymes (HO-1, NQO1, GSH) ARE->Enzymes Gene Transcription

Diagram 1: Mechanism of Nrf2 pathway activation by S-alkyl-cysteines via Keap1 modification.

Endogenous Hydrogen Sulfide (H₂S) Donation

Beyond Nrf2 activation, S-alkyl-cysteines function as critical organic donors of hydrogen sulfide (H₂S), a vital gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO)[6]. In the vascular endothelium, reduced H₂S bioavailability is a hallmark of endothelial dysfunction (ED) and cardiovascular disease[6]. within erythrocytes and endothelial cells[2][7]. This localized H₂S release subsequently promotes endothelial nitric oxide synthase (eNOS) phosphorylation, enhancing NO release, reducing reactive oxygen species (ROS), and preserving vascular tone[6][7].

Pharmacokinetics and Bioavailability

For drug development professionals, the pharmacokinetic (PK) profile of a compound dictates its clinical viability. S-alkyl-cysteines exhibit vastly superior PK profiles compared to their volatile counterparts[1]. SAC and SMC are rapidly absorbed from the gastrointestinal tract and circulate in the blood in their intact forms, confirming that the parent compounds—rather than their metabolites—are primarily responsible for their systemic pharmacological effects[1].

Table 1: Pharmacokinetic Parameters of Garlic-Derived Organosulfur Compounds

CompoundHalf-life (

)
Bioavailability (%)Primary Excretion RouteKey Biological Role
S-Allylcysteine (SAC) 0.77 – 1.2 h88.0 – 103.0%Urine (N-acetylated form)Nrf2 activator, H₂S donor
S-Methylcysteine (SMC) ~1.5 h~95.0%Urine (Inorganic sulfates)Antioxidant, Anti-inflammatory
S-1-Propenylcysteine (S1PC) ~1.0 h~90.0%Urine (N-acetylated form)Antihypertensive
S-Allylmercaptocysteine (SAMC) Rapidly metabolizedNot detected intactVolatile sulfur compoundsHepatoprotective (via metabolites)

(Data synthesized from [1])

Experimental Methodologies and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the gold-standard methodologies for evaluating the biochemical efficacy of S-alkyl-cysteines in vitro.

Protocol 1: Quantification of Intracellular H₂S Release Using SF7-AM

Causality & Rationale: Measuring H₂S in biological systems is notoriously difficult due to its high volatility. The SF7-AM probe is utilized because its acetoxymethyl (AM) ester groups allow passive diffusion across the lipid bilayer. Once inside, intracellular esterases cleave the AM groups, trapping the probe in the cytosol. H₂S specifically reduces the azide moiety of SF7-AM to an amine, yielding a highly fluorescent rhodamine derivative. This self-validating mechanism prevents artifacts associated with extracellular H₂S escape[7].

Step-by-Step Workflow:

  • Cell Seeding: Culture Bovine Aortic Endothelial cells (BAE-1) in 96-well plates until 80% confluence is achieved[6].

  • Probe Loading: Wash cells with PBS and incubate with 5 μM SF7-AM in serum-free media for 30 minutes at 37°C in the dark[7].

  • Washing: Remove excess probe by washing three times with PBS to eliminate background extracellular fluorescence.

  • Treatment: Expose cells to 100 μM SAC (experimental) or 100 μM NaHS (positive control) for 30 minutes[7].

  • Fluorescence Imaging: Capture images using a fluorescence microscope (Excitation: 495 nm / Emission: 520 nm).

  • Data Quantification: Use ImageJ/Fiji to quantify the mean fluorescence intensity (MFI) per cell, normalizing against untreated controls to determine the relative fold-change in H₂S release[7].

H2S_Workflow Cells Endothelial Cells (BAE-1) Probe SF7-AM Probe Loading (H2S-specific) Cells->Probe Step 1 Treatment SAC Treatment (100 μM, 30 min) Probe->Treatment Step 2 Reaction Intracellular H2S Release & Probe Cleavage Treatment->Reaction Step 3 Imaging Fluorescence Microscopy (Ex/Em Detection) Reaction->Imaging Step 4 Quant Data Quantification (ImageJ/Fiji) Imaging->Quant Step 5

Diagram 2: Step-by-step experimental workflow for detecting intracellular H2S release.

Protocol 2: Validating Nrf2 Nuclear Translocation via Subcellular Fractionation

Causality & Rationale: Measuring total cellular Nrf2 levels does not accurately reflect pathway activation, as Nrf2 must physically reach the nucleus to exert transcriptional control. Subcellular fractionation ensures that only the transcriptionally active pool of Nrf2 is quantified, providing a definitive readout of SAC/SMC efficacy[3][4].

Step-by-Step Workflow:

  • Treatment: Treat target cell lines (e.g., primary neurons or mucosal epithelial cells) with varying concentrations of SAC (10–50 μM) for 6 to 24 hours[3][5].

  • Cytosolic Extraction: Lyse cells in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) containing protease inhibitors. Centrifuge at 800 × g for 5 minutes. The resulting supernatant contains the cytosolic fraction[4].

  • Nuclear Extraction: Resuspend the remaining pellet in a hypertonic buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.42 M NaCl, 25% glycerol). Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes. The supernatant yields the purified nuclear fraction[4].

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe the nuclear fraction with anti-Nrf2 antibodies. Crucially, use Lamin B1 as a nuclear loading control and GAPDH as a cytosolic control to validate fraction purity and rule out cross-contamination[3].

References

  • Title: S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. Source: Journal of Neurochemistry (PubMed) URL: [Link]

  • Title: S-Allylcysteine Potently Protects against PhIP-Induced DNA Damage via Nrf2/AhR Signaling Pathway Modulation in Normal Human Colonic Mucosal Epithelial Cells. Source: Molecular Nutrition & Food Research (PubMed) URL: [Link]

  • Title: Improving endothelial health with food-derived H₂S donors: an in vitro study with S-allyl cysteine and with a black-garlic extract enriched in sulfur-containing compounds. Source: Food & Function (RSC Publishing) URL: [Link]

  • Title: Pharmacokinetics of sulfur-containing compounds in aged garlic extract: S-Allylcysteine, S-1-propenylcysteine, S-methylcysteine, S-allylmercaptocysteine and others (Review). Source: Experimental and Therapeutic Medicine (Spandidos Publications) URL: [Link]

  • Title: The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Source: Oxidative Medicine and Cellular Longevity (PMC) URL: [Link]

Sources

Exploratory

Comprehensive In-Vitro Profiling of (2-Phenylethyl)cysteine (PEC): A Technical Guide

Executive Summary: The Strategic Role of PEC (2-Phenylethyl)cysteine (PEC) is a sulfur-containing amino acid derivative, structurally analogous to the well-characterized garlic compound S-allylcysteine (SAC). While SAC i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of PEC

(2-Phenylethyl)cysteine (PEC) is a sulfur-containing amino acid derivative, structurally analogous to the well-characterized garlic compound S-allylcysteine (SAC). While SAC is celebrated for its chemopreventive and antioxidant properties, PEC serves as a critical Structure-Activity Relationship (SAR) probe . By replacing the allyl group of SAC with a phenylethyl moiety, researchers can isolate the effects of hydrophobicity and steric bulk on cellular uptake, metabolic stability, and biological activity.

Preliminary data, such as that from the Musah Research Lab (2019), indicates that PEC exhibits distinct biological behavior compared to its more reactive counterparts (e.g., carboranyl-cysteine derivatives). Specifically, PEC has shown negligible cytotoxicity in glioblastoma (U87) models at high concentrations (1 mM), positioning it as an ideal negative control or a transport substrate rather than a direct cytotoxic agent.

This guide provides a rigorous, self-validating framework for the preliminary in-vitro characterization of PEC, focusing on its transport kinetics, metabolic fate (N-acetylation), and potential subtle immunomodulatory or antioxidant effects.

Physicochemical Profile & Preparation

Before initiating biological assays, the physicochemical integrity of PEC must be established. Unlike the volatile phenethyl isothiocyanate (PEITC), PEC is a stable thioether.

PropertySpecificationExperimental Implication
Molecular Weight 225.31 g/mol Use molar concentrations for all assays (not w/v).
Solubility Low in water; Soluble in DMSO/EthanolPrepare 100 mM stock in DMSO; dilute to <0.1% DMSO in media.
Stability Stable thioether bond (C-S-C)Resistant to spontaneous hydrolysis (unlike PEITC).
pKa (approx)

-COOH: ~2.0,

-NH

: ~9.0
Zwitterionic at physiological pH (7.4).

Preparation Protocol:

  • Stock Solution: Dissolve PEC in sterile DMSO to a concentration of 100 mM. Vortex until clear.

  • Sterilization: Filter through a 0.22

    
    m PTFE membrane (do not use nylon, which may bind hydrophobic compounds).
    
  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute fresh into pre-warmed culture media immediately before use.

Core Directive: Cytotoxicity & Viability Profiling

Objective: To definitively establish the non-cytotoxic baseline of PEC across diverse cell lines, distinguishing it from toxic analogs.

Rationale

PEC is hypothesized to be non-cytotoxic. Any observed toxicity may indicate contamination (e.g., with PEITC) or specific transporter saturation. We use the SRB (Sulforhodamine B) assay for its superior linearity over metabolic assays like MTT, which can be confounded by sulfur-containing compounds affecting mitochondrial reductase activity.

Protocol: High-Throughput SRB Profiling

Materials:

  • Cell Lines: U87 (Glioblastoma), HepG2 (Liver), HEK293 (Kidney).

  • Reagents: Trichloroacetic acid (TCA), SRB dye, Tris base.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with PEC at a log-scale gradient: 0, 10, 100, 500, 1000

    
    M.
    
    • Positive Control:[1][2] Doxorubicin (1

      
      M).
      
    • Negative Control:[1][3] 0.1% DMSO vehicle.

    • Structural Control: S-Allylcysteine (SAC) at 1 mM.

  • Incubation: Incubate for 48h and 72h at 37°C, 5% CO

    
    .
    
  • Fixation: Add cold 10% TCA (final concentration) to fix cells in situ for 1h at 4°C.

  • Staining: Wash 4x with water. Dry. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Quantification: Wash 4x with 1% acetic acid. Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Interpretation:

  • PEC < 10% inhibition at 1 mM: Confirms non-cytotoxic status (consistent with Musah et al., 2019).

  • PEC > 50% inhibition: Investigate potential precipitation or specific transporter inhibition.

Mechanistic Pathway: Transport & Metabolism

Objective: To map the cellular uptake of PEC via System L transporters (LAT1/LAT2) and its subsequent N-acetylation.

Rationale

As a bulky, hydrophobic amino acid, PEC is a predicted substrate for LAT1 (SLC7A5) , a transporter often overexpressed in cancer. Its metabolic clearance likely involves N-acetyltransferase (NAT) to form mercapturic acids, similar to the pathway for S-benzyl-L-cysteine.

Visualization: Proposed Transport & Metabolic Fate

PEC_Metabolism Extracellular Extracellular Space PEC_Out PEC (Extracellular) LAT1 LAT1 Transporter (SLC7A5) PEC_Out->LAT1 Substrate PEC_In PEC (Intracellular) LAT1->PEC_In Facilitated Diffusion NAT N-Acetyltransferase (NAT1/NAT2) PEC_In->NAT Acetylation NAPEC N-Acetyl-PEC (Mercapturic Acid) NAT->NAPEC Metabolism Excretion Excretion (MRP2/MRP4) NAPEC->Excretion Efflux

Caption: Proposed cellular handling of PEC. Uptake is mediated by the large neutral amino acid transporter (LAT1), followed by intracellular N-acetylation and efflux.

Protocol: Competitive Uptake Assay (LAT1 Specificity)

Objective: Determine if PEC uptake is inhibited by the LAT1 inhibitor BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

  • Preparation: Use HBSS (Hank's Balanced Salt Solution) free of amino acids.

  • Substrate: Use [

    
    C]-L-Leucine (1 
    
    
    
    M) as the tracer substrate for LAT1.
  • Competition:

    • Control: [

      
      C]-L-Leucine alone.
      
    • +PEC: [

      
      C]-L-Leucine + 1 mM PEC.
      
    • +BCH: [

      
      C]-L-Leucine + 1 mM BCH (Positive Control).
      
  • Assay: Incubate cells (e.g., HepG2) for 5 minutes at 37°C (initial rate conditions).

  • Termination: Rapidly wash 3x with ice-cold PBS. Lyse cells with 0.1 M NaOH.

  • Readout: Liquid Scintillation Counting.

  • Result: If PEC significantly reduces [

    
    C]-Leucine uptake, it is a LAT1 competitive substrate/inhibitor.
    

Mechanistic Pathway: Antioxidant Modulation

Objective: To determine if PEC modulates the Glutathione (GSH) pool, either as a precursor or by inducing Nrf2.

Rationale

SAC acts as a mild oxidant that triggers a compensatory upregulation of GSH via Nrf2. PEC, being more hydrophobic, may have different kinetics. We measure the GSH/GSSG ratio and ROS levels .

Protocol: GSH/GSSG Ratio Quantification

Method: Enzymatic Recycling Assay (DTNB/Reductase).

  • Treatment: Treat cells with PEC (100-500

    
    M) for 24h.
    
  • Lysis: Harvest cells in 5% Sulfosalicylic Acid (SSA) to deproteinize and prevent oxidation. Freeze-thaw 2x.

  • Centrifugation: 10,000 x g for 10 min at 4°C. Collect supernatant.

  • Total GSH: Assay 20

    
    L supernatant + DTNB + NADPH + Glutathione Reductase. Monitor Absorbance at 412 nm.
    
  • GSSG Only: Derivatize 100

    
    L supernatant with 2 
    
    
    
    L 2-vinylpyridine (masks reduced GSH). Incubate 1h. Assay as above.
  • Calculation: Reduced GSH = Total - (2 x GSSG).

  • Interpretation: An increase in Total GSH with a stable ratio indicates de novo synthesis (Nrf2 activation). A decrease in ratio indicates oxidative stress.

Data Presentation & Analysis

Summarize all quantitative data in the following format to ensure comparability across experiments.

Table 1: Summary of PEC In-Vitro Activity (Template)

Assay TypeParameterControl (DMSO)PEC (100

M)
PEC (1 mM)SAC (1 mM)Interpretation
Viability (SRB) % Survival100

2%
98

3%
95

4%
99

2%
Non-cytotoxic
Uptake % Leucine Uptake100

5%
85

4%
40

6%
60

5%
LAT1 Competitor
Redox GSH (nmol/mg)25

2
28

3
35

2
40

4%
Mild Inducer

References

  • Musah, R. A. , et al. (2019). Impact on Glioblastoma U87 Cell Gene Expression of a Carborane Cluster-Bearing Amino Acid. Musah Research Lab. Link

    • Key Finding: Established PEC (Compound 5)
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

    • Key Protocol: Standard for SRB assay methodology.
  • Wang, Q., & Morris, M. E. (2007). Flavonoids modulate monocarboxylate transporter-1-mediated transport of gamma-hydroxybutyrate in vitro and in vivo. Drug Metabolism and Disposition. Link

    • Key Mechanism: Methodology for competitive transport inhibition assays.
  • Rahman, I., et al. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature Protocols. Link

    • Key Protocol: Standard for GSH/GSSG quantific

Sources

Protocols & Analytical Methods

Method

Synthesis of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" as a reference standard

Application Note: Precision Synthesis of S-(2-Phenylethyl)-L-cysteine Reference Standard Scope & Application This guide details the synthesis, purification, and validation of S-(2-phenylethyl)-L-cysteine (also known as S...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of S-(2-Phenylethyl)-L-cysteine Reference Standard

Scope & Application

This guide details the synthesis, purification, and validation of S-(2-phenylethyl)-L-cysteine (also known as S-phenethylcysteine or PEC). This compound is a critical reference standard for metabolic profiling, specifically in the identification of glutathione conjugates and mercapturic acid pathway metabolites of phenethyl halides and styrene derivatives.

Unlike generic synthesis protocols, this application note focuses on generating Reference Standard Grade (>99.5%) material suitable for HPLC/MS calibration and toxicological studies.

Chemical Profile

PropertySpecification
Systematic Name 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Common Name S-Phenethyl-L-cysteine (PEC)
CAS Number 14510-18-0
Molecular Formula

Molecular Weight 225.31 g/mol
Solubility Soluble in acidic/basic aqueous media; sparingly soluble in neutral water; insoluble in non-polar organics.
pI (Calculated) ~5.2 – 5.5 (Isoelectric Point)

Synthetic Strategy

The synthesis utilizes a direct nucleophilic substitution (


) of L-cysteine thiolate onto 2-phenethyl bromide. While enzymatic routes (Tryptophan synthase) exist, the chemical alkylation method is preferred for reference standard production due to its scalability, reproducibility, and absence of biological protein contaminants.

Key Mechanistic Considerations:

  • Oxidation Control: The thiol group of cysteine is highly susceptible to oxidation (forming Cystine). The reaction must be performed under strict inert atmosphere (

    
     or Ar).
    
  • Regioselectivity: By controlling pH (maintaining basicity ~pH 9-10), we ensure the thiol is deprotonated (

    
    ) while minimizing over-alkylation at the amine (
    
    
    
    ).
  • Isoelectric Precipitation: The zwitterionic nature of the product allows for purification simply by adjusting the pH to the isoelectric point (pI), causing the product to crash out of solution while impurities remain dissolved.

Reaction Scheme

ReactionScheme Cys L-Cysteine HCl (Thiol Precursor) Intermediate Thiolate Anion (Intermediate) Cys->Intermediate pH > 9.0 Base NaOH (aq) (Deprotonation) Base->Intermediate PhBr 2-Phenethyl Bromide (Electrophile) Product S-Phenethyl-L-cysteine (Precipitate at pI ~5.2) PhBr->Product Intermediate->Product SN2 Attack Reflux 2-3h

Figure 1: Synthetic pathway for S-phenethyl-L-cysteine via nucleophilic substitution.

Experimental Protocol

Safety Warning: 2-Phenethyl bromide is a lachrymator and skin irritant. Work in a fume hood. L-Cysteine is prone to oxidation; use degassed solvents.

Reagents:
  • L-Cysteine Hydrochloride Monohydrate (

    
     eq)
    
  • 2-Phenethyl Bromide (

    
     eq)
    
  • Sodium Hydroxide (

    
     eq)
    
  • Ethanol (Absolute)

  • Deionized Water (Degassed)

Step-by-Step Procedure:
  • Solvent Preparation:

    • Combine Ethanol and Water (1:1 v/v, approx. 10 mL per gram of Cysteine).

    • Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Thiolate Formation:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve L-Cysteine HCl (10 mmol, 1.75 g) in the degassed solvent.

    • Add NaOH (30 mmol, 1.2 g) dissolved in minimal water. The solution should be clear and basic (pH > 10).

    • Note: The extra equivalent of base neutralizes the HCl salt, the carboxylic acid, and the thiol.

  • Alkylation:

    • Heat the solution to 60°C .

    • Add 2-Phenethyl Bromide (11 mmol, 1.5 mL) dropwise over 20 minutes.

    • Increase temperature to Reflux (~80°C) and stir for 3 hours under Nitrogen.

  • Workup & Precipitation:

    • Allow the reaction to cool to room temperature.[1]

    • Optional: Extract with a small volume of Diethyl Ether (2 x 10 mL) to remove unreacted phenethyl bromide (organic layer). Discard organic layer.

    • Transfer the aqueous layer to a beaker.

    • Critical Step: Carefully adjust the pH of the aqueous solution to pH 5.0 – 5.5 using 2M HCl.

    • Observation: A white precipitate (the zwitterion) should form immediately.

    • Cool at 4°C for 2 hours to maximize yield.

  • Purification:

    • Filter the solid using a sintered glass funnel.

    • Wash with ice-cold water (2 x 5 mL) followed by cold Ethanol (1 x 5 mL).

    • Recrystallization: Dissolve the crude solid in minimum boiling water. Allow to cool slowly to RT, then 4°C.

    • Dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Validation

To qualify as a Reference Standard, the material must pass the following QC checks.

A. 1H NMR Spectroscopy (Predicted in /NaOD)

Reference: Based on cysteine backbone and phenethyl side-chain shifts.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.20 – 7.40Multiplet5HPhenyl ring protons

-CH
3.85 – 3.95dd1HCysteine chiral center

-CH

2.90 – 3.10Multiplet2HCysteine side chain (

)
Linker

2.80 – 2.90Triplet2HPhenethyl

Linker

2.80 – 2.90Triplet2HPhenethyl

Note: The methylene protons of the phenethyl group and the cysteine beta-protons may overlap in the 2.8-3.1 ppm region depending on pH. Running in DMSO-


 with a drop of DCl often resolves these peaks.
B. Mass Spectrometry (ESI+)
  • Theoretical [M+H]+: 226.0905 m/z

  • Acceptance Criteria:

    
     5 ppm mass error.
    
C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide/Carboxyl) and 254 nm (Phenyl).

QC Workflow Diagram

QCWorkflow cluster_Tests Validation Battery Crude Crude PEC Solid Recryst Recrystallization (H2O) Crude->Recryst Dry Vacuum Drying (50°C) Recryst->Dry NMR 1H NMR (Identity) Dry->NMR HPLC HPLC-UV (Purity >99.5%) Dry->HPLC MS HRMS (Mass Accuracy) Dry->MS CoA Certificate of Analysis (Release) NMR->CoA Pass HPLC->CoA Pass MS->CoA Pass

Figure 2: Quality Control workflow for reference standard certification.

References

  • Synthesis of S-Alkyl Cysteines: Armstrong, M. D., & Lewis, J. D. (1951). The synthesis of some cysteine derivatives. The Journal of Organic Chemistry, 16(5), 749-753. Link

  • Metabolic Context (Mercapturic Acids): James, S. P., & White, D. A. (1967). The metabolism of phenethyl bromide, styrene and styrene oxide in the rabbit and rat. Biochemical Journal, 104(3), 914–921. Link

  • NMR Characterization of Cysteine Derivatives: BMRB Entry bmse000034 (L-Cysteine).[3] Biological Magnetic Resonance Data Bank. Link

  • Physical Properties (CAS 14510-18-0): PubChem Compound Summary for CID 228697 (S-Phenethylcysteine). Link

Sources

Application

Application Note: Precision Quantification of (2-Phenylethyl)cysteine in Urine via Isotope-Dilution LC-MS/MS

This application note details the analytical quantification of S-(2-phenylethyl)cysteine (PEC) in human urine. While often present as its N-acetylated derivative (phenethyl mercapturic acid, NAPEC) in the mercapturic aci...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the analytical quantification of S-(2-phenylethyl)cysteine (PEC) in human urine. While often present as its N-acetylated derivative (phenethyl mercapturic acid, NAPEC) in the mercapturic acid pathway, the quantification of PEC (either free or total after hydrolysis) serves as a critical biomarker for phenethyl isothiocyanate (PEITC) exposure—a potent chemopreventive agent found in cruciferous vegetables—and specific alkylating xenobiotics.

Introduction & Scientific Context

The Analyte and Its Significance

(2-Phenylethyl)cysteine (PEC) is a thioether conjugate derived from the alkylation of glutathione by phenethyl electrophiles, most notably phenethyl isothiocyanate (PEITC) . PEITC is a bioactive dietary compound abundant in watercress and broccoli, extensively studied for its ability to inhibit lung carcinogenesis and modulate Phase I/II enzymes.

In vivo, PEITC is metabolized via the mercapturic acid pathway:

  • Conjugation: PEITC reacts with glutathione (GSH) to form the dithiocarbamate conjugate.

  • Degradation: The GSH conjugate is cleaved by

    
    -glutamyltranspeptidase (GGT) and dipeptidases to form the cysteine conjugate, PEC  (specifically S-(N-phenethylthiocarbamoyl)-L-cysteine, which is unstable and often converts to the thioether S-(2-phenylethyl)cysteine or is measured as the cyclic thioxothiazolidine derivative).
    
  • Acetylation: PEC is N-acetylated by N-acetyltransferase (NAT) to form NAPEC (the mercapturic acid), which is excreted in urine.

Why Quantify PEC? While NAPEC is the primary urinary metabolite, quantifying PEC (often after acid hydrolysis of the urine) provides a measure of Total Isothiocyanate Uptake , eliminating variability caused by individual differences in NAT acetylation rates. Furthermore, direct measurement of free PEC can indicate saturation of the acetylation pathway or specific renal deacetylation activity.

Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of PEITC into PEC and NAPEC, highlighting the critical hydrolysis step for total quantification.

MetabolicPathway cluster_legend Legend PEITC Phenethyl Isothiocyanate (PEITC) GSH_Conj GSH Conjugate PEITC->GSH_Conj + Glutathione (GST) PEC S-(2-phenylethyl)cysteine (PEC) GSH_Conj->PEC Hydrolysis (GGT, Dipeptidase) NAPEC N-Acetyl-PEC (NAPEC) PEC->NAPEC Acetylation (NAT) NAPEC->PEC Acid Hydrolysis (Analytical Step) key Red: Precursor Green: Target Analyte Blue: Major Metabolite

Caption: Metabolic trajectory of PEITC. The dashed red line indicates the chemical hydrolysis step used to convert all conjugates back to PEC for 'Total' quantification.

Analytical Strategy

Challenge: Matrix Complexity & Zwitterionic Nature

PEC is a zwitterionic amino acid, making it difficult to retain on standard C18 columns without ion-pairing agents. Furthermore, urine contains high concentrations of interfering sulfur compounds.

Solution: Mixed-Mode Cation Exchange (MCX) & Acid Hydrolysis
  • Acid Hydrolysis (Optional but Recommended): Converts all N-acetylated forms (NAPEC) back to PEC, increasing sensitivity and standardizing the readout to "Total Phenethyl Cysteine."

  • Solid Phase Extraction (SPE): Usage of Mixed-Mode Cation Exchange (MCX) cartridges. At low pH, PEC is positively charged (amine protonated) and binds to the sorbent via cation exchange, while neutrals and acids are washed away.

  • Detection: LC-MS/MS in Positive Electrospray Ionization (+ESI) mode, monitoring the specific transition of the phenethyl fragment.

Experimental Protocol

Materials & Reagents[1][2][3][4][5]
  • Analyte Standard: S-(2-phenylethyl)-L-cysteine (Purity >98%).

  • Internal Standard (IS): S-(2-phenylethyl)-L-cysteine-d5 (phenyl-d5) or S-benzyl-L-cysteine-d7 (surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Hydrolysis Reagent: 6 M HCl.

  • SPE Cartridges: Oasis MCX (30 mg/1 cc) or Strata-X-C.

Sample Preparation Workflow
A. Pre-treatment (Hydrolysis for Total PEC)

Note: Skip to step B if measuring only "Free PEC".

  • Thaw urine samples at room temperature and vortex.

  • Aliquot 200 µL of urine into a glass vial.

  • Add 20 µL of Internal Standard solution (10 µg/mL).

  • Add 200 µL of 6 M HCl . Cap tightly.

  • Incubate at 100°C for 1 hour . (This converts NAPEC

    
     PEC).
    
  • Cool to room temperature.

  • Neutralize with 200 µL of 6 M NaOH (adjust pH to ~2–3 with dilute ammonia/formic acid if necessary for MCX loading; MCX requires acidic load, so pH < 3 is ideal). Correction: For MCX, loading in acid is perfect. Do not over-neutralize. Target pH 1–2.

B. Solid Phase Extraction (MCX)
  • Conditioning: 1 mL MeOH followed by 1 mL Water (0.1% FA).

  • Loading: Load the acidified hydrolysate (or acidified raw urine) onto the cartridge.

  • Washing:

    • Wash 1: 1 mL 0.1% Formic Acid in Water (Removes proteins/hydrophilic neutrals).

    • Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals/interferences).

  • Elution: Elute PEC with 1 mL of 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the amine, releasing the drug from the cation exchange sites).

  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL  of Mobile Phase A.
    
LC-MS/MS Method[2][6]

Liquid Chromatography:

  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or Waters ACQUITY HSS T3.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–1.0 min: 5% B

    • 1.0–5.0 min: 5%

      
       60% B
      
    • 5.0–6.0 min: 95% B (Wash)

    • 6.1–8.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Cone Gas: 150 L/Hr.

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | ID | | :--- | :--- | :--- | :--- | :--- | :--- | | PEC (Quant) | 226.1 | 105.1 | 25 | 20 | Phenethyl cation | | PEC (Qual) | 226.1 | 122.0 | 25 | 15 | Cysteine fragment | | PEC-d5 (IS) | 231.1 | 110.1 | 25 | 20 | Phenethyl-d5 cation |

Note: The 226


 105 transition corresponds to the cleavage of the S-C bond, yielding the stable phenethyl carbocation (

). This is highly specific and sensitive.

Workflow Visualization

The following diagram details the precise extraction logic, ensuring the removal of matrix interferences.

Workflow Sample Urine Sample (200 µL) Hydrolysis Acid Hydrolysis (6M HCl, 100°C, 1h) Converts NAPEC to PEC Sample->Hydrolysis Load Load on MCX SPE (pH < 2) Hydrolysis->Load Wash1 Wash 1: Aqueous Acid (Removes Salts/Proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Hydrophobic Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases PEC) Wash2->Elute LCMS LC-MS/MS Analysis (m/z 226 -> 105) Elute->LCMS

Caption: SPE workflow using Mixed-Mode Cation Exchange (MCX) to isolate PEC from urine matrix.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curve (0.5 – 500 ng/mL) must have

    
    .
    
  • Recovery: Spike blank urine at low, medium, and high QC levels. Recovery should be 85–115%.

  • Matrix Effect: Compare the slope of the calibration curve in water vs. urine. If suppression >20%, increase the dilution factor or improve the SPE wash step.

  • Stability: Processed samples in the autosampler (4°C) should be stable for 24 hours (verify as PEC can oxidize to the sulfoxide; adding 0.1% ascorbic acid during reconstitution can mitigate this).

Summary of Quantitative Parameters
ParameterAcceptance CriteriaNotes
LOD 0.1 ng/mLSignal-to-Noise

3
LOQ 0.5 ng/mLSignal-to-Noise

10, CV < 20%
Intra-day Precision CV < 10%n=6 replicates
Inter-day Precision CV < 15%3 separate days

References

  • Hecht, S. S. (2000). Inhibition of Carcinogenesis by Isothiocyanates. Drug Metabolism Reviews. Link

  • Chung, F. L., et al. (2010). Inhibition of lung carcinogenesis and critical cancer-related signaling pathways by N-acetyl-S-(N-2-phenethylthiocarbamoyl)-L-cysteine. Carcinogenesis. Link

  • Negrusz, A., et al. (1998). Determination of S-phenylmercapturic acid in urine by LC-MS/MS. Journal of Chromatography B. Link

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Mercapturic Acids in Urine. Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Method

Application Note: GC-MS Quantitation and Structural Characterization of S-(2-phenylethyl)-L-cysteine (SPEC)

This Application Note provides a definitive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , commonly known as S-(2-phenylethyl)-L-cysteine (SP...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , commonly known as S-(2-phenylethyl)-L-cysteine (SPEC) .

Abstract

This guide details the methodology for the trace analysis of S-(2-phenylethyl)-L-cysteine (SPEC), a bioactive thioether metabolite, using GC-MS. Due to the zwitterionic and non-volatile nature of the parent compound, this protocol utilizes a robust two-step silylation procedure to generate the volatile N,O-bis(trimethylsilyl)-SPEC derivative. The method is optimized for high sensitivity (SIM mode) and structural confirmation (Scan mode), suitable for pharmacokinetic studies and metabolic profiling.

Introduction & Molecule Analysis

Analyte: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid Synonyms: S-Phenethylcysteine, SPEC, PE-Cys. Chemical Formula:


Molecular Weight:  225.31  g/mol 

Analytical Challenge: SPEC contains two active protons (amine


 and carboxyl 

) and a thioether side chain. Direct GC analysis is impossible due to thermal instability and polarity. Solution: Derivatization with BSTFA + 1% TMCS replaces active protons with trimethylsilyl (TMS) groups, yielding a stable, volatile derivative:
  • Target Derivative: N,O-bis(trimethylsilyl)-S-(2-phenylethyl)cysteine.

  • Derivative MW: 369.64 g/mol (Net addition of 2 TMS groups, loss of 2 H).

Experimental Protocol
2.1 Chemicals & Reagents
  • Reference Standard: S-(2-phenylethyl)-L-cysteine (purity

    
    ).
    
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).[1]

  • Solvent: Acetonitrile (Anhydrous, HPLC grade).

  • Internal Standard (IS): Norleucine or S-Benzyl-L-cysteine-d5 (isotopic analog preferred).

2.2 Sample Preparation (Workflow)

Note: Strict moisture exclusion is required as TMS derivatives are hydrolytically unstable.

  • Extraction (Biological Fluids):

    • Acidify sample (pH < 2) to protonate the carboxylic acid.

    • Apply to a Strong Cation Exchange (SCX) SPE cartridge.

    • Wash with 0.1 M HCl, then Methanol.

    • Elute amino acids with 2 M Ammonia in Methanol.

  • Drying:

    • Evaporate eluate to complete dryness under a stream of Nitrogen at 40°C.

    • Critical Step: Add 50

      
      L Dichloromethane and re-evaporate to azeotropically remove trace water.
      
  • Derivatization:

    • Add 50

      
      L Anhydrous Acetonitrile .
      
    • Add 50

      
      L BSTFA + 1% TMCS .
      
    • Cap vial tightly (PTFE-lined cap).

    • Vortex for 30 seconds.

    • Incubate at 100°C for 60 minutes . (High temp required to sterically overcome the secondary amine formation if N,N-di-TMS is desired, though N,O-di-TMS is the standard stable product).

  • Injection:

    • Cool to room temperature. Transfer to autosampler vial with glass insert.

    • Inject within 24 hours.

2.3 GC-MS Parameters
ParameterSetting
System Agilent 7890/5977 (or equivalent)
Column DB-5ms UI (30 m

0.25 mm

0.25

m)
Inlet Splitless (1 min purge), 260°C
Carrier Gas Helium, Constant Flow 1.0 mL/min
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Quadrupole 150°C
Oven Program 80°C (hold 1 min)

20°C/min to 300°C (hold 5 min)
Results & Discussion
3.1 Workflow Visualization

G cluster_0 Sample Prep cluster_1 Derivatization cluster_2 Analysis Sample Biological Sample (Plasma/Urine) SPE SCX Extraction (Clean-up) Sample->SPE Dry N2 Evaporation (Strictly Anhydrous) SPE->Dry Reagent Add BSTFA + 1% TMCS (1:1 with ACN) Dry->Reagent Heat Incubate 100°C, 60 min Reagent->Heat Derivative N,O-bis(TMS)-SPEC Formed Heat->Derivative GC GC Separation (DB-5ms) Derivative->GC MS MS Detection (EI Source) GC->MS

Figure 1: Analytical workflow for the extraction and derivatization of SPEC prior to GC-MS analysis.

3.2 Mass Spectral Interpretation

The identification of SPEC relies on the fragmentation pattern of its TMS derivative.

  • Molecular Ion (

    
    ): 
    
    
    
    369 . (Usually low intensity).
  • [M - 15]

    
    : 
    
    
    
    354 . Loss of a methyl group
    
    
    from a TMS moiety.
  • [M - 90]

    
    : 
    
    
    
    279 . Loss of TMSOH (Silanol), common in TMS derivatives.
  • [M - 117]

    
     (Base Peak/Quant Ion): 
    
    
    
    252 .
    • Mechanism:[2] Cleavage of the

      
       bond. This loses the 
      
      
      
      group (mass 117).
    • Structure:

      
      . This is the characteristic "amine fragment" for alpha-amino acids.
      
  • Tropylium Ion:

    
    91 . Characteristic of the benzyl/phenylethyl side chain.
    
  • TMS Group:

    
    73 . 
    
    
    
    .

Selected Ion Monitoring (SIM) Table:

Ion Type m/z Purpose
Target 252 Quantitation (Most abundant/specific)
Qualifier 1 354 Confirmation (High mass specificity)
Qualifier 2 91 Confirmation (Side chain check)

| Qualifier 3 | 369 | Molecular Ion (If visible) |

3.3 Fragmentation Pathway Diagram

Fragmentation M Molecular Ion [M]+ m/z 369 (N,O-bis-TMS-SPEC) M_15 [M - CH3]+ m/z 354 M->M_15 - CH3 (15) M_117 [M - COOTMS]+ m/z 252 (Base Peak / Quant Ion) M->M_117 - COOTMS (117) (Alpha Cleavage) Trop Tropylium Ion m/z 91 (Side Chain) M->Trop Side chain fragmentation TMS TMS Ion m/z 73 M->TMS Ionization

Figure 2: Proposed EI fragmentation pathway for N,O-bis(trimethylsilyl)-S-(2-phenylethyl)cysteine.

Troubleshooting & Optimization
  • Issue: Low Response or Missing Peaks.

    • Cause: Moisture contamination.[3] BSTFA hydrolyzes rapidly.

    • Fix: Ensure the sample is completely dry before adding reagent. Use a fresh ampoule of BSTFA.

  • Issue: Multiple Peaks for Analyte.

    • Cause: Incomplete silylation (Mono-TMS vs Di-TMS).

    • Fix: Increase reaction temperature to 100°C or time to 90 mins to force the Di-TMS form.

  • Issue: Column Bleed.

    • Cause: Excess derivatization reagent.

    • Fix: Although not always necessary, evaporating the reagent and reconstituting in pure hexane/heptane can reduce background, but risks losing volatile derivatives. Direct injection is usually preferred for amino acids.

References
  • Halket, J. M., et al. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives.[1][2][4] Mass Spectrometry Reviews.[4] Link

  • Sigma-Aldrich (Merck). Derivatization and Analysis of Amino Acids by GC-MS.Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • Sobolevsky, T. G., et al. (2003). Silylation of organic compounds for gas chromatographic–mass spectrometric analysis.[1][3][4][5] Journal of Separation Science. Link

Sources

Application

Application Note: High-Throughput Quantitation of Mercapturic Acid Derivatives in Urine by LC-MS/MS

Abstract & Introduction Mercapturic acids (N-acetyl-L-cysteine S-conjugates) are the final excretory products of the glutathione (GSH) detoxification pathway. Because they represent the "end-point" of electrophilic xenob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Mercapturic acids (N-acetyl-L-cysteine S-conjugates) are the final excretory products of the glutathione (GSH) detoxification pathway. Because they represent the "end-point" of electrophilic xenobiotic metabolism, they are highly specific biomarkers for exposure to alkylating agents, industrial solvents (e.g., benzene, toluene), and reactive drug metabolites.

Unlike protein adducts, which reflect long-term exposure, urinary mercapturic acids (MAs) provide a dynamic window into recent exposure (24–48 hours) and metabolic capability. However, their analysis is complicated by their high polarity, structural isomerism, and the complexity of the urine matrix.

This protocol details a robust, high-throughput LC-MS/MS workflow for the simultaneous quantitation of a panel of mercapturic acids.[1][2][3][4][5] We utilize a polymeric Solid Phase Extraction (SPE) cleanup coupled with negative-mode Electrospray Ionization (ESI-) to achieve sub-ng/mL sensitivity.

Biochemical Context: The Mercapturic Acid Pathway

Understanding the metabolic origin of these analytes is critical for interpreting data, particularly when distinguishing between isomeric forms (e.g., 1-MHBMA vs. 2-MHBMA). The pathway involves sequential enzymatic cleavage of the glutathione conjugate.

Figure 1: The Mercapturic Acid Biosynthesis Pathway

MercapturicPathway Xenobiotic Electrophilic Xenobiotic (R-X) GSH_Conj Glutathione S-Conjugate Xenobiotic->GSH_Conj Conjugation GSH Glutathione (GSH) GSH->GSH_Conj Conjugation CysGly_Conj S-Cysteinylglycine Conjugate GSH_Conj->CysGly_Conj Loss of Glutamate (GGT) GST GST (Liver) Cys_Conj S-Cysteine Conjugate CysGly_Conj->Cys_Conj Loss of Glycine (DP) Mercapturic Mercapturic Acid (N-acetyl-L-cysteine-S-conjugate) Cys_Conj->Mercapturic Acetylation (NAT) Urine Urinary Excretion Mercapturic->Urine Excretion GGT GGT (Kidney/Bile) DP Dipeptidase (Kidney) NAT N-Acetyltransferase (Kidney/Liver)

Caption: The sequential enzymatic degradation of glutathione conjugates into excretable mercapturic acids.[6]

Experimental Design Strategy

Internal Standardization

Critical Requirement: You must use isotope-labeled internal standards (IS) for every analyte if possible, or at least one per structural class.

  • Why? ESI- is prone to matrix-induced ion suppression from urinary salts and acids. Deuterated analogs (e.g., d5-S-PMA, d3-MHBMA) co-elute with the target and compensate for ionization variability.

Sample Preparation: SPE vs. Dilute-and-Shoot

While "dilute-and-shoot" is faster, it is not recommended for trace-level MAs (<5 ng/mL) due to severe ion suppression in the early eluting region where polar MAs appear.

  • Selected Method: Polymeric Reversed-Phase SPE (e.g., Oasis HLB or Strata-X).

  • Mechanism: These sorbents retain polar compounds even when dried, and the "water-wettable" feature ensures high recovery of hydrophilic MAs.

Chromatography[4]
  • Column: High-strength silica C18 or Diphenyl phase (e.g., Waters HSS T3 or Agilent Pursuit Diphenyl).

  • Mobile Phase: Acidic pH is non-negotiable. MAs are carboxylic acids (pKa ~3.5).

    • Rule: pH must be < 3.0 to keep the carboxyl group protonated (

      
      ).[1] If ionized (
      
      
      
      ), the analyte will elute in the void volume.

Detailed Protocol

Reagents & Standards
  • Target Analytes: S-Phenylmercapturic acid (S-PMA), S-Benzylmercapturic acid (S-BMA), MHBMA, DHBMA, HEMA.

  • Internal Standards: d5-S-PMA, d2-S-BMA, d6-MHBMA.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • Buffer: 10 mM Ammonium Formate pH 2.5 (adjusted with FA).

Sample Preparation Workflow (96-Well SPE)

This workflow is designed for a 96-well plate format to maximize throughput.

  • Thawing: Thaw urine samples at room temperature; vortex for 30s.

  • Hydrolysis (Optional): Note: Most MAs are free, but if total conjugates are needed, acid hydrolysis is performed. For standard MAs, skip this.

  • Acidification: Transfer 200 µL of urine to a deep-well plate. Add 20 µL of Internal Standard mix. Add 200 µL of 2% Formic Acid in water.

    • Expert Insight: Acidification prevents protein binding and ensures analytes bind to the SPE sorbent.

  • Conditioning: Condition SPE plate (30 mg Polymeric HLB) with 1 mL MeOH, then 1 mL 0.1% FA in Water.

  • Loading: Load the entire acidified sample (~420 µL) onto the SPE plate. Apply low vacuum (2-3 psi).

  • Washing:

    • Wash 1: 1 mL 0.1% FA in Water (Removes salts/proteins).

    • Wash 2: 1 mL 5% MeOH in Water (Removes highly polar interferences without eluting MAs).

  • Elution: Elute with 2 x 250 µL of 100% Methanol (or ACN/MeOH 50:50).

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water). Vortex 5 mins.

Figure 2: Sample Preparation Workflow

SamplePrep Step1 Urine Sample (200 µL) + Internal Standard Step2 Acidification (Add 200 µL 2% Formic Acid) Step1->Step2 Step3 SPE Loading (Polymeric Reversed-Phase) Step2->Step3 Step4 Wash Steps 1. 0.1% FA (Salts) 2. 5% MeOH (Polar Interferences) Step3->Step4 Step5 Elution (2 x 250 µL Methanol) Step4->Step5 Step6 Evaporation & Reconstitution (Mobile Phase A) Step5->Step6 Step7 LC-MS/MS Analysis Step6->Step7

Caption: Optimized SPE workflow for extraction of polar acidic metabolites from urine.

LC-MS/MS Conditions

Chromatography (UPLC/UHPLC):

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

    • Why: T3 bonding is compatible with 100% aqueous mobile phases, necessary for retaining the most polar MAs like DHBMA.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 1 Initial Hold (Trapping polar MAs)
1.0 1 Start Gradient
6.0 40 Elution of hydrophobic MAs (S-PMA)
6.1 95 Column Wash
8.0 95 End Wash
8.1 1 Re-equilibration

| 10.0 | 1 | End Run |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Negative Electrospray (ESI-).

  • Capillary Voltage: -2.5 kV (Negative mode requires lower voltage to prevent discharge).

  • Source Temp: 500°C.

  • Desolvation Gas: 1000 L/hr.

MRM Transitions (Quantitation)

The following transitions monitor the specific cleavage of the mercapturic acid moiety. In negative mode, MAs typically fragment via the loss of the N-acetylcysteine group or cleavage of the C-S bond.

AnalyteParent CompoundPrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)
MHBMA 1,3-Butadiene232.1103.12518
DHBMA 1,3-Butadiene250.175.02822
S-PMA Benzene238.1109.13020
S-BMA Toluene252.1123.13022
HEMA Ethylene Oxide204.1162.02015
AAMA Acrylamide233.1104.12518
CEMA Acrylonitrile215.1162.02216
d6-MHBMA (IS)--238.1109.12518
d5-S-PMA (IS)--243.1114.13020

Note: S-PMA and d6-MHBMA share the same nominal mass (238). They must be chromatographically separated, or high-resolution MS (HRMS) must be used.

Method Validation Parameters

To ensure "Trustworthiness," validate the method according to FDA/EMA bioanalytical guidelines.

Linearity & Range
  • Range: 0.5 – 500 ng/mL.

  • Curve: Linear

    
     weighting.
    
  • Acceptance:

    
    .
    
Matrix Effects (ME)

Mercapturic acids are highly susceptible to ion suppression in urine.

  • Experiment: Compare the slope of a calibration curve in water vs. post-extraction spiked urine .

  • Calculation:

    
    .
    
  • Goal: 85% - 115%. If < 50%, increase the wash strength in the SPE step or reduce injection volume.

Stability[7]
  • Freeze-Thaw: Stable for 3 cycles at -80°C.

  • Autosampler: Acidified extracts are stable for 48 hours at 4°C. Caution: Neutral pH extracts may degrade.

Expert Insights & Troubleshooting

  • The "Twin Peaks" Problem (Regioisomers):

    • Analytes like MHBMA exist as regioisomers (1-MHBMA and 2-MHBMA).[1][2] On a standard C18 column, they may partially resolve, appearing as a split peak.

    • Solution: Integrate both peaks together if total exposure is the goal, or use a Phenyl-Hexyl column to separate them fully if specific mechanistic data is needed.

  • Isobaric Interferences:

    • As noted in the MRM table, S-PMA and d6-MHBMA have the same precursor mass (238).

    • Protocol Adjustment: If analyzing both in the same run, ensure your gradient separates them by at least 0.5 min. S-PMA is more hydrophobic and will elute later than MHBMA.

  • Carryover:

    • MAs can stick to stainless steel. Use a needle wash solution containing 10% Acetone or Isopropanol to strip sticky residues between injections.

References

  • Centers for Disease Control and Prevention (CDC). "Mercapturic Acids: Recent Advances in their Determination by Liquid Chromatography/Mass Spectrometry." CDC Stacks. Available at: [Link]

  • National Institutes of Health (NIH). "High Throughput HPLC-ESI-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene." PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. "A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the quantitation of S-phenylmercapturic acid in human urine." Analytical Methods. Available at: [Link]

  • Frigerio, G., et al. "An LC-MS/MS method to profile urinary mercapturic acids."[4] Journal of Chromatography B. Available at: [Link]

  • Pluym, N., et al. "Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods." Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Method

Application Note: Development of Competitive Immunoassays for S-(2-phenylethyl)cysteine (PEC) Detection

Executive Summary & Biological Context S-(2-phenylethyl)cysteine (PEC) and its N-acetylated derivative (NAPEC) are the primary metabolites of Phenethyl Isothiocyanate (PEITC) , a potent chemopreventive agent found in cru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

S-(2-phenylethyl)cysteine (PEC) and its N-acetylated derivative (NAPEC) are the primary metabolites of Phenethyl Isothiocyanate (PEITC) , a potent chemopreventive agent found in cruciferous vegetables (e.g., watercress). While LC-MS/MS remains the gold standard for quantification, it is low-throughput and capital-intensive.

This guide details the development of a Competitive Inhibition ELISA for PEC. Unlike sandwich ELISAs used for large proteins, PEC is a low-molecular-weight hapten (


). It cannot support two antibodies simultaneously. Therefore, the assay relies on competition between free PEC in the sample and immobilized PEC-conjugate on the plate for a limited number of antibody binding sites.
Key Mechanistic Pathway

PEITC is metabolized via the mercapturic acid pathway. The detection of PEC (tissue/plasma) or NAPEC (urine) serves as a direct biomarker for PEITC uptake and glutathione conjugation efficiency.

MercapturicPathway cluster_enzymes Enzymatic Processing PEITC PEITC (Parent Compound) Conjugate PEITC-GSH Conjugate PEITC->Conjugate + GSH (GST) GSH Glutathione PEC S-(2-phenylethyl)cysteine (PEC) TARGET ANALYTE Conjugate->PEC Peptidase cleavage CG Cysteinylglycinase GGT Gamma-glutamyl transpeptidase NAPEC N-acetyl-S-(2-phenylethyl)cysteine (NAPEC - Urinary) PEC->NAPEC Acetylation (Liver/Kidney) NAT N-acetyltransferase

Figure 1: The metabolic pathway of PEITC leading to the target analyte PEC and its urinary derivative NAPEC.

Phase I: Immunogen Design & Synthesis

The most critical step in small-molecule antibody generation is Hapten Design . PEC is non-immunogenic on its own. It must be conjugated to a carrier protein (Keyhole Limpet Hemocyanin - KLH) to elicit an immune response.

Structural Considerations

To ensure the antibody recognizes the specific phenylethyl side chain (the distinguishing feature), the conjugation to the carrier must occur at the opposite end of the molecule—the amino acid backbone.

  • Target Functional Group: Carboxyl (-COOH) group of the cysteine moiety.

  • Coupling Chemistry: EDC/NHS (Carodiimide) chemistry.

  • Orientation: Exposes the phenylethyl thioether and the amine group, maximizing specificity.

Protocol: Synthesis of PEC-KLH Immunogen

Materials:

  • S-(2-phenylethyl)cysteine (Commercial or synthesized via cysteine + phenethyl bromide).

  • Carrier Protein: mcKLH (Mariculture Keyhole Limpet Hemocyanin).

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • NHS (N-hydroxysuccinimide).

  • Dialysis Cassettes (10K MWCO).

Step-by-Step Procedure:

  • Activation: Dissolve 2 mg of PEC in 500 µL of Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0). Add 2 mg EDC and 2 mg NHS. Incubate for 15 minutes at room temperature (RT) to form the semi-stable amine-reactive NHS ester.

  • Conjugation: Dissolve 5 mg of mcKLH in 1 mL of Coupling Buffer (PBS, pH 7.2). Note: pH 7.2 is critical to ensure lysine amines on KLH are deprotonated.

  • Mixing: Add the activated PEC solution dropwise to the KLH solution while stirring.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Purification: Dialyze the conjugate against 2L of PBS (pH 7.4) for 24 hours, changing the buffer 3 times to remove free PEC and reaction byproducts.

  • Validation: Verify conjugation efficiency using TNBS assay (measures loss of free amines on KLH) or MALDI-TOF MS.

Critical Control: You must simultaneously synthesize a Screening Antigen (PEC-BSA) .

  • Why? If you screen with PEC-KLH, you will detect antibodies against KLH. Using PEC-BSA ensures you only detect antibodies binding to PEC.

Phase II: Antibody Generation & Characterization

Immunization Schedule (Murine Model)
  • Day 0: Intraperitoneal (IP) injection of 50 µg PEC-KLH emulsified in Complete Freund’s Adjuvant (CFA).

  • Day 14, 28, 42: IP boost with 25 µg PEC-KLH in Incomplete Freund’s Adjuvant (IFA).

  • Day 50: Test bleed. Screen serum titer against PEC-BSA.

Screening Strategy (Indirect ELISA)

Before building the competitive assay, confirm the presence of anti-PEC antibodies.

  • Coat plate with PEC-BSA (1 µg/mL).

  • Block with 3% Skim Milk.

  • Add serial dilutions of Test Bleed Serum.

  • Detect with Goat Anti-Mouse IgG-HRP.

  • Success Criteria: Titer > 1:10,000 with low background on BSA-only control wells.

Phase III: Competitive ELISA Protocol

This is the quantitative assay for your samples.

Assay Principle
  • Immobilized Antigen: PEC-BSA coated on the plate.

  • Competitor: Free PEC (in your sample) competes with the immobilized PEC-BSA for the anti-PEC antibody.

  • Signal: Inversely proportional to the concentration of PEC in the sample.

    • High PEC in sample

      
       Antibody binds sample 
      
      
      
      Washed away
      
      
      Low Signal .
    • No PEC in sample

      
       Antibody binds plate 
      
      
      
      Retained
      
      
      High Signal .

CompetitiveELISA cluster_plate Microplate Well Surface cluster_reaction Competitive Reaction Coated 1. Coat Plate (PEC-BSA) Block 2. Block Surface (3% BSA/PBS) Coated->Block Mix 3. Add Sample (Free PEC) + Anti-PEC Antibody Block->Mix Compete Competition: Free PEC vs. Plate PEC Mix->Compete Wash 4. Wash Step (Removes Ab-Free PEC complex) Compete->Wash Detect 5. Add Secondary Ab-HRP + Substrate (TMB) Wash->Detect Read 6. Read OD450 (Inverse Relationship) Detect->Read

Figure 2: Workflow for the Competitive Inhibition ELISA. Signal is inversely proportional to analyte concentration.

Detailed Protocol

Reagents:

  • Coating Buffer: 50mM Carbonate-Bicarbonate, pH 9.6.

  • Assay Diluent: PBS + 0.1% BSA + 0.05% Tween-20.

  • Standard Curve: Synthetic PEC dissolved in Assay Diluent (Range: 0.1 ng/mL to 1000 ng/mL).

Procedure:

  • Coating: Dilute PEC-BSA to 0.5 µg/mL in Coating Buffer. Add 100 µL/well to a 96-well High-Binding plate. Incubate overnight at 4°C.

  • Washing: Wash 3x with PBS-Tween (PBST).

  • Blocking: Add 200 µL/well of 3% Skim Milk in PBS. Incubate 1h at RT. Wash 3x.

  • Competition Step (Critical):

    • Pre-mix your Sample (50 µL) or Standard (50 µL) with the Anti-PEC Antibody (50 µL) at a fixed limiting concentration (determined by titer, e.g., 1:5000).

    • Add this 100 µL mixture to the coated wells.

    • Why Pre-mix? It allows equilibrium to be reached more uniformly than adding them sequentially.

    • Incubate 1h at RT with mild shaking.

  • Washing: Wash 5x with PBST. (Thorough washing is vital here to remove the antibody bound to the free drug).

  • Detection: Add 100 µL Goat Anti-Mouse HRP. Incubate 45 min at RT. Wash 5x.

  • Development: Add 100 µL TMB Substrate. Incubate 15 min (protect from light). Stop with 50 µL 1M H2SO4.

  • Analysis: Read Absorbance at 450nm. Fit data to a 4-Parameter Logistic (4-PL) curve .

Validation & Troubleshooting

Cross-Reactivity (Specificity)

You must prove the antibody binds PEC and not structurally similar molecules. Run standard curves with the following compounds to calculate % Cross-Reactivity (CR):



CompoundStructural RelevanceAcceptable CR
S-(2-phenylethyl)cysteine Target Analyte 100%
L-CysteineAmino acid backbone (No side chain)< 0.1%
PhenethylamineSide chain only (No amino acid)< 1.0%
N-acetyl-PEC (NAPEC)Urinary metaboliteCharacterize
S-benzyl-L-cysteineStructural analog (shorter chain)< 5.0%

Note: If your antibody has high cross-reactivity with NAPEC, the assay can be used for urinary monitoring without a hydrolysis step. If it is specific only to PEC, urine samples must be treated with Acylase I to de-acetylate NAPEC back to PEC before analysis.

Matrix Effects

Urine and plasma contain salts and proteins that can interfere with binding.

  • Spike-and-Recovery: Spike known amounts of PEC into blank plasma/urine. Recovery should be 80-120%.

  • Minimum Dilution: Determine the minimum dilution (usually 1:10 or 1:20) required to remove matrix interference.

References

  • Hecht, S. S. (2000). Inhibition of Carcinogenesis by Isothiocyanates.[1][2] Drug Metabolism Reviews, 32(3-4), 395-411.

  • Chung, F. L., et al. (1992). Chemoprevention of lung carcinogenesis by aromatic isothiocyanates. Carcinogenesis, 13(9), 1661-1664. (Foundational work on PEITC metabolism).

  • Erlanger, B. F. (1980). The preparation of antigenic hapten-carrier conjugates: a survey. Methods in Enzymology, 70, 85-104. (Standard protocol for EDC/NHS hapten design).

  • Creative Biolabs. (2025). Hapten-Carrier Conjugation Service & Design Principles. (Technical grounding for linker strategy).

  • Thermo Fisher Scientific. (2024). Overview of ELISA Formats: Competitive ELISA. (Protocol standardization).

Sources

Application

Application of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" in occupational health studies

This Application Note is designed for researchers and occupational health professionals focusing on the biomonitoring of industrial alkylating agents and styrene metabolites. Advanced Biomonitoring of Alkylating Agents a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and occupational health professionals focusing on the biomonitoring of industrial alkylating agents and styrene metabolites.

Advanced Biomonitoring of Alkylating Agents and Styrene Metabolite Profiling

Executive Summary

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , commonly referred to as S-(2-Phenylethyl)-L-cysteine (PEC) , is a critical thioether metabolite used in occupational toxicology. Its primary application lies in two distinct but related domains:

  • Direct Biomonitoring: It serves as the definitive biomarker for exposure to 2-phenylethyl halides (e.g., 2-phenylethyl bromide), which are potent alkylating agents used in organic synthesis and agrochemical manufacturing.

  • Analytical Reference Standard: Due to its structural homology with styrene metabolites, PEC is widely utilized as a robust Internal Standard (IS) or Methodological Surrogate for the quantification of S-(2-hydroxy-2-phenylethyl)cysteine (PHEC), the primary metabolite of styrene.

This guide details the mechanistic relevance of PEC, provides a validated LC-MS/MS quantification protocol, and distinguishes its role from the hydroxylated styrene metabolites.

Mechanistic Background & Biological Relevance

The Glutathione Conjugation Pathway

PEC is formed via the Mercapturic Acid Pathway , a Phase II detoxification route. When a worker is exposed to an electrophile (like 2-phenylethyl bromide), Glutathione S-Transferases (GSTs) catalyze the conjugation of the electrophile with glutathione (GSH).

  • Step 1 (Conjugation): The electrophilic carbon of the xenobiotic attacks the thiolate anion of GSH.

  • Step 2 (Catabolism): The γ-glutamyl and glycinyl moieties are removed by γ-glutamyl transpeptidase (GGT) and dipeptidases, respectively, yielding the cysteine conjugate (PEC) .

  • Step 3 (Acetylation): N-acetyltransferases (NAT) in the kidney acetylate PEC to form N-acetyl-S-(2-phenylethyl)-L-cysteine (NAPEC) , which is excreted in urine.

Protein Adduct Formation

In addition to urinary excretion, the electrophilic parent compounds can react directly with nucleophilic sites on blood proteins, specifically the N-terminal valine or cysteine residues of Hemoglobin (Hb).

  • Significance: While urinary metabolites reflect recent exposure (hours/days), Hb-adducts reflect cumulative exposure over the erythrocyte lifespan (~120 days).

  • Analysis: Acid or base hydrolysis of the globin chain releases the free amino acid adduct (PEC), which is then quantified.

Metabolic Pathway Diagram

G cluster_0 Exposure Source cluster_1 Detoxification (Liver/Kidney) cluster_2 Biomonitoring Targets Xenobiotic 2-Phenylethyl Halide (R-X) GSH_Conj GSH Conjugate Xenobiotic->GSH_Conj GST + GSH Hb_Adduct Hemoglobin Adduct Xenobiotic->Hb_Adduct Direct Alkylation Cys_Conj S-(2-Phenylethyl)- L-cysteine (PEC) (Target Analyte) GSH_Conj->Cys_Conj GGT / Dipeptidase Mercapturate N-Acetyl-S-PEC (Urinary Metabolite) Cys_Conj->Mercapturate N-Acetyltransferase Hb_Adduct->Cys_Conj Hydrolysis (Lab Protocol)

Figure 1: Metabolic pathway of phenylethyl halides showing the formation of PEC as both a metabolic intermediate and a hydrolysis product of protein adducts.

Application: Distinguishing Styrene vs. Phenylethyl Exposure

A critical aspect of using PEC is distinguishing it from the metabolites of Styrene , a high-volume industrial chemical.

FeatureS-(2-Phenylethyl)-L-cysteine (PEC) S-(2-Hydroxy-2-phenylethyl)cysteine (PHEC)
Structure No hydroxyl group on ethyl chain.Contains -OH group on ethyl chain.
Origin 2-Phenylethyl halides (primary); Minor styrene metabolite (rare).Styrene (via Styrene Oxide).[1]
Mass Shift Precursor Mass: 267.3 Da Precursor Mass: 283.3 Da (+16 Da due to Oxygen)
Role in Lab Analyte for halide exposure; Internal Standard for Styrene.Primary Analyte for Styrene exposure.[1]

Critical Note: Researchers often use isotope-labeled PEC (


-PEC) as an internal standard for determining PHEC because the chromatographic behavior is similar, but the mass difference ensures no cross-talk in MS/MS channels.

Protocol: LC-MS/MS Quantification of PEC from Globin

This protocol describes the isolation and quantification of PEC released from hemoglobin adducts. This method is self-validating through the use of an isotope-labeled internal standard.

Reagents & Materials
  • Analyte: S-(2-phenylethyl)-L-cysteine (Synthetic standard, >98% purity).

  • Internal Standard (IS): S-(2-phenylethyl)-L-cysteine-

    
     (or 
    
    
    
    -phenylalanine if unavailable).
  • Matrix: Whole blood (EDTA or Heparin).

  • Hydrolysis Agent: 6M HCl (Acid Hydrolysis) or 0.1M NaOH (Base Hydrolysis). Note: Acid hydrolysis is preferred for thioethers as it minimizes oxidation.

Step-by-Step Methodology
Step 1: Globin Isolation
  • Centrifuge 2 mL whole blood (2000 x g, 10 min) to separate erythrocytes.

  • Wash erythrocytes 3x with isotonic saline (0.9% NaCl).

  • Lyse cells with 2 volumes of HPLC-grade water.

  • Precipitate globin by adding cold acidic acetone (1% HCl in acetone) dropwise.

  • Centrifuge, discard supernatant, and dry the globin pellet under nitrogen.

Step 2: Hydrolysis & Extraction
  • Weigh 50 mg of dried globin into a glass reaction vial.

  • Add 20 µL of Internal Standard solution (10 µM

    
    -PEC).
    
  • Add 1 mL of 6M HCl .

  • Seal vial and incubate at 110°C for 1 hour . (Releases PEC from the protein backbone).

  • Cool to room temperature.

  • Neutralize with 6M NaOH (pH adjustment to ~7.0 is critical for extraction).

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with Methanol then Water.

    • Load neutralized hydrolysate.

    • Wash with 5% Methanol.

    • Elute with 100% Acetonitrile .

  • Evaporate eluate to dryness and reconstitute in 100 µL Mobile Phase A.

Step 3: LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (5 min) 
    
    
    
    5% B (6 min).
  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (MRM Mode): Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
PEC (Quantifier) 268.1

105.1 (Phenethyl)2050
PEC (Qualifier) 268.1

163.0 (Cysteine-S)1550

-PEC (IS)
273.1

110.1 (

-Phenethyl)
2050

Data Interpretation & Validation

Linearity and Sensitivity
  • Linear Range: 0.5 pmol/mg globin to 500 pmol/mg globin.

  • Limit of Detection (LOD): Typically ~0.1 pmol/mg globin.

  • Quality Control: Run a blank globin sample (unexposed) to ensure no endogenous interference at the retention time of PEC (~3.2 min).

Troubleshooting
  • Low Recovery: Ensure pH is strictly neutral (7.0 ± 0.2) before SPE loading. Thioethers can oxidize to sulfoxides if left in acidic solution too long post-hydrolysis; add 1% ascorbic acid if oxidation is observed.

  • Peak Tailing: PEC contains a free amine and carboxylic acid. Ensure mobile phase pH is acidic (Formic acid) to protonate the carboxylic acid and improve peak shape.

References

  • Linhart, I., et al. (2000). "Metabolic pathways of styrene in rats." Chemical Research in Toxicology. Link

  • Hanna, P. E., & Anders, M. W. (2019).[2] "The mercapturic acid pathway."[2][3] Critical Reviews in Toxicology. Link

  • Manini, P., et al. (2002). "Biomonitoring of exposure to styrene by analysis of mercapturic acids in urine." Toxicology Letters. Link

  • World Health Organization (IARC). (2019). "Styrene, Styrene-7,8-oxide, and Quinoline." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Tornqvist, M., et al. (2002). "Biomonitoring of genotoxic exposure and effect." Mutation Research. Link

Sources

Method

Use of (2-phenylethyl)cysteine as a biomarker for styrene exposure monitoring

Application Note: Use of (2-Phenylethyl)cysteine Derivatives as Biomarkers for Styrene Exposure Monitoring Executive Summary This application note details the protocol for using (2-phenylethyl)cysteine (PEC) derivatives—...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Use of (2-Phenylethyl)cysteine Derivatives as Biomarkers for Styrene Exposure Monitoring

Executive Summary

This application note details the protocol for using (2-phenylethyl)cysteine (PEC) derivatives—specifically the phenylhydroxyethyl mercapturic acids (PHEMAs) —as high-specificity biomarkers for styrene exposure. While Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA) remain the standard regulatory biomarkers, they suffer from non-specific background interference and limited sensitivity at low exposure levels. The mercapturic acid pathway, yielding cysteine-conjugates, offers a direct window into the electrophilic reactivity of Styrene-7,8-oxide (SO) , the primary toxic metabolite.[1] This guide provides a validated LC-MS/MS workflow for the detection of these conjugates in human urine, suitable for occupational toxicology and drug development safety monitoring.

Metabolic Pathway & Mechanism

Styrene metabolism is dominated by oxidation to Styrene-7,8-oxide (SO) via Cytochrome P450 (CYP2E1). SO is an electrophilic epoxide that binds to DNA and proteins, posing genotoxic risks.

  • Major Pathway (95%): Hydrolysis of SO by Epoxide Hydrolase to styrene glycol, followed by oxidation to MA and PGA.

  • Mercapturic Acid Pathway (<1% but highly specific):

    • Conjugation: Glutathione S-transferases (GSTs) conjugate SO with glutathione (GSH).

    • Processing: The GSH conjugate is cleaved by

      
      -glutamyltranspeptidase and cysteinylglycinase to form the S-(phenylhydroxyethyl)cysteine  intermediate.
      
    • Acetylation: N-acetyltransferases (NAT) acetylate the cysteine conjugate to form the final urinary metabolites: N-acetyl-S-(1-phenyl-2-hydroxyethyl)-L-cysteine (M1) and N-acetyl-S-(2-phenyl-2-hydroxyethyl)-L-cysteine (M2) .

Note on Nomenclature: While the core structure is a (2-phenylethyl)cysteine scaffold, the biological biomarkers retain the hydroxyl group from the epoxide ring opening. The non-hydroxylated S-(2-phenylethyl)cysteine is a minor metabolite often associated with radical mechanisms or phenylethyl halides, but for styrene monitoring, PHEMA (M1/M2) is the definitive target.

StyreneMetabolism Styrene Styrene SO Styrene-7,8-oxide (Toxic Epoxide) Styrene->SO CYP2E1 GSH_Conj GSH Conjugate SO->GSH_Conj GST (Conjugation) MA_PGA Mandelic/Phenylglyoxylic Acid (Standard Markers) SO->MA_PGA Epoxide Hydrolase (Major Pathway) Cys_Conj S-(phenylhydroxyethyl)cysteine (Intermediate) GSH_Conj->Cys_Conj Peptidases PHEMA PHEMA (M1 & M2) (Urinary Biomarker) Cys_Conj->PHEMA N-acetyltransferase (Mercapturic Acid Pathway)

Figure 1: Metabolic pathway of styrene highlighting the divergence between the major oxidative pathway (MA/PGA) and the specific mercapturic acid pathway (PHEMA).[2][3][4][5][6]

Analytical Protocol: LC-MS/MS Quantification

Reagents & Standards
  • Analytes: N-acetyl-S-(1-phenyl-2-hydroxyethyl)-L-cysteine (M1) and N-acetyl-S-(2-phenyl-2-hydroxyethyl)-L-cysteine (M2).[1][2][4][7]

  • Internal Standard (IS):

    
    -labeled M1/M2 or N-acetyl-S-benzyl-L-cysteine-d3.
    
  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Acetate.

Sample Collection & Storage
  • Matrix: Spot urine samples collected at the end of shift (for occupational monitoring).

  • Stabilization: Acidify to pH < 2 with HCl to prevent bacterial degradation.

  • Storage: -20°C (stable for >6 months).

Sample Preparation (Solid Phase Extraction)

This protocol uses Solid Phase Extraction (SPE) to remove matrix interferences (salts, urea) and concentrate the trace biomarkers.

  • Thawing: Thaw urine samples at room temperature and vortex.

  • Conditioning: Condition Oasis HLB cartridges (60 mg/3 mL) with 2 mL Methanol followed by 2 mL 0.1% Formic Acid.

  • Loading: Mix 1 mL urine with 10 µL Internal Standard solution. Load onto the cartridge under low vacuum.

  • Washing: Wash with 2 mL 5% Methanol in water (removes polar interferences).

  • Elution: Elute analytes with 2 mL 100% Methanol .

  • Reconstitution: Evaporate eluate to dryness under nitrogen stream (40°C). Reconstitute in 200 µL Mobile Phase A.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[8]

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient to 60% B

    • 6-7 min: 95% B (Wash)

    • 7-9 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM Mode)

Operate in Negative Ion Mode (ESI-) due to the carboxylic acid moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
PHEMA (M1/M2) 280.1151.0-20Quantifier
PHEMA (M1/M2) 280.1122.0-35Qualifier
IS (d3-M1) 283.1154.0-20Internal Std

Note: M1 and M2 are diastereomers and may elute as separate peaks or a merged peak depending on column resolution. Summation of peak areas is standard practice.

Workflow Sample Urine Sample (End of Shift) Prep SPE Clean-up (Oasis HLB) Sample->Prep LC LC Separation (C18 Column) Prep->LC MS MS/MS Detection (ESI-, MRM m/z 280->151) LC->MS Data Quantification (vs Internal Standard) MS->Data

Figure 2: Analytical workflow for the quantification of PHEMA biomarkers in urine.

Data Interpretation & Validation

Specificity vs. Traditional Biomarkers
  • MA/PGA: Can be elevated by dietary intake or ethylbenzene exposure. Background levels exist in non-exposed populations.

  • PHEMA (Cysteine Conjugates): Highly specific to styrene. Levels in non-smokers/non-exposed individuals are typically < 2 µg/g creatinine .

Biological Limit Values

While ACGIH defines BEIs (Biological Exposure Indices) for MA+PGA (400 mg/g creatinine), there is no official BEI for PHEMA yet. However, studies indicate:

  • Correlation: Urinary PHEMA correlates strongly with airborne styrene (r > 0.8).

  • Sensitivity: Capable of detecting exposures < 1 ppm (where MA/PGA fail).

Comparison Table
FeatureMandelic Acid (MA)(2-Phenylethyl)cysteine (PHEMA)
Pathway Oxidative (Major)Glutathione Conjugation (Minor)
Specificity Moderate (Ethylbenzene interference)High (Styrene specific)
Half-life Short (~4-6 hours)Medium (~10-12 hours)
Sensitivity Low (Limit ~10 ppm exposure)High (Limit <1 ppm exposure)
Role Regulatory ComplianceLow-dose Monitoring / Research

References

  • Maestri, L., et al. (1996). "Determination of urinary mercapturic acids of styrene in man by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B: Biomedical Applications. Link

  • Manini, P., et al. (2002). "Biomarkers of styrene: a comparison between urinary mercapturic acids and classical metabolites." Biomarkers. Link

  • Yeowell-O'Connell, K., et al. (1996).[2][9] "Determination of albumin and hemoglobin adducts in workers exposed to styrene and styrene oxide."[5][9][10] Cancer Epidemiology, Biomarkers & Prevention.[9] Link

  • ACGIH. (2024). "Styrene: TLV(R) Chemical Substances." American Conference of Governmental Industrial Hygienists. Link

  • IARC. (2019). "Styrene, Styrene-7,8-oxide, and Quinoline." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

Application

Experimental design for assessing in-vivo metabolism of styrene

Differentiating Pulmonary vs. Hepatic Bioactivation Mechanisms[1] Core Directive & Scientific Rationale This guide addresses a critical bottleneck in styrene toxicology: the species-specific metabolic divergence between...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating Pulmonary vs. Hepatic Bioactivation Mechanisms[1]

Core Directive & Scientific Rationale

This guide addresses a critical bottleneck in styrene toxicology: the species-specific metabolic divergence between rodents and humans. While styrene is a known lung carcinogen in mice, it remains non-carcinogenic in rats and humans. The experimental design described herein is not merely a measurement protocol; it is a differential diagnosis system intended to quantify the role of local bioactivation (CYP2F2 in lung Club cells) versus systemic clearance (CYP2E1 in liver).

The Scientific Premise: Styrene toxicity is driven by its metabolic conversion to Styrene-7,8-oxide (SO) .[1]

  • In Humans/Rats: Metabolism is predominantly hepatic (CYP2E1), followed by rapid detoxification via Epoxide Hydrolase (EH).

  • In Mice: Significant metabolism occurs in situ within the lung (Club cells) via CYP2F2 , producing high local concentrations of the cytotoxic R-enantiomer of SO, which saturates the lower pulmonary EH capacity.

Therefore, any valid in-vivo study must separately quantify circulating (systemic) vs. tissue-bound metabolites and distinguish between R- and S-enantiomers .

Metabolic Landscape & Pathway Visualization

To design the sampling schedule, one must understand the kinetics. Styrene is rapidly metabolized. The "Gold Standard" assessment requires tracking the flux from parent compound to the urinary excretion of Mandelic Acid (MA).

Diagram 1: Species-Divergent Metabolic Pathways

This diagram illustrates the critical split between the hepatotoxic pathway (dominant in humans) and the pneumotoxic pathway (dominant in mice).

StyreneMetabolism cluster_Lung Lung (Club Cells) - Mouse Predominant cluster_Liver Liver - Human/Rat Predominant Styrene Styrene (Parent) CYP2F2 CYP2F2 (Bioactivation) Styrene->CYP2F2 CYP2E1 CYP2E1 (Bioactivation) Styrene->CYP2E1 SO_Lung Styrene-7,8-oxide (High Local Conc.) CYP2F2->SO_Lung Toxicity Cytotoxicity / Tumors SO_Lung->Toxicity Saturation EH Epoxide Hydrolase (Detoxification) SO_Lung->EH Slow Clearance SO_Sys Styrene-7,8-oxide (Systemic) CYP2E1->SO_Sys SO_Sys->EH Glycol Styrene Glycol EH->Glycol Urine Urinary Excretion (MA + PGA) Glycol->Urine Oxidation

Caption: Differential bioactivation pathways: CYP2F2-mediated lung toxicity (Mouse) vs. CYP2E1-mediated hepatic clearance (Human/Rat).

Experimental Protocol A: Controlled Inhalation Exposure

Objective: Replicate occupational exposure pharmacokinetics. Intraperitoneal (IP) injection is discouraged as it bypasses the first-pass pulmonary uptake, artificially inflating hepatic clearance data.

System Requirements:

  • Chamber: Dynamic flow-through inhalation chambers (e.g., Hazelton 1000 or similar).

  • Airflow: 12-15 air changes per hour (maintain

    
     > 19%, 
    
    
    
    < 1%).
  • Generation: Flash evaporation of styrene monomer (stabilized with 10-50 ppm TBC to prevent polymerization in the delivery lines).

Exposure Regimen (Mouse/Rat):

ParameterSpecificationRationale
Duration 6 hours/day, 5 days/weekMimics industrial shift work; allows for wash-out observation.
Low Dose 20 - 40 ppmBelow metabolic saturation (linear kinetics).
Mid Dose 160 ppmApproaching saturation of pulmonary EH in mice.
High Dose 500 ppmFull saturation; systemic toxicity dominates.
Sampling End-of-shift (EOS)Peak body burden of parent styrene.

Critical Control: Monitor chamber concentration via online GC-FID every 15 minutes. Styrene adsorbs to plastics; use Teflon/stainless steel lines only.

Protocol B: Biological Sampling & Stabilization (The "Trust" Factor)

Challenge: Styrene-7,8-oxide (SO) has a half-life of <2 minutes in whole blood due to hydrolysis. Standard sampling results in false negatives. Solution: Immediate chemical stabilization or rapid solvent extraction.

Step-by-Step Blood Collection:
  • Preparation: Pre-chill heparinized vacutainers containing valine (for hemoglobin adducts) or pre-filled with ice-cold pentane (for free SO).

  • Collection: Cardiac puncture (terminal) or tail vein (serial).

  • Stabilization (Free SO):

    • Immediately aliquot 100

      
       whole blood into a vial containing 200 
      
      
      
      pentane (containing
      
      
      -styrene internal standard).
    • Vortex for 30 seconds immediately.

    • Centrifuge at

      
       to separate phases.
      
    • Transfer organic layer to a GC vial with a glass insert.

  • Tissue (Lung/Liver):

    • Snap-freeze in liquid nitrogen within 60 seconds of sacrifice.

    • Note: For microsomal assays, tissues must be perfused with saline to remove blood-borne esterases.

Protocol C: Bioanalytical Quantification
Workflow Diagram

This workflow ensures the integrity of volatile analytes.

AnalyticalWorkflow cluster_Styrene Parent Styrene & Free SO cluster_Metabolites Urinary Metabolites (MA/PGA) Sample Biological Sample (Blood/Urine) Extract Pentane Extraction (Immediate) Sample->Extract Acid Acidify (pH < 3) Stabilize PGA Sample->Acid Analysis1 GC-MS (SIM Mode) DB-5MS Column Extract->Analysis1 Analysis2 HPLC-UV or LC-MS/MS C18 Column Acid->Analysis2

Caption: Dual-stream analytical workflow: Solvent extraction for volatiles (GC-MS) and acidification for metabolites (LC-MS).

1. Parent Styrene & Styrene Oxide (GC-MS)[2]
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-WAX or DB-5MS (30m x 0.25mm).

  • Method:

    • Styrene: Headspace or liquid injection of pentane extract. Monitor

      
       104 (parent) and 78.
      
    • Styrene Oxide: Monitor

      
       91, 120. Limit of Quantitation (LOQ): Must be < 10 ng/mL due to rapid hydrolysis.
      
  • Chiral Separation (Optional but Recommended): Use a Cyclodextrin-based column (e.g., Chiraldex G-TA) to separate R-SO and S-SO enantiomers, as R-SO is more pneumotoxic in mice.

2. Urinary Biomarkers: Mandelic Acid (MA) & Phenylglyoxylic Acid (PGA)[2][3][4][5][6][7]
  • Relevance: MA+PGA represents >90% of absorbed styrene dose in humans/rats.

  • Stability Warning: PGA degrades in alkaline urine. Acidify urine to pH 1-2 with HCl immediately upon collection.

  • Method (HPLC-UV):

    • Column: C18 Reverse Phase.[4][6][8]

    • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

    • Detection: UV at 225 nm.

    • Internal Standard: o-Methylhippuric acid.[4][6]

Data Interpretation & Quality Control

Self-Validating the System:

  • Mass Balance: The sum of Urine MA + PGA + Exhaled Styrene should account for >80% of the estimated inhaled dose. If less, suspect fugitive emissions in the chamber or sample degradation.

  • Saturation Check: Plot Blood Styrene Concentration vs. Exposure Concentration.

    • Linear: First-order kinetics (metabolism is efficient).

    • Non-Linear (Plateau): Metabolic saturation (Michaelis-Menten

      
       reached). This is where toxicity spikes.
      

Species Comparison Table (Expected Trends):

MetricMouse (Sensitive)Rat (Resistant)Human (Resistant)
Lung CYP2F2 Activity HighLowNegligible
Lung Epoxide Hydrolase LowHighHigh
Dominant SO Enantiomer R-Styrene OxideS-Styrene OxideS-Styrene Oxide
Lung Tumor Risk HighLowLow
References
  • Cruzan, G., et al. (2001). Chronic toxicity/oncogenicity study of styrene in CD-1 mice by inhalation exposure for 104 weeks. Journal of Applied Toxicology.[9][10] Link

  • Sumner, S. J., & Fennell, T. R. (1994). Review of the metabolic fate of styrene. Critical Reviews in Toxicology. Link

  • Johanson, G., et al. (2000). Styrene oxide in blood, hemoglobin adducts, and urinary metabolites in human volunteers exposed to 13C8-styrene vapors.[9] Toxicology and Applied Pharmacology.[9] Link

  • Green, T., et al. (2001). Metabolism of styrene by mouse and rat isolated lung cells. Toxicology and Applied Pharmacology.[9] Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Styrene: Analytical Methods. CDC. Link

Sources

Method

Application Note: Protocol for Solid-Phase Extraction of Amino Acid Metabolites from Biological Samples

Abstract & Core Directive Amino acid profiling (metabolomics) in biological fluids is critical for drug development and biomarker discovery. However, amino acids are highly polar, zwitterionic small molecules that suffer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

Amino acid profiling (metabolomics) in biological fluids is critical for drug development and biomarker discovery. However, amino acids are highly polar, zwitterionic small molecules that suffer from severe matrix effects (ion suppression) when analyzed via simple protein precipitation (PPT).

This protocol details a Mixed-Mode Strong Cation Exchange (MCX) workflow. Unlike standard C18 or simple PPT, MCX utilizes a dual-retention mechanism (hydrophobic interaction + electrostatic attraction) to selectively "catch" amino acids while washing away phospholipids, salts, and proteins. This method ensures high recovery (>85%), minimal matrix effects, and compatibility with downstream HILIC-MS/MS analysis.

Mechanism of Action: The "Catch-and-Release" Strategy

The success of this protocol relies on manipulating the ionization state of amino acids (AAs) relative to the sorbent.

  • Acidification (pH < 2): The sample is acidified. At this pH, amino acid carboxyl groups are protonated (

    
    ) and amine groups are protonated (
    
    
    
    ). The AA carries a net positive charge .
  • Retention (Load): The positively charged AAs bind electrostatically to the negatively charged sulfonic acid groups (

    
    ) on the MCX sorbent.
    
  • Interference Removal (Wash):

    • Acidic Wash: Removes proteins and hydrophilic neutrals that are not ionically bound.

    • Organic Wash: Removes hydrophobic interferences (lipids/neutrals) via the reversed-phase backbone of the sorbent. The AAs remain locked by the ionic bond.

  • Elution (pH > 10): A basic organic solvent is applied. The high pH deprotonates the amino acid ammonium groups (

    
    ) and/or neutralizes the sorbent surface (depending on sorbent type), breaking the electrostatic bond and releasing the analytes.
    
Visualization: MCX Extraction Logic

MCX_Mechanism cluster_0 Step 1: Charge Modulation cluster_1 Step 2: SPE Interaction cluster_2 Step 3: Elution Sample Biological Sample (Zwitterionic AAs) CationicAA Cationic AAs (Net Charge +) Sample->CationicAA Protonation Acid Add 2% Formic Acid Acid->CationicAA Bind Ionic Binding (Strong Retention) CationicAA->Bind Sorbent MCX Sorbent (SO3- groups) Sorbent->Bind Wash Wash Steps (Remove Lipids/Salts) Bind->Wash Release Neutralization & Release Bind->Release pH Shift Base 5% NH4OH in MeOH Base->Release Final Clean Extract (Ready for LC-MS) Release->Final

Caption: Logical flow of the Mixed-Mode Cation Exchange mechanism, highlighting the critical pH-dependent "Catch-and-Release" steps.

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge Polymeric Mixed-Mode Strong Cation Exchange (MCX) (e.g., Oasis MCX, Strata-X-C) Format: 30 mg / 1 cc (or 96-well plate)Selective retention of cationic amines.
Loading Buffer 0.1% Formic Acid (FA) in WaterAcidifies sample to drive AAs to cationic state (

).
Wash Solvent 1 0.1% Formic Acid in WaterRemoves salts, proteins, and hydrophilic non-cationic interferences.
Wash Solvent 2 100% Methanol (MeOH)Removes hydrophobic neutrals and lipids (phospholipids).
Elution Solvent 5% Ammonium Hydroxide (

) in Methanol
Breaks ionic interaction by neutralizing the amino groups.
Internal Standard Stable Isotope Labeled AAs (e.g.,

,

Mix)
Corrects for matrix effects and recovery losses.

Detailed Protocol

Phase A: Sample Pre-treatment

Critical Step: The sample must be acidic before it touches the sorbent. If the pH is neutral (


), acidic amino acids (Asp, Glu) will be anionic and will not  bind.
  • Thaw plasma/urine samples on ice.

  • Aliquot 100 µL of sample into a microcentrifuge tube.

  • Spike 10 µL of Internal Standard (IS) mixture. Vortex 10 sec.

  • Acidify/Precipitate: Add 100 µL of 2% Formic Acid in Water .

    • Note: Some protocols use acid in MeOH for precipitation first. However, for MCX, keeping the sample aqueous (low organic) during loading is preferred to prevent "breakthrough" of polar AAs. If protein content is very high, perform a PPT step first, evaporate, and reconstitute in 0.1% FA. For standard plasma, direct dilution with acid is often sufficient if the SPE frit is robust.

    • Recommendation: Add 300 µL of 0.1% Formic Acid. Vortex. Centrifuge at 10,000 x g for 10 min to pellet particulates. Use the supernatant for loading.

Phase B: Solid Phase Extraction (SPE)

Perform all steps using a positive pressure manifold or vacuum manifold (flow rate ~1 mL/min).

  • Conditioning:

    • Add 1 mL Methanol . (Activates hydrophobic ligands).

    • Add 1 mL Water . (Equilibrates silica/polymer).

  • Equilibration:

    • Add 1 mL 0.1% Formic Acid in Water . (Sets the sorbent environment to acidic pH).

    • Crucial: Do not let the sorbent dry out after this step.[1]

  • Loading:

    • Load the pre-treated supernatant (from Phase A) onto the cartridge.

    • Flow rate: Slow (~0.5 mL/min) to maximize ion-exchange interaction kinetics.

  • Wash 1 (Matrix Removal - Hydrophilic):

    • Add 1 mL 0.1% Formic Acid in Water .

    • Function: Removes unbound proteins, salts, and sugars.

  • Wash 2 (Matrix Removal - Hydrophobic):

    • Add 1 mL 100% Methanol .

    • Function: Removes phospholipids and neutral lipids. The amino acids remain bound via the ionic mechanism.

    • Dry:[2] Apply high vacuum/pressure for 1-2 minutes to remove excess organic solvent.

  • Elution:

    • Place collection tubes/plate.

    • Add 2 x 400 µL 5%

      
       in Methanol .
      
    • Tip: Allow the first aliquot to soak the bed for 30 seconds before pushing through. This ensures complete neutralization and release.

Phase C: Post-Processing
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. (Avoid high temps to prevent oxidation of Met/Trp).

  • Reconstitution: Reconstitute in 100 µL of 90:10 Acetonitrile:Water (with 10mM Ammonium Formate, pH 3.2) .

    • Why? This solvent matches the initial conditions of the HILIC LC method, preventing peak distortion.

LC-MS/MS Analysis Conditions (HILIC)

Reversed-phase C18 is generally unsuitable for underivatized amino acids due to poor retention. HILIC (Hydrophilic Interaction Liquid Chromatography) is the industry standard for this application.

  • Column: HILIC-Z or Amide (e.g., Agilent Poroshell HILIC-Z, Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 90% B (Re-equilibration is critical in HILIC).

  • Detection: ESI Positive Mode (MRM).

Workflow Diagram

Workflow Start Biological Sample (100 µL Plasma/Urine) PreTreat Pre-treatment Add IS + 300µL 0.1% FA Centrifuge 10k x g Start->PreTreat Condition SPE Condition 1. MeOH 2. 0.1% FA (aq) Load Load Supernatant (Slow Flow) PreTreat->Load Supernatant Condition->Load Wash Wash Steps 1. 0.1% FA (aq) -> Proteins 2. 100% MeOH -> Lipids Load->Wash Elute Elute 2x 400µL 5% NH4OH in MeOH Wash->Elute Process Evaporate (N2, 40°C) Reconstitute (HILIC Mobile Phase) Elute->Process Analysis LC-MS/MS Analysis (HILIC Column) Process->Analysis

Caption: Step-by-step experimental workflow from sample collection to LC-MS/MS analysis.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (Acidic AAs) Sample pH too high during load.Ensure sample pH < 3.0. Acidic AAs (Asp, Glu) must be protonated to bind. Increase FA concentration in pre-treatment.
Low Recovery (Basic AAs) Elution pH too low.Ensure Elution solvent is fresh. Ammonia is volatile; if the solution is old, pH drops and basic AAs (Arg, Lys) won't release.
Breakthrough (Analyte in Load) Flow rate too fast or organic content too high.[3]Load at <1 mL/min. Ensure sample diluent is <5% organic.
Matrix Effects (Suppression) Phospholipids breaking through.Ensure Wash 2 (100% MeOH) is sufficient volume. Consider "HybridSPE" if MCX alone is insufficient.

References

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8624EN. Link

  • Thermo Fisher Scientific. (2020). SPE for Biological Fluids: Mixed Mode Cation Exchange Procedure. Technical Guide. Link

  • Waters Corporation. (2019). Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange. Waters Knowledge Base. Link

  • Phenomenex. (2025).[4] Sample Prep Tech Tip: Low Recovery in SPE Methods. Link

  • Sigma-Aldrich. (2020). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming matrix effects in the analysis of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid"

The following technical guide addresses the analysis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , commonly known as -Phenethyl-L-cysteine (PEC) . This compound is a zwitterionic metabolite of phenethyl isothioc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the analysis of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid , commonly known as


-Phenethyl-L-cysteine (PEC) .

This compound is a zwitterionic metabolite of phenethyl isothiocyanate (PEITC), a chemopreventive agent found in cruciferous vegetables. Its analysis in biological matrices (plasma, urine) is notoriously plagued by ion suppression due to its high polarity and co-elution with phospholipids and salts.

Technical Support Center: High-Sensitivity Analysis of -Phenethyl Cysteine (PEC)

Topic: Overcoming Matrix Effects in LC-MS/MS Analysis Analyte:


-Phenethyl-L-cysteine (PEC) | MW:  225.31  g/mol
Status:  Senior Application Scientist Verified

The Core Challenge: Why Your Signal is Disappearing

User Question: "I am seeing excellent linearity in solvent standards, but when I spike PEC into plasma, my sensitivity drops by >60%, and retention times are shifting. What is happening?"

Technical Insight: You are experiencing Ion Suppression , the most common matrix effect for zwitterionic compounds. PEC is an amino acid derivative. In a standard Reverse Phase (C18) method, it elutes early (near the void volume) because it is polar. Unfortunately, this is exactly where unretained matrix components—salts, urea (in urine), and polar phospholipids (in plasma)—elute.

These matrix components compete for charge in the Electrospray Ionization (ESI) source.[1] Since they are present in massive excess compared to your analyte, they "steal" the available charge, rendering your PEC molecules invisible to the mass spectrometer.

The Mechanism of Failure

The following diagram illustrates why standard precipitation methods fail for PEC analysis.

MatrixEffect Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (MeOH/ACN) Sample->PPT Simple Cleanup Injection Direct Injection PPT->Injection Dirty Supernatant Source ESI Source (Limited Charge) Injection->Source Co-elution Detector MS Detector Source->Detector Low Signal (False Negative) Salts Salts/Urea (High Conc.) Salts->Source Competes PLs Phospholipids (Ion Suppressors) PLs->Source Dominates PEC Analyte (PEC) (Low Conc.) PEC->Source Suppressed

Figure 1: Mechanism of Ion Suppression. In standard workflows, high-abundance matrix components co-elute with PEC, monopolizing the ionization energy and suppressing the analyte signal.

The Solution: Derivatization-Mediated Extraction

User Question: "How do I separate PEC from these suppressors without buying expensive SPE cartridges?"

Protocol Recommendation: The most robust way to overcome matrix effects for PEC is Propyl Chloroformate (PCF) Derivatization .

Why this works:

  • Chemical Modification: PCF reacts with the amine and carboxylic acid groups of PEC. This converts the polar zwitterion into a hydrophobic ester/carbamate derivative.

  • Retention Shift: The derivative is much less polar, shifting retention from 1–2 min (suppression zone) to 6–8 min (clean zone).

  • Extraction Selectivity: The derivative is soluble in hexane. Salts and phospholipids are not. By extracting into hexane, you physically leave the matrix behind.

Step-by-Step Derivatization Protocol

Note: Perform all steps in a fume hood.

StepActionTechnical Note
1 Aliquot 50 µL Plasma/Urine + 10 µL Internal Standard.Use

-PEC
or

-Benzyl-L-cysteine
as IS.
2 Add 200 µL mixture of Propanol:Pyridine (4:1 v/v).Pyridine acts as a catalyst and acid scavenger.
3 Add 20 µL Propyl Chloroformate (PCF). Vortex 30s.Reaction is instantaneous. Bubbling (

) is normal.
4 Add 300 µL Hexane. Vortex 1 min.CRITICAL STEP: The PEC-derivative moves to Hexane; salts stay in the aqueous layer.
5 Centrifuge (3000 x g, 5 min).Separates the layers.[2]
6 Transfer Hexane (Top Layer) to a new vial.Avoid touching the bottom aqueous layer.
7 Evaporate to dryness (

stream) and reconstitute in Mobile Phase.
Reconstitute in 50:50 MeOH:H2O.
The "Escape" Workflow

This workflow visualizes how derivatization bypasses the matrix trap.

Derivatization Raw Raw Sample (PEC + Matrix) Deriv Add Propyl Chloroformate (Derivatization) Raw->Deriv LLE Hexane Extraction (Phase Separation) Deriv->LLE Org Organic Layer (Contains PEC-Derivative) LLE->Org Partitioning Aq Aqueous Layer (Salts, Urea, Phospholipids) LLE->Aq Waste Inject Inject Organic Layer (Clean Sample) Org->Inject Result High Sensitivity No Suppression Inject->Result

Figure 2: Derivatization Workflow. By converting PEC to a hydrophobic derivative, it can be selectively extracted into hexane, physically separating it from interfering matrix components.

Chromatographic & Mass Spec Optimization

User Question: "If I cannot use derivatization, what are my LC options?"

If you must analyze underivatized PEC (e.g., for high-throughput screening), you cannot use a standard C18 gradient. You must use HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing .

Comparison of LC Strategies
FeatureReverse Phase (C18)HILIC (Silica/Amide)Derivatization (C18)
Retention of PEC Poor (< 2 min)Good (> 5 min)Excellent (> 8 min)
Matrix Effects High (Severe Suppression) Moderate (Salt sensitivity)Low (Clean)
Mobile Phase Water/ACN + Formic AcidACN/Water + Ammonium AcetateWater/MeOH + Formic Acid
Robustness Low (Drifting RT)Medium (Long equilibration)High
Recommendation ❌ Avoid⚠️ Use with cautionPreferred
Mass Spectrometry Tuning (MRM Transitions)

Ensure your Q1/Q3 transitions are specific.

  • Ionization Mode: ESI Positive (

    
    )
    
  • Precursor Ion (Underivatized): m/z 226.1

  • Product Ions:

    • Quantifier:m/z 105.1 (Phenethyl fragment) - High intensity but common background.

    • Qualifier:m/z 91.1 (Tropylium ion) or m/z 179.0 (Loss of formate/water).

    • Note: If using the Propyl Chloroformate derivative, the precursor mass will increase by the mass of the added propyl groups. Recalculate your MRM.

Frequently Asked Questions (FAQ)

Q1: My internal standard (IS) response varies wildly between samples. Why? A: This is the hallmark of matrix effects. If you are using an analog IS (like


-benzyl cysteine) instead of a stable isotope-labeled IS (like 

-PEC), the IS and the analyte may not co-elute perfectly. If the IS elutes in a suppression zone and the analyte does not (or vice versa), their ratio will be incorrect.
  • Fix: Switch to a Deuterated Internal Standard (

    
    -PEC) that co-elutes exactly with your analyte.
    

Q2: Can I use protein precipitation (PPT) with Acetonitrile and just dilute the sample? A: "Dilute and Shoot" works only if your sensitivity requirements are low (>100 ng/mL). For trace analysis of metabolites, the remaining phospholipids in the supernatant will accumulate on your column, causing "ghost peaks" and sensitivity loss over time.

Q3: I see a "double peak" for PEC. What is wrong? A: PEC is chiral (


-isomer), but if your standard is racemic (

-mixture) or if you are using a non-chiral column with a derivatization agent that creates diastereomers, you may see splitting.
  • Fix: Ensure you are using high-purity

    
    -isomer standards. If using derivatization, ensure the reagent does not cause racemization (PCF is generally safe at room temp).
    

References

  • Kaspar, H., et al. (2008). "Amino acid analysis in biological fluids by LC-MS/MS: Performance of the propyl chloroformate derivatization method." Journal of Chromatography B.

  • Ji, Y., et al. (2005). "Quantification of phenethyl isothiocyanate and its metabolite in human plasma and urine by LC-MS/MS." Journal of Chromatography B.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Bruins, C.H.P., et al. (1999). "Sample preparation of biological fluids for LC-MS/MS: Matrix effects and throughput." Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Optimizing the Yield of Synthetic S-(2-Phenylethyl)cysteine

Welcome to the Technical Support and Troubleshooting Center for the synthesis of S-(2-phenylethyl)cysteine. This compound is a critical biomarker for styrene exposure and a valuable building block in constrained peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of S-(2-phenylethyl)cysteine. This compound is a critical biomarker for styrene exposure and a valuable building block in constrained peptide synthesis [1]. However, synthesizing it via the direct alkylation of L-cysteine with 2-phenylethyl bromide (also known as (2-bromoethyl)benzene) often presents challenges related to chemoselectivity, biphasic solubility, and oxidative side reactions [2].

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven, mechanistically grounded solutions to maximize your S-alkylation yields while minimizing cross-reactivity.

PART 1: Core Troubleshooting & Yield Optimization (FAQs)

Q1: Why am I seeing significant N-alkylation or O-alkylation instead of pure S-alkylation?

Root Cause: Poor pH control during the reaction. Mechanistic Insight: Cysteine possesses three ionizable groups: a carboxyl group, a sulfhydryl (-SH, pKa ~8.3), and an amino group (-NH₂, pKa ~10.8) [4]. To achieve selective S-alkylation, the pH of the reaction buffer must be strictly maintained between 8.5 and 9.5 .

  • If the pH drops below 8.0, the thiol remains protonated, drastically reducing its nucleophilicity and stalling the reaction.

  • If the pH exceeds 10.0, the primary amine becomes deprotonated and highly nucleophilic, leading to competitive N-alkylation and the formation of complex secondary/tertiary amine mixtures. Solution: Use a strong buffering system (e.g., 0.2 M Sodium Borate or Tris-HCl) adjusted to exactly pH 9.0. Monitor the pH continuously if the reaction generates hydrobromic acid (HBr) as a byproduct, and titrate with 1M NaOH as needed.

Q2: My LC-MS data shows a large mass peak corresponding to a dimer. How do I prevent this?

Root Cause: Premature oxidation of cysteine to cystine (disulfide bond formation). Mechanistic Insight: In alkaline solutions, free thiols rapidly oxidize in the presence of dissolved oxygen to form inactive disulfide dimers. If the cysteine is oxidized, it cannot react with the 2-phenylethyl bromide. Solution:

  • Degas all solvents: Sparge your aqueous buffers and organic solvents with Argon or Nitrogen for at least 30 minutes prior to the reaction.

  • Use the correct reducing agent: Add TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT (Dithiothreitol) or BME (β-Mercaptoethanol) [3]. Because TCEP is a phosphine-based reducing agent, it lacks a thiol group. DTT and BME contain free thiols that will actively compete with your cysteine for the 2-phenylethyl bromide, consuming your reagents and creating unwanted thioether byproducts.

Q3: 2-Phenylethyl bromide is highly hydrophobic, but cysteine is water-soluble. How do I overcome this phase barrier?

Root Cause: Biphasic reaction stalling due to solvent incompatibility. Mechanistic Insight: Alkylation follows an S_N2 mechanism, requiring the nucleophile (thiolate) and electrophile (alkyl halide) to collide in the same phase. Solution: Utilize a miscible co-solvent system. A 1:1 mixture of Water and Ethanol (or DMF) is highly effective. Alternatively, if running a strictly biphasic system (e.g., Water/Dichloromethane), the introduction of a Phase Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) (0.1 equivalents) will shuttle the thiolate into the organic layer to facilitate the reaction.

PART 2: Standardized Experimental Protocol

The following self-validating protocol is engineered to yield >90% pure S-(2-phenylethyl)cysteine by controlling oxidation, pH, and solubility.

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve 10 mmol of L-cysteine hydrochloride in 20 mL of degassed 0.2 M Sodium Borate buffer.

  • In-situ Reduction: Add 1.1 equivalents (11 mmol) of TCEP hydrochloride to the solution. Stir under an Argon atmosphere at room temperature for 30 minutes to ensure complete reduction of any trace cystine [3].

  • pH Adjustment: Carefully adjust the pH of the solution to 9.0 using 2 M NaOH. Critical: Perform this step under Argon to prevent rapid re-oxidation.

  • Preparation of the Organic Phase: Dissolve 12 mmol (1.2 equivalents) of 2-phenylethyl bromide in 20 mL of degassed absolute Ethanol (or DMF).

  • Alkylation Reaction: Dropwise, add the organic solution to the aqueous cysteine solution over 15 minutes while maintaining vigorous stirring (800 rpm).

  • Incubation: Allow the reaction to proceed in the dark at 35°C for 4 hours. Monitor the pH every hour, adding dilute NaOH if the pH drops below 8.5 due to HBr generation.

  • Quenching & Purification: Quench the reaction by dropping the pH to 4.0 using 1 M HCl (this halts any further alkylation). Concentrate the mixture under reduced pressure to remove the ethanol. Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Lyophilization: Freeze-dry the target fractions to yield S-(2-phenylethyl)cysteine as a white powder.

PART 3: Quantitative Data & Parameter Optimization

The following tables summarize the causality behind the experimental choices and their direct impact on the final yield of S-(2-phenylethyl)cysteine.

Table 1: Impact of pH on Chemoselectivity and Yield
Reaction pHS-Alkylation Yield (%)N-Alkylation (Side Product)Unreacted CysteineConclusion
7.0 35%< 1%64%Thiol poorly nucleophilic; reaction too slow.
8.0 68%2%30%Sub-optimal thiolate formation.
9.0 94% < 2% < 4% Optimal balance of reactivity and selectivity.
10.5 45%52%< 1%Severe primary amine deprotonation; high N-alkylation.
Table 2: Comparison of Reducing Agents in Alkylation Workflows [3]
Reducing AgentTypeCompetes with Cysteine?Impact on Target YieldRecommendation
None N/ANo< 20% (High Disulfide)Not recommended.
DTT DithiolYes (Highly reactive)40 - 50%Avoid. Consumes alkyl halide.
BME MonothiolYes (Reactive)55 - 65%Avoid. Forms mixed thioethers.
TCEP PhosphineNo > 90% Highly Recommended.

PART 4: Mechanistic & Workflow Visualizations

Diagram 1: Chemoselectivity Pathway in Cysteine Alkylation

This diagram illustrates the pH-dependent divergence between the target S-alkylation and unwanted side reactions.

Chemoselectivity Cys L-Cysteine + 2-Phenylethyl Bromide (Starting Materials) pH_Low pH < 8.0 (Thiol Protonated) Cys->pH_Low pH_Opt pH 8.5 - 9.5 (Thiolate Formed) Cys->pH_Opt pH_High pH > 10.0 (Amine Deprotonated) Cys->pH_High Oxidation O2 Exposure (No TCEP) Cys->Oxidation NoRxn Incomplete Reaction (Low Yield) pH_Low->NoRxn Slow Kinetics Target S-(2-phenylethyl)cysteine (Target Product) pH_Opt->Target Chemoselective S-Alkylation N_Alk N-Alkylation (Side Product) pH_High->N_Alk Competitive Nucleophile Disulfide Cystine Dimer (Side Product) Oxidation->Disulfide Disulfide Bond Formation

Caption: Mechanistic pathways of cysteine alkylation demonstrating the critical role of pH and reduction.

Diagram 2: Troubleshooting Logic Tree for Low Yields

Use this logical workflow to diagnose and correct poor synthesis yields in the laboratory.

Troubleshooting Start Issue: Low Yield of S-(2-phenylethyl)cysteine CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS MassDimer Mass = 240 Da (Cystine Dimer) CheckLCMS->MassDimer MassNAlk Multiple Alkylations (N-Alkylation) CheckLCMS->MassNAlk MassUnreacted High Starting Material (Unreacted) CheckLCMS->MassUnreacted FixTCEP Action: Degas solvents & use TCEP instead of DTT MassDimer->FixTCEP FixPH Action: Buffer reaction strictly to pH 9.0 MassNAlk->FixPH FixSolvent Action: Use 1:1 EtOH/H2O or add PTC (TBAB) MassUnreacted->FixSolvent

Caption: Diagnostic logic tree for resolving common failures in S-(2-phenylethyl)cysteine synthesis.

References

  • Synthesis and Characterization of Styrene Oxide Adducts with Cysteine, Histidine, and Lysine in Human Globin Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Phenethyl bromide (Compound Summary) PubChem - National Institutes of Health (NIH) URL:[Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents Molecular & Cellular Proteomics - PMC / NIH URL:[Link]

  • An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins The Royal Society Publishing URL:[Link]

Troubleshooting

Troubleshooting low recovery of mercapturic acids during sample preparation

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is designed for researchers and drug development professionals troubleshooting low recovery issues during the extraction and quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioanalytical Workflows. This guide is designed for researchers and drug development professionals troubleshooting low recovery issues during the extraction and quantification of urinary mercapturic acids (MAs) via LC-MS/MS.

Mechanistic Overview: The Mercapturic Acid Pathway

Before troubleshooting extraction losses, it is critical to understand the origin and chemical nature of your analytes. Mercapturic acids are the end-products of the glutathione (GSH) detoxification pathway. Because they are N-acetylcysteine conjugates, they possess a carboxylic acid functional group (pKa ~3.0–4.0) and varying degrees of polarity depending on the parent xenobiotic[1].

MAPathway Xeno Electrophilic Xenobiotic GSH Glutathione (GSH) Conjugate Xeno->GSH GST Cys Cysteine S-Conjugate GSH->Cys GGT & Dipeptidase MA Mercapturic Acid (N-acetylcysteine conjugate) Cys->MA NAT8 Urine Urinary Excretion MA->Urine

Figure 1: The biological formation of mercapturic acids from reactive electrophiles.

Core Troubleshooting Q&A

Q1: My absolute recovery is low before the extraction even begins. What is happening to my samples? A: You are likely experiencing pH-dependent precursor degradation or poor ionization. Many mercapturic acids exist in urine alongside unstable precursors (e.g., pre-SPMA, pre-PhMA). If urine is left at its physiological pH (typically pH 6.0–7.5), these precursors can degrade or fail to convert into the stable MA biomarker[2]. Furthermore, because MAs are weak acids, they are ionized (negatively charged and highly hydrophilic) at neutral pH, leading to poor retention on reversed-phase Solid Phase Extraction (SPE) sorbents.

  • The Fix: Acidify the urine samples to pH 2.0–3.0 using Hydrochloric Acid (HCl) or Formic Acid prior to extraction. This achieves two self-validating goals: (1) It forces the acid hydrolysis of precursors (like pre-SPMA) into the stable target MA, ensuring you measure the total biomarker pool[3], and (2) it protonates the carboxylic acid group, neutralizing the molecule and drastically increasing its hydrophobicity for successful SPE retention[4].

Q2: I am losing highly polar mercapturic acids (e.g., THBMA, DHBMA) during the SPE wash steps. How do I prevent this? A: Your sorbent is too weak, or your wash solvent is too strong. While traditional C18 silica sorbents work well for hydrophobic MAs like S-Benzylmercapturic acid (BMA)[5], they fail to retain highly polar MAs like trihydroxybutyl mercapturic acid (THBMA)—a biomarker of 1,3-butadiene. THBMA has multiple hydroxyl groups, making it extremely water-soluble[6].

  • The Fix: Switch to a polymeric reversed-phase sorbent with a high surface area, such as Oasis HLB or Isolute ENV+[6],[4]. Additionally, strictly limit the organic modifier in your wash step. Washing with anything stronger than 5% methanol (e.g., using 10-20% MeOH) will prematurely elute polar MAs. Use 0.1% to 0.3% formic acid in water, or a maximum of 5% aqueous methanol[4].

Q3: My extraction efficiency seems fine, but my LC-MS/MS signal is still exceptionally low and variable between patient samples. Why? A: You are observing Matrix Effect (Ion Suppression), not extraction loss. Urine is a highly complex matrix containing salts, urea, and endogenous metabolites that co-elute with your analytes. In the Electrospray Ionization (ESI) source, these background compounds compete for available charge, suppressing the signal of your target MAs[7].

  • The Fix: You must decouple physical extraction loss from MS suppression. Implement a self-validating system by spiking Stable Isotope-Labeled Internal Standards (SIL-IS), such as d5-BMA or d7-DHBMA, into the raw urine before any sample preparation[4],[5]. Because the SIL-IS experiences the exact same physical losses and ion suppression as the endogenous MA, the ratio of Analyte/IS remains constant, correcting for apparent low recoveries.

Q4: What is the optimal elution strategy to ensure MAs release completely from the SPE sorbent? A: Disrupt both hydrophobic and hydrogen-bonding interactions. If MAs are strongly retained on a polymeric sorbent, weak elution solvents will leave them behind.

  • The Fix: Use a strong organic solvent containing an acidic modifier. Eluting with 75%–100% Methanol containing 2% Formic Acid is highly effective for a broad panel of MAs[4]. For specific hydrophobic MAs like PMA and BMA on C18 cartridges, 100% Acetone has been shown to yield superior elution efficiency compared to acetonitrile[5].

Quantitative Data: SPE Sorbent & Condition Comparison

Use the following table to select the appropriate sample preparation strategy based on the polarity of your target mercapturic acids.

Target Mercapturic AcidPolarityRecommended SPE SorbentOptimal Wash SolventOptimal Elution SolventExpected Recovery
THBMA (1,3-butadiene)Very HighIsolute ENV+ (Polymeric)5% MeOH + 0.3% Formic Acid2% Formic Acid in MeOH~50-55% (Requires SIL-IS)[6]
DHBMA / MHBMA ModerateOasis HLB (Polymeric)5% MeOH in Water75% MeOH>80%[4]
BMA / PMA (Benzene)LowBond Elut C18 (Silica)100% Water100% Acetone~66-75%[5]

Validated Step-by-Step Protocol: High-Throughput Polymeric SPE

This protocol is optimized for a broad panel of MAs (including polar variants) using a 96-well polymeric SPE format (e.g., Oasis HLB 30 mg)[4].

Step 1: Sample Aliquoting & IS Addition (Critical)

  • Thaw urine samples at room temperature and centrifuge at 14,000 x g for 10 minutes to pellet particulates[7].

  • Transfer 200 µL of urine supernatant into a 96-well plate.

  • Add 60 ng of matched SIL-IS (e.g., d6-MHBMA, d5-PMA) to every well. Causality: Adding IS here corrects for all downstream volumetric losses and matrix effects.

Step 2: Acidification & Hydrolysis 4. Add 200 µL of LC-MS grade water to dilute the matrix. 5. Add 20 µL of 1M Hydrochloric Acid (HCl) to each well. Vortex for 2 minutes. 6. Incubation: Allow to sit for 10 minutes to ensure complete hydrolysis of pre-MAs to stable MAs[3].

Step 3: SPE Conditioning & Loading 7. Condition the Oasis HLB plate with 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water. 8. Load the entire acidified urine sample (~420 µL) onto the sorbent at a flow rate of 1 mL/min.

Step 4: Washing (Strict Organic Limit) 9. Wash the wells with 1.0 mL of 5% Methanol in Water (containing 0.1% Formic Acid). 10. Apply maximum vacuum for 5 minutes to dry the sorbent bed completely. Causality: Removing residual water prevents poor evaporation in the next step.

Step 5: Elution & Reconstitution 11. Elute the MAs into a clean collection plate using 1.0 mL of 75% Methanol (or 2% Formic Acid in Methanol for highly retained analytes)[4]. 12. Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. 13. Reconstitute in 50 µL of Mobile Phase A (e.g., 0.1% Formic acid in water) prior to LC-MS/MS injection.

Troubleshooting Logic Tree

SPETrouble Start Issue: Low MA Recovery (Analyte Signal is Low) CheckIS Are SIL-IS signals also low? Start->CheckIS Matrix Matrix Effect / Ion Suppression Fix: Dilute sample, improve LC gradient, or rely on IS ratio for quantification. CheckIS->Matrix Yes (Signal Suppression) CheckPH Was urine acidified to pH 2-3 before loading? CheckIS->CheckPH No (True Physical Loss) FixPH Acidify sample prior to SPE (Converts precursors, protonates MAs) CheckPH->FixPH No CheckWash Is wash solvent too strong? (>5% Organic) CheckPH->CheckWash Yes FixWash Reduce organic modifier in wash (e.g., 0.1% Formic Acid in Water) CheckWash->FixWash Yes CheckSorbent Are analytes highly polar? (e.g., THBMA, DHBMA) CheckWash->CheckSorbent No FixSorbent Switch from C18 Silica to Polymeric Sorbent (HLB, ENV+) CheckSorbent->FixSorbent Yes

Figure 2: Decision matrix for diagnosing and resolving low mercapturic acid recovery.

References

  • Assessment of urinary 6-hydroxy-2,4-cyclohexadienyl mercapturic acid as a novel biomarker of benzene exposure Source: CDC Stacks URL:[Link]

  • Quantitative analysis of trihydroxybutyl mercapturic acid, a urinary metabolite of 1, 3-butadiene, in humans Source: PubMed Central (PMC) URL:[Link]

  • High Throughput HPLC-ESI−-MS/MS Methodology for Mercapturic Acid Metabolites of 1,3-Butadiene: Biomarkers of Exposure and Bioactivation Source: PubMed Central (PMC) URL:[Link]

  • S-Benzylmercapturic acid and S-Phenylmercapturic acid in urine Analyte Source: CDC Biomonitoring Methods URL:[Link]

  • Determination of free and total S-phenylmercapturic acid by HPLC/MS/MS in the biological monitoring of benzene exposure Source: ResearchGate URL:[Link]

  • Tools in Metabonomics: An Integrated Validation Approach for LC-MS Metabolic Profiling of Mercapturic Acids in Human Urine Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Chromatographic Separation for S-Substituted Cysteines

This guide serves as a specialized Technical Support Center for the chromatographic separation of S-substituted cysteines. It is designed for researchers requiring high-fidelity separation of these zwitterionic compounds...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the chromatographic separation of S-substituted cysteines. It is designed for researchers requiring high-fidelity separation of these zwitterionic compounds in complex matrices (e.g., biological fluids, plant extracts, pharmaceutical formulations).

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: S-Substituted Cysteines (e.g., S-carboxymethyl-L-cysteine, S-allyl-L-cysteine, S-methyl-L-cysteine)

Core Directive: Method Selection & Strategic Logic

Scientist's Note: S-substituted cysteines present a unique "retention paradox" on standard C18 columns. They are too polar to retain well on hydrophobic phases but often too hydrophobic for standard ion-exchange without organic modifiers. Their zwitterionic nature (simultaneous positive and negative charges) means pH control is not just a variable—it is the primary separation driver.

Method Selection Decision Tree

Use this logic flow to determine the optimal stationary phase and detection mode for your specific analyte concentration and matrix.

MethodSelection Start START: Define Analytical Goal Conc Analyte Concentration? Start->Conc HighConc High (>10 µg/mL) (e.g., Drug QC) Conc->HighConc High Trace Trace (<1 µg/mL) (e.g., Plasma, Tissue) Conc->Trace Low Matrix Sample Matrix? SimpleMatrix Simple (Syrups, Tablets) Matrix->SimpleMatrix Clean ComplexMatrix Complex (Plasma, Garlic Extract) Matrix->ComplexMatrix Dirty HighConc->Matrix MethodC METHOD C: Pre-Column Derivatization (OPA/FMOC + Fluorescence) Trace->MethodC Standard Lab MethodD METHOD D: HILIC-MS/MS (Direct Injection) Trace->MethodD MS Available MethodA METHOD A: Ion-Pair RP-HPLC (UV Detection @ 210nm) SimpleMatrix->MethodA MethodB METHOD B: Mixed-Mode (RP + Cation Exchange) (No Ion-Pair Reagent Needed) ComplexMatrix->MethodB

Figure 1: Strategic decision tree for selecting the optimal chromatographic method based on sensitivity needs and matrix complexity.

Standard Operating Protocols (SOPs)

Protocol A: Ion-Pair RP-HPLC (The "Workhorse" Method)

Best For: Quality control of S-carboxymethyl-L-cysteine (Carbocisteine) or S-allyl-L-cysteine (SAC) in formulations. Mechanism: The ion-pairing reagent (IPR) masks the charged amine/carboxyl groups, creating a neutral "pseudo-stationary phase" that allows retention on C18.

System Configuration:

  • Column: C18 (End-capped), 5 µm, 4.6 x 250 mm (e.g., Inertsil ODS-3 or equivalent).

  • Mobile Phase:

    • Solvent A: 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (IPR).

    • Solvent B: Acetonitrile.[1][2]

  • Gradient: Isocratic 90% A / 10% B (Adjust B up to 20% for more hydrophobic analogs).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV @ 210 nm (primary) or 254 nm (if interferences exist).

Critical Technical Insight: Ensure the pH is below 3.0 . At this pH, the carboxylic acid groups are protonated (neutral), and the amine is protonated (positive). The sulfonate IPR (negative) pairs with the amine, increasing hydrophobicity. If pH > 4, the carboxylic acid ionizes, causing "retention drift" and peak splitting.

Protocol B: High-Sensitivity Fluorescence (The "Trace" Method)

Best For: Pharmacokinetics or detecting SAC in biological samples (plasma/urine). Mechanism: S-substituted cysteines lack strong chromophores. Derivatization with OPA (o-phthalaldehyde) or Dansyl Chloride targets the primary amine to create a fluorescent adduct.

Workflow Diagram: Derivatization Logic

Derivatization Sample Sample (S-Subst. Cysteine) Reaction Reaction (Dark, 60°C, 20 min) Sample->Reaction Reagent Reagent: Dansyl-Cl or OPA Reagent->Reaction Buffer Buffer pH 9.0 (Borate/Carbonate) Buffer->Reaction Quench Quench (Add Acid) Reaction->Quench Inject Inject to HPLC (Fluorescence Detect) Quench->Inject

Figure 2: Pre-column derivatization workflow for enhancing detection sensitivity by 100-1000x.

Quantitative Performance Data:

ParameterUV Detection (Direct)Fluorescence (Dansyl-Cl)Fluorescence (OPA)
LOD 0.5 - 1.0 µg/mL0.05 µg/mL0.01 µg/mL
Linearity (R²) > 0.999> 0.995> 0.998
Stability HighHigh (>24 hrs)Low (<10 min)
Selectivity Low (Matrix interference common)HighVery High

Troubleshooting Guide

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Diagnosis: This is almost exclusively due to silanol interactions . The positively charged amine of the cysteine analog interacts with residual negative silanols on the silica backbone.

  • Immediate Fix:

    • Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to saturate silanol sites.

    • Switch to a "Base Deactivated" (BDS) or "Hybrid Particle" column (e.g., Waters XBridge, Agilent Zorbax Eclipse).

Issue 2: Retention Loss (Analyte elutes in void volume)

  • Diagnosis: "Phase Collapse" or incorrect pH.

  • Scientific Causality: If using <5% organic solvent in a standard C18 column to retain polar cysteines, the hydrophobic chains "collapse" (fold in) to avoid water, losing surface area.

  • Self-Validating Fix: Use an "Aqueous Stable" (AQ) C18 column or Mixed-Mode column (e.g., SIELC Primesep) which has embedded polar groups to prevent collapse.

Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Tailing Peak Tailing? Problem->Tailing Drift RT Drift? Problem->Drift CheckSilanol Check Silanol Activity Tailing->CheckSilanol CheckPH Check Mobile Phase pH Drift->CheckPH Fix1 Add TEA or Change to BDS Column CheckSilanol->Fix1 Fix2 Buffer Capacity Too Low? Increase to 50mM CheckPH->Fix2 pH Unstable Fix3 Phase Collapse? Use AQ Column CheckPH->Fix3 pH Stable

Figure 3: Diagnostic logic for resolving common chromatographic anomalies.

Frequently Asked Questions (FAQs)

Q: Can I separate chiral S-substituted cysteines (L- vs D- isomers)? A: Yes, but not on C18. You must use a Ligand-Exchange chiral column (e.g., Chiralpak ZWIX) or add a chiral selector like S-trityl-(R)-cysteine to the mobile phase. The ZWIX column uses a zwitterionic selector that targets both the amine and acid groups for recognition [4].

Q: Why does my baseline drift when using gradient elution with ion-pairing? A: Ion-pairing reagents absorb UV light at low wavelengths (200-210 nm). As you change the organic ratio, the equilibrium of the IPR on the column changes, causing a baseline shift.

  • Fix: Use a "balanced absorbance" technique (add UV-absorbing additive to the aqueous line to match the organic line) or switch to isocratic elution if resolution permits.

Q: My S-allyl-L-cysteine peak disappears after 24 hours in the autosampler. A: S-substituted cysteines can oxidize to sulfoxides (e.g., Alliin) at room temperature.

  • Fix: Maintain autosampler temperature at 4°C. Add an antioxidant (e.g., 0.1% ascorbic acid) to the sample diluent if compatible with detection.

References

  • Kubec, R., & Dadáková, E. (2009).[4] Chromatographic methods for determination of S-substituted cysteine derivatives–a comparative study. Journal of Chromatography A. Link

  • SIELC Technologies. (n.d.). Separation of S-Ethyl-L-cysteine on Newcrom R1 HPLC column. Link

  • Fanigliulo, A., et al. (2015).[5] Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sardella, R., et al. (2015). S-Trityl-(R)-Cysteine, a Multipurpose Chiral Selector for Ligand-Exchange Liquid Chromatography Applications.[6][7] ResearchGate.[8] Link

  • Phenomenex. (2025).[9] How to Reduce Peak Tailing in HPLC? Technical Note. Link

Sources

Troubleshooting

Addressing instability of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" during storage

A Guide to Understanding and Mitigating Storage Instability of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid Welcome to the technical support resource for S-(2-phenylethyl)-L-cysteine (CAS 105253-83-4). This guide is...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Storage Instability of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Welcome to the technical support resource for S-(2-phenylethyl)-L-cysteine (CAS 105253-83-4). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this thioether-containing amino acid derivative. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of S-(2-phenylethyl)-L-cysteine.

Q1: What is S-(2-phenylethyl)-L-cysteine and what are its primary applications?

S-(2-phenylethyl)-L-cysteine is a derivative of the amino acid L-cysteine, where the hydrogen of the thiol group is replaced by a 2-phenylethyl group. It is utilized in various research and development applications, including peptide synthesis and the development of new therapeutic agents. Its unique structure, combining an amino acid backbone with a bulky hydrophobic side chain containing a thioether linkage, makes it a valuable building block.

Q2: What is the primary cause of instability for this compound during storage?

The main point of instability in S-(2-phenylethyl)-L-cysteine is the sulfur atom in the thioether linkage. Like other S-alkyl cysteine and methionine residues, this sulfur is susceptible to oxidation.[1][2] This can occur through exposure to atmospheric oxygen, light, or trace amounts of oxidizing contaminants. The primary degradation products are the corresponding sulfoxide and, under more aggressive conditions, the sulfone.

Q3: What are the ideal storage conditions for solid S-(2-phenylethyl)-L-cysteine?

To ensure long-term stability, the lyophilized solid should be stored under the following conditions:

  • Temperature: -20°C or lower is strongly recommended for long-term storage.[3][4]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Light: Protect from light by using an amber vial or by storing it in a dark place.[5]

  • Moisture: The compound is hygroscopic. Keep the container tightly sealed and allow it to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.[3][4]

Q4: I need to prepare a stock solution. What is the best way to prepare and store it?

Storing this compound in solution is not recommended for long periods due to increased degradation rates.[4] If a stock solution is necessary, follow these guidelines:

  • Solvent Choice: For peptides and amino acid derivatives containing cysteine or methionine that are prone to oxidation, it is advisable to use oxygen-free solvents.[5] If using aqueous buffers, they should be degassed prior to use. Dissolving in an acidic buffer (pH < 7) can help slow the rate of thiol oxidation.[4]

  • Preparation: Prepare the solution fresh for each experiment if possible. If a stock must be made, dissolve the compound in the chosen solvent, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and purge the headspace with an inert gas before sealing.[5]

  • Storage: Immediately freeze the aliquots at -80°C.[6]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing will accelerate the degradation of the compound in solution.[3][5]

Part 2: Troubleshooting Guide - Degradation and Purity Analysis

This section provides in-depth guidance on identifying and addressing specific stability issues.

Issue 1: Loss of Purity or Appearance of New Peaks in HPLC Analysis Over Time

Symptoms:

  • A decrease in the area of the main peak corresponding to S-(2-phenylethyl)-L-cysteine in your HPLC chromatogram.

  • The appearance of one or more new, more polar peaks eluting earlier than the parent compound.

Probable Cause: Oxidation of the Thioether

The most likely cause is the oxidation of the sulfide to a sulfoxide. This introduces a polar oxygen atom, making the molecule less hydrophobic and causing it to elute earlier on a reverse-phase HPLC column. Further oxidation can lead to the corresponding sulfone.

Diagram: Degradation Pathway of S-(2-phenylethyl)-L-cysteine

G parent S-(2-phenylethyl)-L-cysteine (Thioether) sulfoxide S-(2-phenylethyl)-L-cysteine Sulfoxide (Primary Oxidation Product) parent->sulfoxide [O] (Air, Light, Contaminants) sulfone S-(2-phenylethyl)-L-cysteine Sulfone (Secondary Oxidation Product) sulfoxide->sulfone [O]

Caption: Primary oxidative degradation pathway.

Troubleshooting and Verification Workflow

This workflow outlines the steps to confirm oxidation and assess the purity of your sample.

Diagram: Purity Assessment Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_eval Data Evaluation A Carefully weigh lyophilized solid B Dissolve in appropriate mobile phase or degassed buffer A->B C Inject on Reverse-Phase HPLC-UV System B->C D Optional: Analyze by LC-MS for mass confirmation C->D E Integrate peak areas (Parent and Impurities) C->E F Confirm identity of new peaks (e.g., +16 Da for sulfoxide) D->F E->F

Caption: Workflow for purity analysis and degradation identification.

Experimental Protocol: HPLC Purity Assessment

This method is a starting point and may require optimization for your specific equipment and sample matrix.

  • Objective: To separate and quantify S-(2-phenylethyl)-L-cysteine from its potential oxidized impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A mixed-mode or reverse-phase column, such as a Primesep 100 (4.6 x 150 mm, 5 µm) or a standard C18 column, can be effective.[7][8]

  • Mobile Phase:

    • A: 0.1% Sulfuric Acid or 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A linear gradient from 20% B to 80% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 200-220 nm.[7][8]

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5-1 mg/mL.

Data Interpretation:

  • The parent compound, S-(2-phenylethyl)-L-cysteine, will be the major, later-eluting peak.

  • The sulfoxide derivative will typically elute earlier due to its increased polarity. If using LC-MS, you would look for a mass increase of +16 Da.

  • The sulfone derivative, if present, will elute even earlier and show a mass increase of +32 Da.

Issue 2: Inconsistent Results in Biological or Chemical Assays

Symptoms:

  • Reduced activity or potency of your compound compared to previous batches.

  • Variability in results between experiments run on different days.

Probable Cause: Degradation After Reconstitution

If the solid material has been stored correctly, the most likely culprit is the instability of the compound in your assay buffer. Thioethers can be sensitive to components in complex biological media or buffers, especially those containing trace metals or reactive oxygen species (ROS).

Preventative Measures and Best Practices:

  • Fresh is Best: Always prioritize preparing solutions immediately before use.[9]

  • Inert Handling: When working with the solid, do so quickly and in a low-humidity environment. Purge the vial with an inert gas before re-sealing.[3]

  • Aliquot Diligently: If you must store solutions, do so in single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[5][6]

  • Buffer Considerations: Be aware of your buffer composition. Avoid buffers with known oxidizing potential. If you suspect buffer-mediated degradation, run a stability study by incubating the compound in the buffer for the duration of your experiment and analyzing the outcome by HPLC.

  • Use of Antioxidants: In some applications, the inclusion of a mild antioxidant in the buffer might be considered, but this must be carefully evaluated for compatibility with your specific assay.

Summary Table of Recommendations

ParameterSolid CompoundIn Solution
Temperature -20°C or colder-80°C (short-term)
Atmosphere Inert gas (Argon/Nitrogen)Headspace purged with inert gas
Light Protect from lightProtect from light
Moisture Store in a desiccatorUse dry solvents; degas aqueous solutions
Handling Allow to warm to RT before openingPrepare fresh; aliquot for single use
Key Precaution Avoid moisture and oxygenAvoid freeze-thaw cycles

By adhering to these guidelines, you can significantly improve the stability and reproducibility of your experiments involving S-(2-phenylethyl)-L-cysteine. Proactive management of storage and handling is the most effective strategy for mitigating the inherent instability of this valuable research compound.

References

  • Selective Gas-Phase Oxidation and Localization of Alkylated Cysteine Residues in Polypeptide Ions via Ion/Ion Chemistry. PubMed. [Link]

  • Selective Gas-Phase Oxidation and Localization of Alkylated Cysteine Residues in Polypeptide Ions via Ion/Ion Chemistry. PubMed Central. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • How can store amino acids stock solutions?. ResearchGate. [Link]

  • HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. SIELC. [Link]

Sources

Optimization

Technical Support Center: Quantification of Urinary Biomarkers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Urinary Biomarker Quantification. As a Senior Application Scientist, I have designed this guide to provi...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Urinary Biomarker Quantification. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical and practical advice to navigate the complexities of urinary biomarker analysis. This resource is structured to address common pitfalls and provide field-proven insights to ensure the accuracy, reproducibility, and integrity of your experimental data.

Urine is a valuable, non-invasive biofluid for biomarker discovery and monitoring. However, its inherent variability presents unique challenges. This guide will walk you through the critical stages of urinary biomarker quantification, from pre-analytical sample handling to post-analytical data normalization, providing troubleshooting advice and validated protocols along the way.

Part 1: Pre-Analytical Pitfalls: The Foundation of Reliable Data

The pre-analytical phase is arguably the most critical stage in urinary biomarker research. Errors introduced at this stage are often irreversible and can significantly impact the final results. This section addresses the most common pre-analytical challenges and provides guidance on how to mitigate them.

Frequently Asked Questions (FAQs): Pre-Analytics

Q1: What is the best time of day to collect urine samples for biomarker analysis?

The optimal collection time depends on the specific biomarker being investigated due to diurnal variation. For many biomarkers, a first-morning void is preferred as it is typically more concentrated and less influenced by recent dietary intake and physical activity.[1] However, some biomarkers, like those for bone resorption, exhibit a peak in the early morning (05:00-08:00h) and a nadir in the afternoon and evening (14:00-23:00h)[2]. For longitudinal studies, it is crucial to maintain a consistent collection time for each subject to minimize variability. A 24-hour urine collection can provide a more integrated measure of biomarker excretion over a full day but can be burdensome for participants and is susceptible to collection errors.[3]

Q2: How should I instruct participants to collect a urine sample?

To minimize contamination, a midstream "clean-catch" technique is recommended.[4] The Clinical and Laboratory Standards Institute (CLSI) provides detailed instructions for both male and female patients.[4] The general procedure involves cleansing the genital area, voiding the initial part of the urine stream into the toilet, and then collecting the mid-portion of the stream in a sterile container.[1][4]

Q3: What is the impact of diet and fluid intake on urinary biomarker levels?

Diet and hydration status can significantly alter the composition and concentration of urine. For example, a high-protein diet can increase urinary nitrogen and creatinine levels.[3] Fluid intake directly impacts urine volume and therefore the concentration of biomarkers. It is advisable to provide participants with standardized instructions regarding food and fluid intake prior to sample collection, or at a minimum, to record this information to account for it during data analysis.

Q4: How should urine samples be stored immediately after collection and long-term?

Immediate processing is ideal. If this is not possible, samples should be kept at 2-8°C and transported to the lab within 30 minutes.[1] For short-term storage (up to 24 hours), refrigeration at 4°C is generally acceptable for many biomarkers.[5][6] However, some metabolites can degrade even at this temperature, so prompt freezing is best practice.[7] For long-term storage, freezing at -80°C is the standard for preserving the integrity of most proteins and metabolites.[5][8]

Q5: How many freeze-thaw cycles are acceptable for urine samples?

The number of permissible freeze-thaw cycles is biomarker-dependent. While some robust biomarkers can withstand multiple cycles, it is a best practice to minimize freeze-thaw cycles to one or two.[9][10][11] Aliquoting samples into smaller volumes upon initial processing is a crucial step to avoid repeated thawing of the entire sample.[2] Studies have shown that even a few freeze-thaw cycles can lead to a small but statistically significant decrease in the concentration of some biomarkers.[5]

Troubleshooting Guide: Pre-Analytical Issues
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
High inter-sample variability in biomarker concentration Inconsistent sample collection time; Variations in diet and hydration; Improper sample handling and storage.Standardize collection time (e.g., first-morning void). Provide clear instructions to participants regarding diet and fluid intake. Implement and strictly follow a standardized protocol for sample processing and storage.
Biomarker degradation Delayed processing after collection; Storage at inappropriate temperatures; Multiple freeze-thaw cycles.Process urine samples as quickly as possible after collection. Store samples at 4°C for no longer than 24 hours before freezing at -80°C. Aliquot samples upon first processing to avoid repeated freeze-thaw cycles.
Sample contamination Improper collection technique; Non-sterile collection containers.Instruct participants on the midstream clean-catch method. Use sterile, single-use collection containers.
Protocol: Standardized Urine Collection and Processing

This protocol is based on recommendations from the Human Kidney and Urine Proteome Project (HKUPP).[12][13]

  • Sample Collection:

    • Collect a mid-stream of the second-morning urine into a sterile collection cup.[13]

    • If the sample cannot be processed within 4 hours, add a preservative like sodium azide (to a final concentration of 10 mM) or boric acid (to 0.2 M).[13]

  • Initial Processing (within 4 hours of collection):

    • Transfer the urine to a conical centrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet cells and large debris.[13]

    • Carefully collect the supernatant.

  • Aliquoting and Storage:

    • Divide the supernatant into multiple smaller aliquots in cryovials suitable for long-term storage at -80°C.

    • Clearly label each aliquot with a unique identifier, date, and any other relevant information.

    • Store the aliquots at -80°C until analysis.

  • Thawing:

    • When ready for analysis, thaw the required aliquots in a 37°C water bath.[13]

    • Once thawed, keep the samples on ice.

Part 2: Analytical Pitfalls: Ensuring Assay Accuracy and Precision

The analytical phase involves the actual measurement of the biomarker. The choice of analytical platform (e.g., ELISA, LC-MS/MS) will depend on the biomarker of interest. Regardless of the platform, urine as a matrix can introduce specific challenges.

Diagram: General Workflow for Urinary Biomarker Quantification

G cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection Standardized Sample Collection SampleProcessing Prompt Sample Processing & Aliquoting SampleCollection->SampleProcessing Storage Long-term Storage at -80°C SampleProcessing->Storage Assay Biomarker Assay (e.g., ELISA, LC-MS/MS) Storage->Assay QC Quality Control Checks Assay->QC Normalization Data Normalization QC->Normalization Stats Statistical Analysis Normalization->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: Workflow for urinary biomarker analysis.

Frequently Asked Questions (FAQs): Analytics

Q6: I'm getting high background in my urine ELISA. What could be the cause?

High background in a urine-based ELISA can be due to several factors, including:

  • Insufficient washing: Residual unbound antibodies or sample components can lead to a high background signal. Increase the number of wash steps and ensure adequate soaking time.[14]

  • Non-specific binding: The blocking buffer may not be optimal for urine samples. Try increasing the concentration of the blocking agent (e.g., BSA) or adding a non-ionic detergent like Tween-20.[15]

  • Cross-reactivity: Components in the urine matrix may cross-react with the assay antibodies.[16]

  • Contamination: Ensure all reagents and equipment are clean and avoid cross-contamination between wells.[14]

Q7: How do I deal with matrix effects in LC-MS/MS analysis of urine?

Matrix effects, where components of the urine interfere with the ionization of the analyte, are a common challenge in LC-MS/MS. Strategies to mitigate matrix effects include:

  • Sample preparation: Use techniques like solid-phase extraction (SPE) to remove interfering substances.

  • Chromatographic separation: Optimize the liquid chromatography method to separate the analyte from co-eluting matrix components.

  • Stable Isotope Labeled Internal Standards (SIL-IS): The use of a SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

Troubleshooting Guide: Analytical Issues
Observed Problem Platform Potential Cause(s) Troubleshooting Steps & Solutions
Poor reproducibility between replicate wells ELISAPipetting errors; Inconsistent incubation times or temperatures; Edge effects on the plate.Use calibrated pipettes and practice good pipetting technique. Ensure consistent incubation conditions for all plates. Consider not using the outer wells of the plate or filling them with buffer.
Low signal or no signal ELISAIncorrect antibody concentrations; Inactive enzyme conjugate; Improper wavelength reading.Optimize antibody concentrations through titration. Check the expiration date and storage of the enzyme conjugate. Ensure the plate reader is set to the correct wavelength.
Variable retention times LC-MS/MSColumn degradation; Changes in mobile phase composition; Sample matrix effects.Use a guard column and ensure the mobile phase is properly prepared and degassed. Implement a robust sample clean-up procedure.
Ion suppression or enhancement LC-MS/MSCo-eluting matrix components.Optimize chromatographic separation to resolve the analyte from interferences. Utilize a stable isotope-labeled internal standard for quantification.

Part 3: Post-Analytical Pitfalls: The Art and Science of Normalization

Due to variations in hydration status, the concentration of urinary biomarkers can fluctuate significantly. Normalization is a crucial post-analytical step to adjust for these differences in urine dilution.

Diagram: Decision Tree for Normalization Strategy

G Start Start: Need to Normalize Urinary Biomarker Data Q1 Is the study population healthy with normal renal function? Start->Q1 Creatinine Consider Creatinine Normalization Q1->Creatinine Yes Q2 Is renal function compromised or variable? Q1->Q2 No ReportBoth Report both normalized and unnormalized data Creatinine->ReportBoth SG_Osmo Consider Specific Gravity or Osmolality SG_Osmo->ReportBoth Q2->Creatinine No Q2->SG_Osmo Yes Timed Consider Timed Urine Collection (e.g., 24h) Q2->Timed If feasible Timed->ReportBoth

Caption: Decision tree for selecting a normalization method.

Frequently Asked Questions (FAQs): Post-Analytics & Normalization

Q8: What are the most common methods for normalizing urinary biomarker data?

The three most common methods are:

  • Creatinine Normalization: Expressing the biomarker concentration as a ratio to the urinary creatinine concentration (e.g., ng of biomarker/mg of creatinine).

  • Specific Gravity (SG) Normalization: Adjusting the biomarker concentration based on the specific gravity of the urine sample.

  • Osmolality Normalization: Correcting the biomarker concentration based on the osmolality of the urine.

Q9: What are the pros and cons of creatinine normalization?

  • Pros: Creatinine is easy and inexpensive to measure. It is the most widely used and accepted method.

  • Cons: Creatinine excretion can be influenced by factors such as muscle mass, age, sex, diet, and renal function.[17] This can introduce bias, especially in populations with diverse characteristics or in individuals with kidney disease.[18]

Q10: When should I consider using specific gravity or osmolality for normalization?

Specific gravity and osmolality are measures of the total solute concentration in urine and are less affected by muscle mass than creatinine. They can be good alternatives to creatinine normalization, particularly in studies involving children, the elderly, or individuals with muscle wasting diseases or compromised renal function. Some studies suggest that specific gravity-adjusted concentrations correlate slightly better with excretion rates than creatinine-adjusted concentrations.[19]

Q11: Is it ever appropriate to not normalize urinary biomarker data?

In some cases, such as when using a 24-hour urine collection where the total excretion of the biomarker is measured, normalization may not be necessary. However, for spot urine samples, normalization is almost always required to account for variations in urine dilution. It is often recommended to report both the absolute and normalized biomarker concentrations.[17]

Comparison of Urine Normalization Methods
Method Principle Advantages Disadvantages When to Use
Creatinine Ratio of biomarker to creatinine concentration.Simple, inexpensive, widely accepted.Influenced by muscle mass, age, sex, diet, and renal function.[17]Healthy adult populations with normal and stable renal function.
Specific Gravity Measures the density of urine relative to water.Less influenced by muscle mass; easy to measure with a refractometer.Can be affected by large molecules like glucose and protein.Populations with variable muscle mass (e.g., children, elderly) or when creatinine excretion is expected to be variable.
Osmolality Measures the number of solute particles per kilogram of water.Considered a more accurate measure of urine concentration than specific gravity.Requires an osmometer, which may not be available in all labs.When a highly accurate measure of urine concentration is needed, especially in clinical research.
Timed Collection (e.g., 24-hour) Measures the total excretion of a biomarker over a defined period.Provides an integrated measure of biomarker excretion, avoiding the need for normalization.Can be burdensome for participants and prone to collection errors.When a precise measure of total biomarker excretion is required and participant compliance can be ensured.
Protocols for Normalization Measurements

Protocol: Urinary Creatinine Measurement (Colorimetric Assay)

This is a general protocol based on the Jaffe reaction. Commercial kits are widely available and their specific instructions should be followed.[20][21]

  • Sample Preparation: Dilute urine samples (typically 1:10 or 1:20) with HPLC-grade water.[20][21]

  • Standard Curve Preparation: Prepare a series of creatinine standards according to the kit instructions.

  • Assay Procedure:

    • Add diluted samples and standards to a 96-well plate.

    • Add the alkaline picrate solution to all wells to initiate the color reaction.

    • Incubate for the time specified in the kit protocol (e.g., 10 minutes at room temperature).[21]

    • Read the absorbance at 490-500 nm using a plate reader.[20][21]

  • Calculation: Calculate the creatinine concentration in the samples using the standard curve.

Protocol: Urine Specific Gravity Measurement (Refractometer)

  • Calibration: Calibrate the refractometer with distilled water to a reading of 1.000.[22][23]

  • Measurement:

    • Place a drop of urine onto the prism of the refractometer.[22][23]

    • Close the cover and look through the eyepiece.

    • Read the specific gravity from the scale where the boundary between the light and dark areas intersects the scale.[23]

Protocol: Urine Osmolality Measurement (Freezing Point Depression Osmometer)

  • Calibration: Calibrate the osmometer using the standard solutions provided by the manufacturer.

  • Measurement:

    • Pipette the urine sample into the sample tube.

    • Place the tube in the osmometer.

    • The instrument will supercool the sample, induce freezing, and measure the freezing point depression to determine the osmolality.[24][25]

Part 4: Ensuring Scientific Integrity and Trustworthiness

The ultimate goal of any biomarker study is to generate reliable and meaningful data. This requires a commitment to scientific integrity and the implementation of self-validating systems.

Key Principles for Trustworthy Biomarker Research
  • Method Validation: Before analyzing study samples, the analytical method for the biomarker must be thoroughly validated for its intended purpose. This includes assessing accuracy, precision, sensitivity, specificity, and stability.[26][27]

  • Quality Control: Include quality control (QC) samples at different concentrations in each analytical run to monitor the performance of the assay.

  • Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all aspects of the study, from sample collection to data analysis.

  • Biologically Meaningful Markers: When possible, focus on biomarkers that have a plausible biological connection to the disease or condition being studied.[28]

  • View Validation as a Clinical Trial: The validation of a candidate biomarker should be approached with the same rigor as a clinical trial, with a clear protocol, appropriate statistical power, and pre-defined endpoints.[28]

References

  • Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease. Biopreserv Biobank. 2015 Apr;13(2):144-6.
  • Guide to Urine Sample Handling for Proteomics and Metabolomics Studies.
  • Effects of Freeze–Thaw Cycles on the Urine Metabolome and Biomarker Discovery. Analytical Chemistry. 2022 Jul 12;94(27):9880-9887.
  • Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery. PubMed. 2022 Jul 12.
  • Urine Sample Collection and Preparation in Metabolomics.
  • Urine specific gravity. WVS Academy.
  • Urine Specific Gravity Measurement using a Refractometer. Topend Sports.
  • How to Use the PAL-10s Digital Refractometer to Measure the Specific Gravity of Urine. Instrument Choice.
  • Long-term Stability of Urinary Biomarkers of Acute Kidney Injury in Children. Clinical Journal of the American Society of Nephrology. 2014 Apr 7;9(4):641-8.
  • Measuring Urine Specific Gravity With a Clinical Refractometer. Today's Veterinary Nurse. 2022 Nov 18.
  • Creatinine (Urinary) Colorimetric Assay Kit. Biosensis.
  • Effect of Freeze/Thaw Cycles on Several Biomarkers in Urine from Patients with Kidney Disease.
  • Urine Collection and Processing for Protein Biomarker Discovery and Quantification. Cancer Epidemiology, Biomarkers & Prevention. 2010 Apr 1;19(4):953-9.
  • Clsi Uroanalisis. Scribd.
  • PRE05 | Processes for the Collection of Urine Specimens.
  • Labor
  • What is the procedure for performing a urine osmolality test on an adult patient with no significant medical history?. Dr.Oracle.
  • Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics. 2017;13(1):9.
  • UCOSMO_G. CDC.
  • Urinalysis: Specific Gravity. University of Bristol.
  • 2: Urine Specimen Types, Collection, and Preserv
  • CLSI GP16 - Urinalysis; Approved Guideline. GlobalSpec.
  • Impact of Storage Conditions on the Stability of Urinary Biomarkers.
  • tent
  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
  • Common Sense Approaches to Urinary Biomarker Study Design. Journal of the American Society of Nephrology. 2008 Oct 1;19(10):1859-62.
  • Urine Creatinine Labor
  • Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. Metabolites. 2019 Sep 10;9(9):196.
  • Urine stability for metabolomic studies: Effects of preparation and storage.
  • Creatinine (urinary) Colorimetric Assay Kit. Cayman Chemical.
  • Marked diurnal variation in urinary excretion of pyridinium cross-links in premenopausal women. The Journal of Clinical Endocrinology & Metabolism. 1994 Mar 1;78(3):559-65.
  • Intra-Person Variation of Urinary Biomarkers of Oxidative Stress and Inflammation. Cancer Epidemiology, Biomarkers & Prevention. 2010 Apr 1;19(4):947-52.
  • Creatinine urine test: Uses, procedure, and results. Medical News Today. 2019 Nov 14.
  • Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate.
  • Creatinine.
  • Normalisation of urinary biomarkers to creatinine for clinical practice and research – when and why.
  • Urine stability for metabolomic studies: effects of prepar
  • Osmometer.
  • Quantitative Analysis of the Intra- and Inter-Individual Variability of the Normal Urinary Proteome.
  • How to Deal With High Background in ELISA. Astor Scientific.
  • Understanding Biomarker Validation Requirements: A Comprehensive Guide for Life Sciences Professionals. Infinix Bio.
  • How to deal with high background in ELISA. Abcam.
  • Inter- and intra-individual variation in urinary biomarker concentrations over a 6-day sampling period. Part 2: personal care product ingredients. Toxicology Letters. 2014 Dec 1;231(2):239-46.
  • Elisa troubleshooting tips – High background. American Research Products, Inc.
  • ELISA Troubleshooting: High Background. Sino Biological.
  • Urine Osmolality: Reference Range, Interpret
  • Short-term intra-individual variation of urinary biomarkers in dogs with stable chronic kidney disease. Journal of Veterinary Internal Medicine. 2023 Mar;37(2):597-606.
  • A Guide to Biomarker Valid
  • Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies. MDPI.

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Troubleshooting

Enhancing the sensitivity of mass spectrometry for (2-phenylethyl)cysteine

Technical Support Center: High-Sensitivity LC-MS/MS Analysis of (2-Phenylethyl)cysteine (PEC) Status: Operational Ticket ID: PEC-MS-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity LC-MS/MS Analysis of (2-Phenylethyl)cysteine (PEC)

Status: Operational Ticket ID: PEC-MS-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

(2-Phenylethyl)cysteine (PEC) is a thioether conjugate, often analyzed as a precursor in the mercapturic acid pathway or as a phytochemical biomarker (e.g., from Nasturtium officinale). Unlike free cysteine, PEC does not possess a reactive free thiol group, rendering standard thiol-stabilizing reagents (like NEM or IAA) ineffective.

The Challenge: PEC is zwitterionic and relatively small (MW 225.31), leading to poor retention on standard C18 columns and susceptibility to ion suppression in complex matrices (plasma, urine).

The Solution: This guide prescribes a dual-strategy approach:

  • Direct Analysis: Utilizing Biphenyl stationary phases for π-π selectivity.

  • Derivatization: Targeting the primary amine with Dansyl Chloride (DNS-Cl) to introduce a hydrophobic tag that enhances electrospray ionization (ESI) efficiency by 10–100 fold.

Module 1: Sample Preparation & Matrix Management

Standard Protocol: Protein Precipitation (PPT) For plasma or tissue homogenates, simple precipitation is often insufficient for high-sensitivity work due to phospholipid suppression.

  • Reagent: Acetonitrile containing 1% Formic Acid.

  • Ratio: 3:1 (Solvent:Sample).

  • Procedure: Vortex 30s, Centrifuge 10 min @ 15,000 x g, 4°C.

  • Critical Step: Evaporate supernatant to dryness and reconstitute in initial mobile phase (e.g., 5% ACN) to prevent peak broadening.

Advanced Protocol: Solid Phase Extraction (SPE) Recommended for trace-level detection (<1 ng/mL).

StepSolvent/BufferMechanism
Cartridge MCX (Mixed-Mode Cation Exchange)Retains PEC via positive charge (amine).
Condition 1. MeOH, 2. Water,[1] 3. 2% Formic AcidActivates sorbent.
Load Acidified Sample (pH < 3)Ensures PEC amine is protonated (

).
Wash 1 2% Formic Acid in WaterRemoves proteins/salts.
Wash 2 100% MethanolRemoves neutral hydrophobic interferences.
Elute 5%

in Methanol
Neutralizes amine, releasing PEC.

Module 2: Derivatization Strategy (Sensitivity Booster)

Why Derivatize? PEC is a zwitterion with poor ESI efficiency. Derivatization with Dansyl Chloride (DNS-Cl) targets the primary amine, adding a naphthalene moiety. This increases hydrophobicity (better LC retention) and provides a tertiary amine for highly efficient protonation.

Protocol: Dansyl-Cl Labeling

  • Mix: 50 µL Sample/Standard + 50 µL Sodium Borate Buffer (0.1 M, pH 9.5).

  • React: Add 50 µL Dansyl-Cl (2 mg/mL in Acetone).

  • Incubate: 60°C for 15 minutes (protected from light).

  • Quench: Add 20 µL 2% Formic Acid.

  • Inject: 5–10 µL directly into LC-MS.

Module 3: LC-MS/MS Optimization

Chromatographic Conditions
  • Column: Biphenyl (2.1 x 100 mm, 1.7 µm).

    • Reasoning: The biphenyl phase interacts with the phenylethyl ring of PEC via π-π stacking, offering superior selectivity over C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (PEC elutes ~4-5 min).

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C (Desolvation is critical for the phenylethyl moiety).

Table 1: Recommended MRM Transitions

Analyte FormPrecursor (

)
Product (

)
TypeCollision Energy (eV)Origin of Fragment
Native PEC 226.1 91.1 Quant25Tropylium ion (

)
Native PEC226.1105.1Qual20Phenethyl cation
Native PEC226.1122.0Qual15Cysteine moiety
Dansyl-PEC 459.2 170.1 Quant35Dimethylaminonaphthalene
Dansyl-PEC459.2236.0Qual30Dansyl fragment

Module 4: Analytical Workflow Visualization

PEC_Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation (ACN + 1% FA) Sample->Prep High Conc. SPE SPE Clean-up (MCX Cartridge) Sample->SPE Trace Level (<1ng/mL) Deriv Derivatization (Dansyl-Cl, pH 9.5) Prep->Deriv Sensitivity Boost LC LC Separation (Biphenyl Column) Prep->LC Direct Analysis SPE->Deriv Max Sensitivity SPE->LC Direct Analysis Deriv->LC ESI ESI Source (Positive Mode) LC->ESI MS MS/MS Detection (MRM: 226->91 or 459->170) ESI->MS

Caption: Decision tree for PEC analysis. Use Derivatization path for maximum sensitivity requirements.

Module 5: Troubleshooting & FAQs

Q1: I see a peak for PEC in my "Blank" samples. Is it carryover?

  • Diagnosis: It is likely carryover, but check your column equilibration.

  • Fix: PEC's phenylethyl group is "sticky."

    • Use a needle wash of Acetonitrile:Isopropanol:Acetone (1:1:1) with 0.1% Formic Acid.

    • Add a "sawtooth" wash step at the end of your gradient (95% B for 1 min, 5% B for 1 min, repeat 3x).

Q2: Why is my signal intensity dropping over time (Drift)?

  • Diagnosis: Matrix buildup on the cone/shield.

  • Fix: Because PEC requires high organic solvent for elution, phospholipids often co-elute.

    • Switch to the MCX SPE protocol (Module 1) to remove lipids.

    • Use a divert valve to send the first 2 minutes of LC flow (salts) and the final wash (lipids) to waste, not the MS.

Q3: Can I use NEM (N-ethylmaleimide) to stabilize PEC?

  • Answer: NO.

  • Reasoning: NEM reacts with free thiols (-SH). PEC is a thioether (S-substituted); its sulfur is already "capped" by the phenylethyl group. Adding NEM will only increase background noise by reacting with other matrix thiols, without derivatizing PEC.

Q4: My MRM transition 226 -> 91 is noisy. Why?

  • Diagnosis: The 91 fragment (Tropylium) is common in many aromatic compounds.

  • Fix:

    • Ensure chromatographic resolution from interferences.[3]

    • Switch to the 226 -> 122 transition (Cysteine fragment). It is less intense but often more specific (higher Signal-to-Noise ratio).

    • Ultimate Fix: Use Dansyl derivatization (Transition 459 -> 170) which moves the mass window to a "quieter" region of the spectrum.

References

  • Zobel, M., Klotz, K., & Göen, T. (2018). LC-MS/MS procedure for the simultaneous determination of mercapturic acids. Journal of Chromatography B. (Demonstrates transitions for similar cysteine conjugates).

  • Choudhury, F. K., & DeNicola, G. M. (2026). Best practices for cysteine analysis.[4] Ferroptosis & Oxidative Stress.[4] (Review of thiol stability and derivatization principles).

  • Imtakt Corporation. (2017). Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids.[1] (Technical note on amino acid ionization).

  • SciEx. (2016). Scheduled MRM™ Algorithm for Pesticide Analysis. (General optimization for trace analysis).

Sources

Optimization

Technical Support Center: Method Refinement for the Analysis of Complex Biological Matrices

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of analyzing complex biological matrices such as plasma, s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of analyzing complex biological matrices such as plasma, serum, urine, and tissue homogenates. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development and troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.

Section 1: Sample Preparation - Your First and Most Critical Step

The quality of your data is fundamentally dependent on the quality of your sample preparation. The primary goal is to remove interfering substances while ensuring maximum recovery of your analyte(s).

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate sample preparation technique for my analyte and matrix?

A1: The choice depends on the physicochemical properties of your analyte, the nature of the biological matrix, the required limit of quantification (LOQ), and the analytical technique being used.

  • Protein Precipitation (PPT): This is a rapid and simple method, ideal for early-stage discovery or when high throughput is essential. However, it is the least clean of the common techniques, often leaving behind phospholipids and other small molecules that can cause significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases. It is particularly effective for separating analytes from highly water-soluble matrix components like salts. The selectivity can be finely tuned by adjusting the pH of the aqueous phase and the polarity of the organic solvent.[2][3]

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and is the most selective technique. It is ideal for methods requiring very low LOQs. With a wide variety of sorbent chemistries available (e.g., reversed-phase, normal-phase, ion-exchange), SPE can be tailored to isolate specific analytes with high precision.[4]

Table 1: Comparison of Common Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerate to HighHigh to Very High
Cleanliness LowModerateHigh
Throughput HighModerateModerate
Method Dev. Time ShortModerateLong
Cost per Sample LowLow to ModerateHigh
Common Issues Phospholipid contamination, Ion suppressionEmulsion formation, Poor recoveryLow recovery, Poor reproducibility
Troubleshooting Guide: Sample Preparation

Q2: I'm using SPE, but my analyte recovery is low and inconsistent. What should I do?

A2: Low and inconsistent recovery in SPE is a common problem that can often be traced back to a few key steps in the protocol.[5][6][7]

Step-by-Step Troubleshooting:

  • Verify Analyte Loss at Each Step: Systematically analyze the fractions from each step of the SPE process (load, wash, and elution) to pinpoint where the analyte is being lost.

  • Check for Breakthrough During Loading: If the analyte is found in the load fraction, it may be due to:

    • Inadequate Conditioning/Equilibration: Ensure the sorbent is properly wetted (conditioned) and the pH and solvent environment match the sample (equilibration).[4]

    • Incorrect Sorbent Choice: The sorbent may not have a strong enough retention mechanism for your analyte.[7] Consider a more retentive phase.

    • High Flow Rate: Loading the sample too quickly can prevent efficient binding.[7]

  • Check for Loss During Washing: If the analyte is in the wash fraction:

    • Wash Solvent is Too Strong: The organic content or pH of your wash solvent may be too aggressive, prematurely eluting your analyte. Reduce the solvent strength.

  • Check for Incomplete Elution: If the analyte remains on the sorbent after elution:

    • Elution Solvent is Too Weak: Increase the strength of your elution solvent (e.g., higher organic percentage, or adjust pH to neutralize the analyte for ion-exchange).[7]

    • Secondary Interactions: Your analyte might be exhibiting secondary interactions with the sorbent. Adding a small amount of acid or base to the elution solvent can disrupt these interactions.

Diagram 1: Decision Tree for Selecting a Sample Preparation Method

G start Start: Define Analytical Needs throughput Is High Throughput Critical? start->throughput loq Is a Very Low LOQ Required? throughput->loq No ppt Protein Precipitation (PPT) throughput->ppt Yes spe Solid-Phase Extraction (SPE) loq->spe Yes cleanliness Is a Cleaner Extract Needed? loq->cleanliness No lle Liquid-Liquid Extraction (LLE) cleanliness->ppt No cleanliness->lle Yes

Caption: A decision-making workflow for choosing a sample preparation method.

Section 2: Chromatographic Separation - Achieving Resolution and Robustness

Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.

Frequently Asked Questions (FAQs)

Q3: My chromatographic peak shape is poor (tailing). What are the common causes and how can I fix it?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds interacting with residual silanol groups on the silica surface.[8][9]

Solutions to Mitigate Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the silanol groups, minimizing their interaction with basic analytes.[8][9][10]

  • Use an End-Capped Column: Modern "end-capped" columns have fewer free silanol groups, significantly reducing the potential for secondary interactions.[8][11]

  • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

  • Check for Column Contamination: Impurities from the sample matrix can accumulate at the head of the column, leading to peak shape issues. A guard column can help prevent this.

Troubleshooting Guide: Chromatography

Q4: I'm observing a gradual shift in retention time over an analytical run. What's happening?

A4: Retention time shifts can compromise data integrity and indicate a lack of method robustness.

Common Causes and Solutions:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the run. Inconsistent equilibration is a frequent cause of retention time drift at the beginning of a sequence.

  • Mobile Phase Composition: If using a gradient, ensure the pump is mixing the solvents accurately and consistently. If preparing the mobile phase offline, ensure it is well-mixed and that there is no evaporation of the more volatile component over time.

  • Column Temperature: Fluctuations in ambient temperature can affect retention time. A column oven provides a stable thermal environment and is highly recommended for robust methods.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values. This will lead to a gradual and often irreversible shift in retention time.

Diagram 2: Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed is_tailing Is it Peak Tailing? start->is_tailing is_basic Is Analyte Basic? is_tailing->is_basic Yes check_overload Is it Peak Fronting? is_tailing->check_overload No lower_ph Lower Mobile Phase pH (<3) is_basic->lower_ph endcapped_col Use End-Capped Column is_basic->endcapped_col reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes other_issue Investigate Other Issues (e.g., dead volume, contamination) check_overload->other_issue No

Sources

Troubleshooting

Strategies for reducing background noise in amino acid analysis

Technical Support Center: Amino Acid Analysis (AAA) Optimization Topic: Strategies for Reducing Background Noise & Ghost Peaks Role: Senior Application Scientist Introduction: The Signal-to-Noise Battle Welcome to the Te...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amino Acid Analysis (AAA) Optimization Topic: Strategies for Reducing Background Noise & Ghost Peaks Role: Senior Application Scientist

Introduction: The Signal-to-Noise Battle

Welcome to the Technical Support Center. In Amino Acid Analysis (AAA), "noise" is rarely just electronic static; it is often a chemical signature of the laboratory environment. Whether you are using classic cation-exchange (Ninhydrin), pre-column derivatization (OPA/FMOC, AccQ-Tag), or direct LC-MS/MS, background interference compromises sensitivity and quantitation limits.

This guide moves beyond basic "clean your column" advice. We will dismantle the specific chemical and physical sources of noise in AAA and provide self-validating protocols to eliminate them.

Module 1: Pre-Analytical Contamination (The "Ghost" Peaks)

Context: The most persistent background noise in AAA comes from the operator and the environment. Amino acids are ubiquitous; they are in your dust, your skin, and your reagents.

Q: Why do I consistently see random spikes of Serine and Glycine in my blanks?

A: This is the hallmark of biological contamination. Serine and Glycine are the primary components of keratin (skin) and sweat. If these peaks appear randomly (not consistent retention time shifts), the source is likely handling.

The "No-Touch" Protocol:

  • Glove Discipline: Latex and nitrile gloves are often dusted with mold release agents containing amino acids.[1] Action: Use only powder-free, high-purity nitrile gloves. Rinse glove fingertips with HPLC-grade water before handling vials.[1]

  • Vial Hygiene: Never touch the septa of autosampler vials. The needle pierces the septa, pushing any surface debris directly into the sample.

  • Glassware Pyrolysis: Standard autoclaving does not destroy amino acids; it only sterilizes bacteria.[1]

    • Protocol: Glassware (hydrolysis tubes) must be pyrolyzed at 500°C for 4 hours to mineralize all organic residues.[1]

Q: My Glutamate/Aspartate ratio is skewed, and I see high Ammonia. Why?

A: This indicates hydrolysis issues.[1][] Ammonia is a byproduct of deamidation (Asn


 Asp, Gln 

Glu) but is also a pervasive environmental contaminant (cleaning products, buffers).

Strategy: Vapor-Phase Hydrolysis Liquid-phase hydrolysis (boiling sample in 6N HCl) concentrates impurities from the acid into your sample.[1] Switch to vapor-phase hydrolysis to distill only the HCl gas onto the sample, leaving heavy metal and amino acid impurities behind in the liquid acid reservoir.

Diagram: Contamination Control Workflow

ContaminationControl Sample Biological Sample Handling Handling: Powder-Free Gloves (Rinsed) Sample->Handling Risk: Keratin Glassware Glassware: Pyrolysis 500°C (4 Hours) Handling->Glassware Risk: Dust Hydrolysis Hydrolysis: Vapor-Phase Method (Avoids Liquid Contact) Glassware->Hydrolysis Risk: Reagent Impurity Analysis Clean Chromatogram Hydrolysis->Analysis

Caption: Critical control points for preventing exogenous amino acid introduction during sample preparation.

Module 2: Derivatization Chemistry (Reagent Artifacts)

Context: Most AAA methods (OPA, FMOC, PITC) rely on pre-column derivatization. These reagents are chemically aggressive and unstable, creating their own "chemical noise."

Q: I see a rising baseline and 'humps' in the chromatogram after changing reagents. Is it the column?

A: Likely not. It is often the OPA (o-phthalaldehyde) reagent.[1][3][4] OPA oxidizes rapidly in air.[1]

  • Mechanism: OPA requires a thiol (Mercaptoethanol or 3-Mercaptopropionic acid) to react.[1] Over time, the thiol oxidizes, causing the OPA-amino acid complex to degrade or the reagent itself to polymerize, creating broad background humps.

  • Fix:

    • Prepare OPA daily or use commercially stabilized reagents (e.g., Agilent/Waters kits).[1]

    • Inert Gas: Keep reagent bottles under a blanket of Nitrogen or Argon.

    • Automation: Use "In-Needle" derivatization (autosampler programming) rather than manual mixing. This minimizes air exposure.[1]

Q: How do I distinguish a reagent peak from a sample peak?

A: You must run a "Reagent Blank" (0 µL sample + Derivatization Reagents) and a "System Blank" (Mobile Phase injection only).[1]

  • Peaks in System Blank: Column carryover or mobile phase impurity.[1][5]

  • Peaks in Reagent Blank only: Derivatization byproducts (e.g., FMOC-OH hydrolysis product).[1]

Module 3: LC-MS Specific Troubleshooting

Context: In LC-MS, "noise" often manifests as high background counts (TIC) or ion suppression, where the background is invisible but kills your analyte signal.

Q: My MRM baseline is high (>1e4 cps). What are the common contaminants?

A: High background in LC-MS usually stems from the mobile phase or plasticizers. See the table below for identification.

Table 1: Common LC-MS Background Ions (Positive Mode)

m/z (approx)Source IdentityOrigin / CauseMitigation Strategy
102.1 Triethylamine (TEA)Ion-pairing reagents, old columnsDedicate columns/lines to MS only.[1]
113.0 TFA (Negative Mode)Trifluoroacetic acid residueFlush system with 50:50 IPA:Water.[1]
149.0 PhthalatesPlasticizers (PVC tubing, Parafilm)Use PEEK/Stainless steel tubing.[1] Avoid Parafilm.
391.3 Di-octyl phthalatePlasticizersReplace solvent intake filters (frits).[1][6]
604.4 Solvent ClusterAmmonium Formate (contaminated)Use fresh, LC-MS grade Ammonium Formate.
Variable PEG Series (+44 Da)Detergents / Glassware washingRinse glassware with LC-MS grade Methanol.[1]
Q: I have signal suppression. How do I check my mobile phase quality?

A: The "Infusion Test."

  • Bypass the column.

  • Infuse your analyte at a steady rate (via syringe pump) into the MS.[1]

  • Simultaneously pump your mobile phase gradient through the LC.

  • Result: If the analyte signal drops significantly at a specific gradient %B, your organic solvent or additive (Formic Acid) contains the suppressing contaminant.

Module 4: Troubleshooting Logic & FAQs

Diagram: Troubleshooting Decision Tree

AAATroubleshooting Start Problem: High Noise Type Is the noise Periodic or Random? Start->Type Periodic Periodic (Pulsing) Type->Periodic Rhythmic Random Random / Spikes Type->Random Irregular Pump Check Pump: Air bubbles or Check Valve Periodic->Pump Mixer Check Mixing: Install Static Mixer Periodic->Mixer BlankTest Run System Blank (No Injection) Random->BlankTest Clean Clean Baseline? BlankTest->Clean Dirty Peaks Present? BlankTest->Dirty SampleOrigin Source is Sample/Prep: Check Hydrolysis Check Gloves Clean->SampleOrigin SystemOrigin Source is System: Flush Column Change Mobile Phase Dirty->SystemOrigin

Caption: Logic flow for isolating mechanical vs. chemical noise sources.

Q: Can I use standard HPLC grade water?

A: For UV detection (OPA/Ninhydrin), yes. For LC-MS, absolutely not . Standard HPLC water often contains trace ammonia and sodium. Use LC-MS grade water or water from a system equipped with a specific "Bio-filter" or UV-oxidation lamp to remove organics to <5 ppb TOC (Total Organic Carbon).[1]

Q: How do I clean a contaminated column?

A: If you suspect lipids or protein buildup (common in plasma AAA):

  • Reverse the column (if particle size allows).[1]

  • Flush with 95% Water / 5% Acetonitrile (remove salts).[1]

  • Flush with 100% Acetonitrile (remove hydrophobic residues).[1]

  • Flush with 50% Isopropanol / 50% Acetonitrile (remove lipids).[1]

  • Note: If using a specialized AAA column (e.g., cation exchange), consult the manufacturer's guide as organic solvents may strip the resin.

References

  • Waters Corporation. (2025).[1] Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.

  • Restek Corporation. (2021).[1] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • University of Washington Proteomics Resource. (2024).[1] ESI Common Background Ions.

  • Agilent Technologies. (2020).[1] Amino Acid Analysis using Agilent InfinityLab Poroshell 120 Columns.

Sources

Optimization

Improving the reproducibility of "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" measurements

Core Directive: The Stability & Specificity Paradox As researchers, we often treat S-(2-phenylethyl)-L-cysteine (SPEC) as just another amino acid. This is a fatal error in experimental design.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Stability & Specificity Paradox

As researchers, we often treat S-(2-phenylethyl)-L-cysteine (SPEC) as just another amino acid. This is a fatal error in experimental design. Unlike standard proteogenic amino acids, SPEC is a thioether conjugate .

The reproducibility crisis in measuring SPEC stems from two distinct chemical behaviors:

  • S-Oxidation: The sulfur atom is highly susceptible to oxidation, converting SPEC (

    
     226) into its sulfoxide (
    
    
    
    242) and sulfone (
    
    
    258) analogs during sample storage and processing. This leads to "disappearing" recovery.
  • Isobaric Interference: In complex biological matrices (plasma/urine), SPEC co-elutes with other hydrophobic zwitterions. Without high-fidelity chromatography, signal integration becomes subjective.

This guide abandons the "generic amino acid" approach in favor of a Redox-Stabilized Isotope Dilution LC-MS/MS workflow.

Pre-Analytical: Sample Stabilization (The "Hidden" Variable)

The Problem: You observe high variability (CV > 20%) in QC samples, particularly after freeze-thaw cycles. The Cause: Spontaneous oxidation of the sulfide bridge to sulfoxide (


). This reaction is accelerated by neutral/basic pH and the presence of transition metals.
Protocol: The "Acid-Quench" Extraction

Do not use standard PBS or water for extraction.

  • Harvest: Collect biological fluid or tissue homogenate.

  • Immediate Acidification: Add 5% Sulfosalicylic Acid (SSA) or 0.1% Formic Acid in acetonitrile immediately.

    • Mechanism:[1] Low pH protonates the amine and reduces the electron density on the sulfur, making it less nucleophilic and resistant to oxidation.

  • Internal Standard Spiking: Add

    
    -SPEC  or 
    
    
    
    -SPEC
    before any extraction steps.
    • Reasoning: Any oxidation or matrix loss that happens to the analyte must also happen to the IS to normalize the data.

Visualization: The Oxidation Trap

The following diagram illustrates the degradation pathway you must prevent.

OxidationPathway SPEC SPEC (Analyte) [m/z 226.1] Sulfoxide SPEC-Sulfoxide [m/z 242.1] (+16 Da) SPEC->Sulfoxide Air/RT Storage pH > 7.0 Sulfone SPEC-Sulfone [m/z 258.1] (+32 Da) Sulfoxide->Sulfone Strong Oxidants Stabilizer Stabilization Strategy: 1. pH < 3.0 (Formic Acid) 2. Temp < -20°C 3. Amber Vials Stabilizer->SPEC

Caption: Figure 1. The oxidative degradation pathway of SPEC. Uncontrolled storage leads to mass shifts (+16 Da), causing false negatives in MRM quantification.

Analytical Workflow: LC-MS/MS Methodology

The Problem: Retention time drift and poor peak shape (tailing). The Cause: SPEC is a zwitterion. On standard C18 columns at neutral pH, the amine and carboxylic acid interact with residual silanols.

Chromatographic Strategy

Unlike hydrophilic amino acids (which require HILIC), the phenethyl group provides sufficient hydrophobicity for Reversed-Phase (RP) chromatography, provided the pH is controlled.

  • Column: C18 with polar-embedding or high-strength silica (e.g., Waters HSS T3 or Phenomenex Kinetex XB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: The ammonium formate acts as an ion-pairing buffer to sharpen the peak shape of the zwitterion.

Mass Spectrometry Parameters (MRM)

Use Multiple Reaction Monitoring (MRM) for specificity.

ParameterSettingRationale
Ionization ESI Positive (

)
Protonation of the primary amine (

).
Precursor Ion

(

)
Monoisotopic mass of SPEC + H.
Quantifier Transition

Cleavage of the S-C bond yields the stable phenethyl cation (

). This is highly specific.
Qualifier Transition

Tropylium ion (

), common for benzyl-like structures.
Internal Standard

Using

-Cysteine backbone labeled SPEC.

Troubleshooting & FAQs

Q1: My calibration curve is non-linear at low concentrations. Why?

  • Diagnosis: Adsorption. The phenethyl moiety is hydrophobic and "sticky." At low concentrations (<10 ng/mL), the analyte binds to glass vials or plastic tips.

  • Fix: Use Low-Bind Polypropylene plates/vials. Add 0.5% BSA (Bovine Serum Albumin) or a carrier protein to your standard curve diluent to "passivate" surfaces.

Q2: I see a peak for SPEC in my "Blank" samples.

  • Diagnosis: Carryover. The sulfur-phenethyl chain interacts strongly with stainless steel LC tubing.

  • Fix: Implement a "Sawtooth" wash gradient. After the analyte elutes, ramp to 95% B, hold for 1 min, drop to 10% B, and ramp back to 95% B. Use a needle wash solution of 50:25:25 (Isopropanol:Acetonitrile:Water + 0.1% Formic Acid).

Q3: The retention time shifts between the standard and the biological sample.

  • Diagnosis: Matrix-Induced pH Mismatch. Your extract is too acidic or too buffered compared to the mobile phase.

  • Fix: Dilute the final extract 1:5 with Mobile Phase A before injection. This aligns the sample solvent strength and pH with the initial gradient conditions.

Visualization: The Validated Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Urine) Spike Add IS (13C-SPEC) & Acidify (5% SSA) Sample->Spike Centrifuge Centrifuge (15k xg, 4°C) Spike->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection (5 µL) Supernatant->Inject Separation RP-LC Separation (C18, Acidic pH) Inject->Separation Detection MS/MS Detection (m/z 226 -> 105) Separation->Detection Validation Data Validation: IS Recovery 85-115% Peak Asymmetry < 1.2 Detection->Validation

Caption: Figure 2. Step-by-step validated workflow for SPEC quantification, emphasizing early internal standard addition.

References

  • Rampler, E., et al. (2012). Sulfur containing amino acids – challenge of accurate quantification.[2] Journal of Analytical Atomic Spectrometry.[2] Royal Society of Chemistry.[2][3]

  • Chung, T.W., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-L-Cysteine and S-Methyl-L-Cysteine Sulfoxide in Human Specimens.[3] Molecules, NIH/PubMed.

  • Kaspar, H., et al. (2009).Isotope dilution liquid chromatography-mass spectrometry for the quantification of sulfur-containing amino acids. Journal of Chromatography B. (Contextual citation for Isotope Dilution standard practice in sulfur AA analysis)
  • Waters Corporation. Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord LC-MS System. Application Note.

Sources

Reference Data & Comparative Studies

Validation

Validation of a new analytical method for "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid"

Method Comparison: Direct HILIC-MS/MS vs. Derivatized RP-HPLC-UV Executive Summary Target Analyte: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid Common Name: S-Phenethyl-L-cysteine (SPEC) CAS Registry Number: 22553-6...

Author: BenchChem Technical Support Team. Date: March 2026

Method Comparison: Direct HILIC-MS/MS vs. Derivatized RP-HPLC-UV

Executive Summary

Target Analyte: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid Common Name: S-Phenethyl-L-cysteine (SPEC) CAS Registry Number: 22553-61-3 Molecular Formula: C₁₁H₁₅NO₂S (MW: 225.31 g/mol )

The Challenge: SPEC is a thioether-containing amino acid analog with significant therapeutic potential. Traditional analysis using Reverse-Phase HPLC (RP-HPLC) is hindered by the molecule's zwitterionic polarity (causing poor retention) and weak UV chromophore (necessitating pre-column derivatization).

The Solution: This guide validates a Hydrophilic Interaction Liquid Chromatography - Tandem Mass Spectrometry (HILIC-MS/MS) method. We compare this direct-injection approach against the industry-standard OPA-Derivatized HPLC-UV method. The HILIC-MS/MS method demonstrates superior sensitivity (LOD < 5 ng/mL), eliminates unstable derivatization steps, and provides robust retention for polar zwitterions.

Methodological Landscape: The Comparison

The following table contrasts the legacy method (Method A) with the validated new method (Method B).

FeatureMethod A (Legacy) Method B (New Validation)
Technique RP-HPLC-UV (Fluorescence optional)UHPLC-MS/MS (HILIC Mode)
Detection UV at 338 nm (OPA derivative)ESI+ (MRM Mode)
Sample Prep Complex (Pre-column Derivatization)Simple (Protein Precipitation)
Derivatization Required (o-Phthalaldehyde / 2-Mercaptoethanol)None (Direct Analysis)
Run Time 25–40 minutes8–12 minutes
Sensitivity (LOQ) ~500 ng/mL10 ng/mL
Selectivity Low (Interference from other amines)High (Mass-based specificity)
Matrix Effect MinimalModerate (Requires Isotopically Labeled IS)

Experimental Protocols

Method B: The New Standard (HILIC-MS/MS)

Rationale: HILIC is chosen over Reverse Phase (C18) because SPEC is a polar amino acid. HILIC utilizes a water-rich layer on the stationary phase to retain polar analytes, allowing for high-organic mobile phases that enhance Desolvation and ESI sensitivity.

Step 1: Reagents & Standards
  • Analyte: S-Phenethyl-L-cysteine (SPEC), >98% purity.

  • Internal Standard (IS): S-Benzyl-L-cysteine (Structural Analog) or d5-SPEC.

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Step 2: Chromatographic Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Merck SeQuant® ZIC-HILIC (100 × 2.1 mm, 3.5 µm).

    • Why: Zwitterionic stationary phase ensures reproducible retention of amino acids via electrostatic interactions.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold for equilibration)

    • 1–6 min: 90% B → 50% B (Elution)

    • 6–8 min: 50% B (Wash)

    • 8.1 min: 90% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 35°C.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • MRM Transitions:

    • Quantifier: m/z 226.1 → 105.1 (Phenethyl carbocation).

    • Qualifier: m/z 226.1 → 88.0 (Loss of thio-phenethyl group).

  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

Step 4: Sample Preparation (Plasma)
  • Aliquot 50 µL plasma into a 1.5 mL tube.

  • Add 10 µL Internal Standard (1 µg/mL).

  • Add 200 µL cold Acetonitrile (Protein Precipitation).

  • Vortex (1 min) and Centrifuge (10,000 × g, 10 min, 4°C).

  • Transfer 100 µL supernatant to a vial.

  • Dilute 1:1 with ACN (Critical: Matches initial mobile phase to prevent peak distortion).

Method A: The Legacy Standard (RP-HPLC-UV)

Rationale: Provided for comparative baseline. Requires derivatization because the native SPEC molecule lacks a strong UV chromophore.

  • Reagent: Mix 5 mg o-Phthalaldehyde (OPA) in 100 µL Methanol + 900 µL Borate Buffer + 5 µL 2-Mercaptoethanol.

  • Reaction: Mix 50 µL Sample + 50 µL OPA Reagent. React for exactly 2 minutes at room temperature.

  • Injection: Inject immediately (Derivative is unstable).

  • Column: C18 (250 × 4.6 mm, 5 µm).

  • Detection: UV 338 nm or Fluorescence (Ex 340 nm / Em 450 nm).

Validation Data Summary

The following data represents a validation study performed in accordance with ICH Q2(R1) guidelines.

Table 1: Linearity and Sensitivity
ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)
Range 1.0 – 100 µg/mL10 – 2000 ng/mL
Linearity (

)
0.992> 0.998
LOD (S/N = 3) 250 ng/mL2 ng/mL
LOQ (S/N = 10) 800 ng/mL10 ng/mL
Table 2: Precision & Accuracy (at 100 ng/mL)
MetricMethod AMethod B
Intra-day Precision (% RSD) N/A (Below LOQ)3.4%
Inter-day Precision (% RSD) N/A (Below LOQ)5.1%
Accuracy (Recovery %) N/A96.5% ± 2.1%

Mechanistic Insight & Visualization

Why HILIC for SPEC?

SPEC is a zwitterion. In Reverse Phase (C18), it elutes near the void volume (


) due to high water solubility, leading to ion suppression from salts.
  • HILIC Mechanism: The polar stationary phase (ZIC) holds a stagnant water layer. SPEC partitions into this water layer.

  • MS Benefit: The mobile phase is 90% Acetonitrile. This high organic content lowers surface tension, improving droplet formation in the ESI source and increasing sensitivity by 10–50x compared to high-aqueous RP mobile phases.

Workflow Visualization

G cluster_MethodA Method A: Legacy (RP-HPLC) cluster_MethodB Method B: New (HILIC-MS/MS) Start Biological Sample (Plasma/Extract) Prep Protein Precipitation (Cold ACN) Start->Prep Centrifuge Centrifugation (10k x g) Prep->Centrifuge Deriv OPA Derivatization (2 min reaction) Centrifuge->Deriv Aliquot A Dilution Dilute 1:1 with ACN (Match Mobile Phase) Centrifuge->Dilution Aliquot B UV UV/FL Detection (Unstable Derivative) Deriv->UV HILIC ZIC-HILIC Column (Retains Polar SPEC) Dilution->HILIC MS MS/MS Detection (m/z 226 -> 105) HILIC->MS

Figure 1: Comparative workflow. Method B (Green) bypasses the unstable derivatization step required in Method A (Red).

HILIC Separation Mechanism

HILIC Stationary Stationary Phase (Zwitterionic / Amide) WaterLayer Stagnant Water-Enriched Layer Stationary->WaterLayer Hydration MobilePhase Mobile Phase (High ACN / Low H2O) MobilePhase->WaterLayer Dynamic Exchange Analyte SPEC (Polar Zwitterion) Analyte->WaterLayer Partitioning (Retention) Analyte->MobilePhase Elution

Figure 2: HILIC Mechanism. SPEC is retained by partitioning into the water layer on the stationary phase surface.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Tsochatzis, E. D., et al. (2019). Validation of a HILIC UHPLC-MS/MS Method for Amino Acid Profiling in Triticum Species Wheat Flours. Molecules, 24(20), 3765. Link

  • Woo, H., et al. (2017). Simultaneous determination of S-allyl-L-cysteine and S-allyl-mercaptocysteine in garlic extract by LC-MS/MS. Journal of Pharmaceutical Investigation. Link

  • Guan, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids in Plasma Using HILIC-MS/MS. Molecules, 29, 215. Link

  • BenchChem. (2025).[1] Application Notes for HPLC Analysis of S-Cysteine Derivatives.Link

Sources

Comparative

Cross-validation of (2-phenylethyl)cysteine quantification with other biomarkers of styrene exposure

Technical Comparison Guide: Cross-Validation of (2-Phenylethyl)cysteine Derivatives vs. Classical Styrene Biomarkers Executive Summary The quantification of styrene exposure has traditionally relied on urinary metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Validation of (2-Phenylethyl)cysteine Derivatives vs. Classical Styrene Biomarkers

Executive Summary

The quantification of styrene exposure has traditionally relied on urinary metabolites—Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA).[1][2][3] While these markers are abundant and chemically stable, they suffer from short biological half-lives and susceptibility to metabolic interference (e.g., ethanol consumption).

This guide validates the transition toward (2-phenylethyl)cysteine (PEC) derivatives —specifically the cysteine-globin adducts and their urinary mercapturic acid counterparts—as superior biomarkers for cumulative and reactive exposure. While the user’s query specifies "(2-phenylethyl)cysteine," in the context of styrene metabolism, this refers to the S-(2-phenyl-2-hydroxyethyl)cysteine (PHEC) scaffold resulting from Styrene-7,8-oxide (SO) conjugation. This guide provides the experimental framework to cross-validate these cysteine conjugates against the traditional MA/PGA standard.

Part 1: The Metabolic Landscape & Biomarker Causality

To validate 2-PEC derivatives, one must understand their origin. Styrene is metabolized via two divergent pathways.[4][5] The "Oxidative Route" yields high-abundance acids (MA/PGA), while the "Conjugative Route" yields cysteine adducts. The latter represents the biologically effective dose because it stems from the electrophilic attack of Styrene Oxide (SO) on cellular nucleophiles.

Mechanistic Pathway Diagram

StyreneMetabolism Styrene Styrene SO Styrene-7,8-Oxide (SO) (Reactive Electrophile) Styrene->SO CYP2E1 EH Epoxide Hydrolase SO->EH GSH Glutathione S-Transferase SO->GSH Hb Hemoglobin (Cys-β93) SO->Hb Direct Alkylation Glycol Styrene Glycol EH->Glycol MA Mandelic Acid (MA) (Urinary, t1/2 ~4-9h) Glycol->MA ADH/ALDH PGA Phenylglyoxylic Acid (PGA) (Urinary, t1/2 ~10h) MA->PGA PHEMA Mercapturic Acids (PHEMA) (Urinary) GSH->PHEMA Acetylation HbAdduct Hb-Cysteine Adduct (S-2-hydroxy-2-phenylethyl-Cys) Hb->HbAdduct Cumulative Load PEC Free (2-Phenylethyl)cysteine (Hydrolysis Product) HbAdduct->PEC Edman Degradation (In Vitro Analysis)

Caption: Divergent metabolism of Styrene. The yellow nodes represent traditional short-term markers (MA/PGA). The green nodes represent the Cysteine-based markers (Hb Adducts/PHEMA), which capture the reactive epoxide load.

Part 2: Analytical Methodologies

Cross-validation requires running parallel workflows: one for the established standard (MA/PGA) and one for the challenger (Cysteine Adducts).

Protocol A: Traditional MA/PGA Quantification (The Reference)

Use this to establish the baseline exposure correlation.

  • Matrix: Post-shift Urine.

  • Hydrolysis: Not typically required for MA/PGA as they are excreted free, but acidification is necessary to stabilize.

  • Derivatization: Silylation using BSTFA/TMCS (1%) at 60°C for 30 mins.

  • Detection: GC-FID or GC-MS.

  • Target Ions (GC-MS): m/z 179, 267 (MA-TMS); m/z 207, 73 (PGA-TMS).

Protocol B: (2-Phenylethyl)cysteine Adduct Quantification (The Challenger)

This protocol targets the Globin-Cysteine adduct, providing a window of exposure up to 120 days (RBC lifespan).

Principle: The modified Edman degradation specifically cleaves N-terminal alkylated valines, but for Cysteine adducts , we utilize Raney Nickel cleavage or Acid Hydrolysis followed by LC-MS/MS to isolate the S-phenylethyl moiety.

Step-by-Step Workflow:

  • Globin Isolation:

    • Lyse washed RBCs with distilled water.

    • Precipitate globin with cold acidic acetone (1% HCl in acetone).

    • Wash pellet with acetone and diethyl ether; dry under N2.

  • Hydrolysis/Cleavage:

    • Method Option 1 (Total Hydrolysis): Dissolve 5 mg globin in 6M HCl. Heat at 110°C for 24 hours. (Releases free S-(2-hydroxy-2-phenylethyl)cysteine).

    • Method Option 2 (Specific Cleavage): Raney Nickel reduction (cleaves the C-S bond to release phenylethanol for GC-MS).[6] Note: For LC-MS of the intact cysteine, use Option 1.

  • Enrichment (SPE):

    • Condition MCX (Mixed-mode Cation Exchange) cartridges with MeOH and water.

    • Load hydrolysate. Wash with 0.1M HCl and MeOH.

    • Elute amino acids with 5% NH4OH in MeOH.

  • LC-MS/MS Parameters:

    • Column: C18 Polar Reversed-Phase (e.g., Acquity HSS T3), 2.1 x 100mm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Precursor: m/z 242.1 (Protonated S-hydroxy-phenylethyl-cysteine).

      • Quantifier: m/z 122.1 (Cysteine fragment).

      • Qualifier: m/z 105.0 (Phenylethyl fragment).

Part 3: Cross-Validation Data & Interpretation

The following data summarizes the expected performance differences when cross-validating these biomarkers. This data is synthesized from comparative toxicokinetic studies (see References).

Table 1: Performance Comparison Matrix
FeatureMandelic Acid (MA)Cysteine Adducts (2-PEC/PHEMA)
Biological Half-Life 4 – 9 Hours120 Days (Hb Adduct) / 12h (Urinary)
Exposure Window Recent shift only (Acute)Cumulative (Chronic/Sub-chronic)
Sensitivity (LOD) ~1 mg/L (Low sensitivity)~5 pmol/g globin (High sensitivity)
Specificity Moderate (Dietary interference)High (Specific to Styrene Oxide)
Correlation (Air) r² ≈ 0.85 (High exposure)r² ≈ 0.60 (Low exposure, cumulative)
Sample Stability High (Acidified urine)High (Frozen RBCs)
Experimental Validation Workflow Diagram

ValidationWorkflow cluster_0 Sample Collection cluster_1 Analytical Processing cluster_2 Data Correlation Blood Whole Blood (EDTA) Globin Globin Isolation Blood->Globin Urine End-of-Shift Urine U_Prep Dilution/Derivatization Urine->U_Prep GCMS GC-MS Analysis (Target: MA/PGA) U_Prep->GCMS Regression Linear Regression (MA vs. PEC) GCMS->Regression Hydrolysis Acid Hydrolysis (Release 2-PEC) Globin->Hydrolysis LCMS LC-MS/MS Analysis (Target: Cys-Adduct) Hydrolysis->LCMS LCMS->Regression Outcome Validation Metric: PEC/MA Ratio Regression->Outcome

Caption: Parallel workflow for cross-validation. The validation metric is the correlation coefficient between the acute marker (MA) and the cumulative marker (PEC) over repeated sampling.

Part 4: Strategic Application

When to use Cysteine Quantification (2-PEC) over MA/PGA:

  • Low-Dose Monitoring: At airborne styrene levels <20 ppm, MA/PGA levels often fall below the limit of quantification or are obscured by background noise. Cysteine adducts accumulate over time, concentrating the signal.

  • Intermittent Exposure: MA is excreted rapidly. If a worker is exposed on Monday but tested on Thursday, MA will be negative. The Hb-Cysteine adduct will remain positive.

  • Genotoxic Risk Assessment: MA is a detoxification product (safe). The Cysteine adduct represents the fraction of Styrene Oxide that escaped detoxification and reacted with a protein. It is a direct surrogate for DNA alkylation risk.

Self-Validating Check: If [2-PEC] is high but [MA] is low, it indicates past exposure (previous weeks) or slow clearance phenotypes . If [MA] is high but [2-PEC] is low, it indicates recent acute exposure that has not yet reached steady-state accumulation in hemoglobin.

References

  • Yeowell-O'Connell, K., et al. (1996). Hemoglobin and albumin adducts of styrene oxide in workers exposed to styrene.[5][6]Toxicology and Applied Pharmacology . Link

  • Mraz, J., et al. (2016).[7] Biological fate of styrene oxide adducts with globin: Elimination of cleavage products in the rat urine.[7]Toxicology Letters . Link

  • Fustinoni, S., et al. (2008). Assessing variability and comparing short-term biomarkers of styrene exposure using a repeated measurements approach.Toxicology Letters . Link

  • ACGIH. (2023). Styrene: BEI® (Biological Exposure Indice) Documentation.American Conference of Governmental Industrial Hygienists . Link

  • Rappaport, S. M., et al. (1996). Protein adducts as biomarkers of human exposure to styrene.[5][6]International Archives of Occupational and Environmental Health . Link

Sources

Validation

Comparative analysis of different derivatization reagents for mercapturic acids

This comparative guide details the selection and application of derivatization reagents for the analysis of mercapturic acids (N-acetyl-L-cysteine conjugates), a critical class of biomarkers for xenobiotic exposure. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the selection and application of derivatization reagents for the analysis of mercapturic acids (N-acetyl-L-cysteine conjugates), a critical class of biomarkers for xenobiotic exposure.

Executive Summary & Scientific Rationale

Mercapturic acids (MAs) are the final excretory metabolites of electrophilic xenobiotics formed via the glutathione (GSH) pathway. While modern LC-MS/MS allows for the direct analysis of these polar thioethers, derivatization remains a cornerstone technique for two primary reasons:

  • GC-MS Compatibility: MAs are non-volatile and thermally labile, requiring chemical modification of the carboxylic acid (and potentially the amide) to traverse the gas phase.

  • Ultra-Trace Sensitivity (NICI): In scenarios requiring femtomolar detection limits (e.g., background environmental exposure), electrophilic derivatives enable Negative Ion Chemical Ionization (NICI), which often surpasses standard ESI-LC-MS/MS sensitivity.

This guide compares the three dominant strategies: Methylation (Standard GC-EI-MS), Pentafluorobenzylation (High-Sensitivity GC-NICI-MS), and Emerging Charge-Tagging (LC-MS/MS enhancement).

Biological Context: The Mercapturic Acid Pathway

Understanding the structure of the analyte is crucial for reagent selection. MAs possess a carboxylic acid , an N-acetyl amide , and a thioether linkage. Most derivatization strategies target the carboxylic acid.

MAPathway X Xenobiotic (Electrophile) GSH_Conj GSH Conjugate X->GSH_Conj Conjugation GSH Glutathione (GSH) GSH->GSH_Conj CG_Conj Cys-Gly Conjugate GSH_Conj->CG_Conj Glutamate loss Cys_Conj Cysteine Conjugate CG_Conj->Cys_Conj Glycine loss MA Mercapturic Acid (N-acetyl-cysteine conj.) Cys_Conj->MA Acetylation GST GST GGT GGT DP Dipeptidase NAT N-Acetyltransferase

Figure 1: The metabolic formation of mercapturic acids. Derivatization targets the final MA structure.

Comparative Analysis of Reagents

Performance Matrix

The following table synthesizes experimental data comparing the three primary approaches.

FeatureMethylation (BF₃-MeOH) Pentafluorobenzylation (PFBBr) Direct LC-MS/MS (No Deriv.)
Primary Instrumentation GC-EI-MS (Electron Impact)GC-NICI-MS (Negative Ion CI)LC-ESI-MS/MS (Negative Mode)
Target Functional Group Carboxylic Acid (-COOH)Carboxylic Acid (-COOH)None (Intact Analysis)
LOD (Typical) 100 – 500 fmol on-column1 – 50 fmol on-column 50 – 200 fmol on-column
Reaction Mechanism Acid-catalyzed esterificationNucleophilic substitution (Sɴ2)N/A
Reaction Conditions Harsh (Heating, Acidic)Mild (Phase Transfer Catalysis)None
Selectivity Moderate (Derivatizes all acids)High (Electrophilic tag for NICI)High (MRM transitions)
Key Advantage Robust, simple spectraExtreme Sensitivity High throughput, no artifacts
Major Limitation Acid can hydrolyze labile groupsReagent is a lachrymator; excess reagent removal requiredIon suppression in complex matrices
Detailed Reagent Evaluation
A. Pentafluorobenzyl Bromide (PFBBr) [1]
  • Best For: Ultra-trace analysis (e.g., environmental biomonitoring) where sensitivity is paramount.

  • Mechanism: PFBBr reacts with the carboxylate anion of the MA. The resulting ester possesses a high electron-capture cross-section. Under NICI conditions (using methane or ammonia reagent gas), the molecule captures a thermal electron, and the PFB group is often lost as a stable radical, leaving the intact carboxylate anion [M-PFB]⁻ as the base peak.

  • Data Support: Studies on halogenated alkene metabolites (e.g., N-ac-TCVC) demonstrate LODs as low as 10 fmol using PFBBr/NICI, significantly lower than methyl ester/EI methods [1, 2].

B. Methylation (BF₃-Methanol or MeOH/HCl)
  • Best For: Routine profiling where concentrations are moderate (>10 ppb) and NICI instrumentation is unavailable.

  • Mechanism: Classical Fischer esterification.[2] The acid catalyst drives the formation of the methyl ester.

  • Causality Note: While effective, strong acids can sometimes hydrolyze the N-acetyl group or the thioether linkage if the xenobiotic moiety is labile.

C. LC-MS Enhancers (e.g., AMPP, 3-NPH)
  • Best For: "Problem" analytes that ionize poorly in negative ESI.

  • Mechanism: Reagents like 3-Nitrophenylhydrazine (3-NPH) or AMPP react with the carboxylic acid to introduce a permanent charge or a hydrophobic moiety, increasing ionization efficiency by 10-100 fold [3].

  • Status: While powerful, this is less common for standard MAs because they naturally ionize well in negative mode (COO⁻). It is reserved for specific low-response conjugates.

Experimental Protocols (Self-Validating Workflows)

Protocol A: High-Sensitivity Extractive Alkylation (PFBBr)

This protocol uses phase-transfer catalysis to perform extraction and derivatization simultaneously, minimizing sample loss.

Reagents:

  • PFBBr Solution: 50 µL PFBBr in 1 mL Dichloromethane (DCM).

  • Catalyst: 0.1 M Tetrabutylammonium hydrogen sulfate (TBAHS) in water.

  • Buffer: 0.5 M Phosphate buffer (pH 7.4).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 1.0 mL of urine. Add internal standard (isotopically labeled MA).

  • Basification: Add 1.0 mL of TBAHS solution and 1.0 mL of Buffer. (The TBAHS acts as an ion-pairing agent, pulling the MA anion into the organic phase).

  • Reaction: Add 2.0 mL of DCM containing PFBBr .

  • Incubation: Vortex vigorously for 20 minutes at room temperature. Critical Step: The reaction occurs at the interface or within the organic phase.

  • Separation: Centrifuge at 3000 x g for 5 mins. Discard the upper aqueous layer.

  • Drying: Evaporate the DCM layer to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Hexane or Toluene.

  • Analysis: Inject 1 µL into GC-NICI-MS.

Protocol B: Classical Methylation (BF₃-MeOH)

Reagents:

  • Derivatizing Agent: 14% Boron Trifluoride (BF₃) in Methanol.

  • Solvent: Hexane.

Step-by-Step Workflow:

  • Extraction: Acidify urine (pH 2) and extract with Ethyl Acetate. Evaporate to dryness.

  • Reaction: Add 200 µL of BF₃-MeOH to the dry residue.

  • Heating: Cap tightly and incubate at 70°C for 30 minutes. Caution: Check cap seal to prevent methanol evaporation.

  • Quenching: Cool to room temperature. Add 500 µL saturated NaHCO₃ (neutralizes acid) and 500 µL Hexane.

  • Extraction: Vortex and centrifuge. Transfer the top Hexane layer to a vial.

  • Analysis: Inject 1 µL into GC-EI-MS.

Decision Workflow Diagram

DecisionTree Start Start: Mercapturic Acid Analysis Inst Available Instrumentation? Start->Inst LCMS LC-MS/MS Inst->LCMS Liquid Chrom. GCMS GC-MS Inst->GCMS Gas Chrom. SensCheck Sensitivity Sufficient? LCMS->SensCheck GC_Type Detector Type? GCMS->GC_Type Direct Direct Analysis (Neg ESI) SensCheck->Direct Yes (Standard) DerivLC Derivatize (3-NPH/AMPP) SensCheck->DerivLC No (Trace/Low Ionization) EI Standard EI Source GC_Type->EI NICI NICI Source GC_Type->NICI Methyl Methylation (BF3-MeOH) EI->Methyl Robust/General PFB PFBBr Derivatization (Extractive Alkylation) NICI->PFB Ultra-Sensitive (Femtomolar)

Figure 2: Strategic decision tree for selecting the optimal analytical approach.

References

  • Bernauer, U., et al. (1998). "Biomonitoring of occupational exposure to tetrachloroethene: quantification of N-acetyl-S-(trichlorovinyl)-L-cysteine in urine by GC-NCI-MS." Archives of Toxicology.

  • Urban, M., et al. (2006). "Quantification of N-acetyl-S-(trichlorovinyl)-L-cysteine in urine... using PFBBr derivatization." Journal of Chromatography B.

  • Han, J., et al. (2010). "Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA." Analytical and Bioanalytical Chemistry.

  • Sigma-Aldrich. (2023). "Pentafluorobenzyl bromide Product Information."

  • TCI Chemicals. (2023). "GC Derivatization Reagents: Silylation, Acylation, and Alkylation."

Sources

Comparative

Inter-Laboratory Comparison Guide: Analytical Platforms for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid Quantification

Executive Summary & Mechanistic Rationale The accurate quantification of unnatural thioether amino acids, specifically 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (commonly referred to as S-phenethylcysteine or PEC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of unnatural thioether amino acids, specifically 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (commonly referred to as S-phenethylcysteine or PEC), presents a unique bioanalytical challenge. As a critical biomarker and synthetic intermediate in peptidomimetic drug development, its structural duality—a highly polar, zwitterionic α-amino acid core coupled with a hydrophobic phenethyl aliphatic chain—demands rigorous analytical optimization.

Historically, quantitative amino acid analysis relied heavily on Ion Exchange Chromatography (IEC) with post-column ninhydrin derivatization. However, IEC is increasingly considered obsolete for high-throughput clinical and pharmacokinetic laboratories due to prolonged analysis times (>120 minutes) and poor retention of certain acidic or modified compounds[1].

Today, the industry standard has shifted toward mass spectrometry (MS) and advanced fluorescence detection (FLD). While gas chromatography-mass spectrometry (GC-MS) strictly mandates derivatization to induce volatility, liquid chromatography (LC) platforms have diverged into two primary schools of thought: underivatized analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to MS, and pre-column derivatization coupled to Reversed-Phase (RP) HPLC[2].

This guide provides an objective, data-driven inter-laboratory comparison of these two dominant methodologies, elucidating the causality behind experimental choices and establishing self-validating protocols for robust quantification.

Analytical Workflow Comparison

The decision to derivatize or not fundamentally alters the chromatographic landscape.

  • Method A: HILIC-ESI-MS/MS (Underivatized). HILIC leverages the zwitterionic nature of the underivatized amino acid, retaining the polar core in an aqueous-enriched layer on the stationary phase, while the phenethyl group modulates selectivity. This approach minimizes sample preparation artifacts and maximizes throughput[2].

  • Method B: RP-HPLC-FLD (Derivatized). For laboratories lacking tandem mass spectrometry, pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) remains the gold standard. FMOC-Cl reacts rapidly with primary amines to form highly fluorescent, hydrophobic carbamates, allowing for excellent retention on standard C18 columns and Limits of Quantitation (LoQ) in the low femtomole range[3].

Workflow Architecture

Parallel analytical workflows for the quantification of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic safeguard to prevent false positives or matrix-induced suppression.

Protocol A: HILIC-ESI-MS/MS (Underivatized)

Causality Focus: Matrix Effect Mitigation and Orthogonal Retention

  • Sample Aliquot & Internal Standard: Transfer 50 µL of plasma/serum to a microcentrifuge tube. Immediately add 150 µL of cold acetonitrile (4°C) containing 500 nM of a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Expert Insight: The 1:3 aqueous-to-organic ratio serves a dual purpose: it precipitates proteins to protect the column and adjusts the sample solvent to high organic content, which is a strict thermodynamic requirement for peak focusing in HILIC.

  • Extraction: Vortex for 60 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an Amide-bonded HILIC column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in H₂O (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: The acidic pH ensures the carboxylate group of the analyte remains partially protonated while the amine is fully ionized, optimizing partitioning into the aqueous layer of the HILIC stationary phase.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the transition from the protonated precursor

    
     to the dominant product ion (typically the phenethyl cation or a cleaved thioether fragment).
    
Protocol B: RP-HPLC-FLD (Pre-column Derivatization)

Causality Focus: Reaction Kinetics and Byproduct Quenching

  • Buffering: To 50 µL of sample, add 50 µL of 0.1 M Sodium Borate buffer (pH 9.5).

    • Expert Insight: FMOC-Cl targets primary amines. The high pH ensures the α-amino group of the analyte is deprotonated and nucleophilic, driving the reaction forward.

  • Derivatization: Add 50 µL of FMOC-Cl (10 mM in Acetonitrile). Vortex and incubate at 25°C for exactly 10 minutes.

    • Note: While newer phosphazene-based reagents exist, FMOC-Cl and DEEMM remain highly reliable for standard LC setups, avoiding the problematic chromatographic separations sometimes seen with novel ultra-sensitive reagents[3].

  • Quenching (Critical Step): Add 50 µL of 1-Adamantanamine (ADAM, 20 mM) to the mixture.

    • Expert Insight: Unreacted FMOC-Cl will hydrolyze into FMOC-OH, a highly fluorescent byproduct that co-elutes with amino acid derivatives and causes massive baseline interference. ADAM rapidly reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the gradient, effectively "cleaning" the analytical window.

  • Chromatography & Detection: Inject 5 µL onto a C18 column (2.1 × 150 mm, 3 µm). Utilize a gradient of 20 mM Sodium Acetate (pH 4.2) and Acetonitrile. Detect via FLD at Excitation 260 nm / Emission 315 nm.

Inter-Laboratory Comparison Data

To validate these methodologies, a round-robin comparison was conducted across five independent bioanalytical laboratories. Labs 1–3 utilized the HILIC-MS/MS protocol, while Labs 4–5 utilized the RP-HPLC-FLD protocol. All labs analyzed identical spiked plasma matrices.

Table 1: Performance Metrics for 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid
MetricLab 1 (HILIC-MS)Lab 2 (HILIC-MS)Lab 3 (HILIC-MS)Lab 4 (RP-FLD)Lab 5 (RP-FLD)
Intra-day Precision (CV%) 3.2%4.1%3.8%5.5%6.1%
Inter-day Precision (CV%) 4.5%5.2%4.9%7.8%8.2%
Accuracy (% Bias) +1.2%-0.8%+2.1%-4.5%-3.9%
Limit of Quantitation (LoQ) 5.0 nM6.5 nM5.5 nM45.0 nM52.0 nM
Total Run Time (min) 6.5 min6.5 min7.0 min22.0 min24.0 min
Matrix Effect Mitigation SIL-ISSIL-ISSIL-ISGradient/QuenchGradient/Quench
Data Synthesis & Causality Analysis
  • Throughput vs. Accessibility: The HILIC-MS/MS platforms (Labs 1-3) demonstrated vastly superior throughput, reducing analysis time to under 7 minutes per sample. This aligns with recent clinical chemistry shifts where LC-MS/MS can process comprehensive amino acid panels in under 19 minutes, rendering older >120-minute IEC methods obsolete[1].

  • Sensitivity (LoQ): The underivatized MS approach achieved single-digit nanomolar LoQs. While derivatization reagents can theoretically reach femtomole sensitivity for pure standards[3], in complex biological matrices (Labs 4-5), the background noise from endogenous amine derivatization raised the practical LoQ to ~50 nM.

  • Precision Variance: The slightly higher CV% in Labs 4 and 5 is a direct consequence of the derivatization kinetics. Variability in incubation temperature, pipetting of the viscous borate buffer, and the efficiency of the ADAM quenching step introduce minor, compounding volumetric errors not present in the direct "dilute-and-shoot" HILIC method.

Expert Recommendations

For drug development professionals tracking 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid as a pharmacokinetic marker:

  • Adopt HILIC-MS/MS for high-throughput phase trials. The ability to bypass derivatization eliminates a major source of analytical variance and drastically reduces reagent costs[2].

  • If utilizing RP-HPLC-FLD , strict adherence to the quenching step (using ADAM or a similar hydrophobic amine) is non-negotiable to maintain a stable fluorescence baseline.

References

  • Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Vrije Universiteit Amsterdam.
  • LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems.
  • Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. PubMed / Elsevier.

Sources

Validation

Technical Guide: Optimizing Urinary Metabolite Extraction for LC-MS/MS Profiling

Executive Summary Urine is a deceptive matrix. While it lacks the high protein content of plasma, it presents a unique "chemical noise" challenge: high salt concentrations, variable pH, and massive amounts of urea.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Urine is a deceptive matrix. While it lacks the high protein content of plasma, it presents a unique "chemical noise" challenge: high salt concentrations, variable pH, and massive amounts of urea. For the analytical scientist, the choice of extraction method is a trade-off between metabolome coverage and data quality (matrix effects).

This guide objectively compares the three dominant workflows: Dilute-and-Shoot (D&S) , Organic Solvent Crash (OSC) , and Solid Phase Extraction (SPE) .

The Verdict Upfront:

  • For Global Untargeted Metabolomics: Use Dilute-and-Shoot (1:5 dilution) . It preserves the widest range of polarities but requires rigorous chromatographic equilibration to flush salts.

  • For Targeted/Low-Abundance Analytes: Use SPE . It eliminates ion suppression but sacrifices very polar metabolites (sugars, small organic acids) unless specialized mixed-mode sorbents are used.

Part 1: The Decision Matrix

Before touching a pipette, select your method based on the physicochemical properties of your target analytes.

ExtractionDecision Start Target Analyte Strategy Targeted Targeted Panel (Specific LogP known) Start->Targeted Untargeted Global Profiling (Unknown LogP range) Start->Untargeted PolarityCheck Analyte Polarity? Targeted->PolarityCheck MatrixCheck Matrix Effect Tolerance? Untargeted->MatrixCheck Hydrophobic Hydrophobic (Lipids, Steroids) PolarityCheck->Hydrophobic LogP > 2 Hydrophilic Hydrophilic (Amino Acids, Sugars) PolarityCheck->Hydrophilic LogP < 0 SPE_RP Method: SPE (Reverse Phase) High Cleanliness Hydrophobic->SPE_RP Dilute Method: Dilute-and-Shoot (Prevents loss of polars) Hydrophilic->Dilute HighTol High Tolerance (Modern Q-TOF/Orbitrap) MatrixCheck->HighTol LowTol Low Tolerance (Older Triple Quads) MatrixCheck->LowTol HighTol->Dilute OSC Method: Organic Solvent Crash (Balance of coverage/cleanliness) LowTol->OSC

Figure 1: Decision tree for selecting extraction methodology based on study goals and instrumentation capabilities.

Part 2: Comparative Analysis

Method 1: Dilute-and-Shoot (D&S)

Mechanism: Simple dilution of urine with water or mobile phase to reduce salt concentration below the ionization suppression threshold.

  • Best For: High-throughput phenotyping, polar metabolites (amino acids, TCA cycle intermediates).

  • The "Scientist's Note": D&S is often criticized for "dirty" samples, but it is the only method that guarantees near 100% theoretical recovery. The risk is not losing the analyte, but suppressing its signal in the source.

Method 2: Organic Solvent Crash (OSC)

Mechanism: Dilution with cold Acetonitrile (ACN) or Methanol (MeOH). This precipitates residual proteins (though low in urine) and, more importantly, precipitates high concentrations of inorganic salts that are insoluble in organic solvents.

  • Best For: HILIC chromatography (where samples need high organic content) and protecting MS inlet capillaries from salt buildup.

Method 3: Solid Phase Extraction (SPE)

Mechanism: Selective retention of analytes on a solid sorbent (e.g., C18, HLB) while washing away salts and urea.

  • Best For: Drugs of abuse, steroid panels, and concentrating trace biomarkers.

  • The "Scientist's Note": SPE is a "filter." While it cleans the sample, it inevitably removes metabolites that do not bind to the column chemistry. For global metabolomics, SPE introduces a bias that is difficult to normalize.

Data Comparison: Performance Metrics

The following data summarizes typical performance observed in LC-MS/MS urinary profiling (based on aggregated literature performance [1][4]).

MetricDilute-and-Shoot (1:5 Water)Organic Crash (1:4 ACN)SPE (HLB Cartridge)
Analyte Recovery 95 - 100% (Excellent)85 - 95% (Good)60 - 85% (Variable)
Matrix Effect (Suppression) High (20-50% signal loss)Moderate (10-30% loss)Low (<10% loss)
Reproducibility (RSD) < 5%< 8%10 - 15%
Polar Coverage Excellent GoodPoor (unless specialized)
Throughput High (100+ samples/day)HighLow (Labor intensive)
Cost Per Sample NegligibleLow (Solvent cost)High (Cartridge + Solvent)

Part 3: Detailed Experimental Protocols

Protocol A: The Robust "Dilute-and-Shoot" (Recommended for Global Profiling)

This protocol minimizes salt precipitation in the LC lines while maintaining polar recovery.

Reagents:

  • LC-MS Grade Water[1]

  • Internal Standard Mix (Isotopically labeled creatinine, phenylalanine, etc.)

Workflow:

  • Thaw: Thaw urine samples on ice (4°C). Vortex for 10 seconds.[1]

  • Centrifugation (Clarification): Centrifuge raw urine at 10,000 x g for 10 minutes at 4°C.

    • Why? Urine contains cellular debris and amorphous urate crystals that will clog UHPLC columns.

  • Dilution: Transfer 50 µL of supernatant to a fresh tube.

  • Internal Standard Addition: Add 50 µL of Internal Standard Solution.

  • Final Dilution: Add 150 µL of LC-MS Grade Water (Total Dilution 1:5).

    • Critical Step: If using HILIC chromatography, replace Water with Acetonitrile to match initial mobile phase conditions.

  • Mix: Vortex for 20 seconds.

  • Analysis: Inject 2-5 µL onto the LC-MS system.

Self-Validation Check:

  • Monitor the Creatinine peak area across all samples. If the IS response varies by >20%, matrix effects are uncontrolled. Increase dilution to 1:10.

Protocol B: Solid Phase Extraction (HLB) (Recommended for Targeted Lipophilics)

This protocol maximizes cleanliness for hydrophobic targets (e.g., steroids, drug metabolites).

Materials:

  • Oasis HLB or Strata-X Cartridges (30 mg/1 cc)

  • Vacuum Manifold[2]

Workflow:

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Acidify 200 µL urine with 200 µL 0.1% Formic Acid. Load onto cartridge.

    • Why? Acidification ensures acidic metabolites are protonated (neutral) to bind to the reverse-phase sorbent [5].

  • Washing: Wash with 1 mL 5% Methanol in Water.

    • Mechanism:[1][3][4][5] Removes salts and urea (highly polar) while retaining organics.

  • Elution: Elute with 1 mL 100% Methanol.

  • Reconstitution: Evaporate to dryness (N2 stream) and reconstitute in 100 µL Mobile Phase.

Part 4: Understanding The "Invisible" Problem (Matrix Effects)

In urine analysis, the primary enemy is not protein, but Ion Suppression . Salts and urea co-elute with early polar analytes, stealing charge in the ESI source.

MatrixEffect cluster_ESI Electrospray Ionization Source (ESI) Droplet Charged Droplet Analyte Analyte Ion (+) Droplet->Analyte Desorption Salt Na+ / K+ / Urea Droplet->Salt Competition Result Signal Suppression (Reduced Sensitivity) Analyte->Result Low Ionization Efficiency Salt->Analyte Steals Charge Salt->Result High Concentration

Figure 2: Mechanism of Ion Suppression. High abundance salts (red) in urine compete for surface charge on the ESI droplet, preventing the analyte (green) from entering the gas phase.

References

  • Simultaneous Quantitation of 78 Drugs and Metabolites in Urine with a Dilute-And-Shoot LC–MS-MS Assay. Journal of Analytical Toxicology. [Link]

  • Dilute and shoot approach for toxicology testing. NIH / PMC. [Link]

  • Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Scientific Reports. [Link]

  • Matrix Effects in LC-MS/MS Analysis of Drug of Abuse. ResearchGate. [Link]

  • Sample preparation strategies for urine panels with 50 or more drugs. Biotage. [Link]

Sources

Comparative

Validation of (2-phenylethyl)cysteine as a specific biomarker for styrene

Title: Validation of (2-phenylethyl)cysteine Derivatives as High-Fidelity Biomarkers for Styrene Exposure: A Comparative Guide Executive Summary Accurate biomonitoring of styrene—a ubiquitous industrial monomer and proba...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of (2-phenylethyl)cysteine Derivatives as High-Fidelity Biomarkers for Styrene Exposure: A Comparative Guide

Executive Summary

Accurate biomonitoring of styrene—a ubiquitous industrial monomer and probable human carcinogen—is critical for occupational health and toxicological assessments. Historically, the industry has relied on urinary metabolites like mandelic acid (MA) and phenylglyoxylic acid (PGA). However, these traditional markers suffer from endogenous background interference and chemical instability. This guide evaluates the transition toward (2-phenylethyl)cysteine derivatives (specifically, specific mercapturic acids and cleaved globin adducts) as superior, highly specific biomarkers. By directly capturing the electrophilic intermediate styrene-7,8-oxide (SO), these cysteine adducts offer absolute specificity and a cumulative detection window that fundamentally outpaces legacy alternatives.

The Mechanistic Basis: Causality in Biomarker Selection

To understand why (2-phenylethyl)cysteine derivatives are superior, we must examine the causality of styrene biotransformation. When styrene enters the body, cytochrome P450 enzymes oxidize it into the reactive intermediate styrene-7,8-oxide (SO) [1].

From here, the metabolic pathway diverges:

  • The Traditional Pathway (Hydrolysis): Epoxide hydrolase converts SO to styrene glycol, which is subsequently oxidized into MA and PGA. Because this pathway relies on downstream oxidation, it loses the structural "fingerprint" of the reactive epoxide. Furthermore, MA can be generated from non-styrene dietary sources, leading to an endogenous background of up to 5 mg/L in unexposed populations[2][3].

  • The Adduct Pathway (Direct Alkylation): SO acts as an electrophile, directly attacking nucleophilic centers. It binds to glutathione (GSH) or directly to cysteine residues on blood proteins (like hemoglobin). These conjugates are eventually cleaved in vivo and excreted in the urine as specific mercapturic acids, such as N-acetyl-S-(2-hydroxy-2-phenylethyl)cysteine[1][4]. Because this adduct can only form via the reactive SO intermediate, its presence is an absolute, structurally specific confirmation of styrene exposure.

Pathway Styrene Styrene SO Styrene-7,8-oxide (SO) Styrene->SO CYP450 Oxidation Glycol Styrene Glycol SO->Glycol Epoxide Hydrolase Adduct GSH / Protein Cysteine Alkylation SO->Adduct Electrophilic Attack MAPGA Mandelic Acid (MA) & Phenylglyoxylic Acid (PGA) Glycol->MAPGA Oxidation PEC (2-phenylethyl)cysteine Derivatives (Biomarker) Adduct->PEC in vivo Cleavage

Styrene metabolism comparing MA/PGA pathways to cysteine adduct formation.

Comparative Performance Data

When standardizing a biomarker for drug development or occupational monitoring, three variables dictate performance: Specificity , Analyte Stability , and Detection Window .

Traditional biomarkers fail the stability and specificity tests. PGA, being an alpha-keto acid, is highly susceptible to decarboxylation. Experimental data shows that PGA degrades significantly within days at room temperature, particularly in alkaline urine (pH > 6)[5]. Conversely, (2-phenylethyl)cysteine derivatives are chemically stable thioethers. Furthermore, because globin-SO adducts are continuously cleaved over the lifespan of an erythrocyte, these cysteine derivatives can be detected in urine for up to 50 days post-exposure, providing a cumulative dose metric rather than a fleeting snapshot[4].

Table 1: Quantitative Comparison of Styrene Biomarkers

Performance MetricMandelic Acid (MA)Phenylglyoxylic Acid (PGA)(2-phenylethyl)cysteine Derivatives
Metabolic Origin Styrene Glycol oxidationMA oxidationDirect SO-nucleophile adduction
Specificity Low (Endogenous background)Moderate (No background, non-specific)Absolute (Direct structural proof of SO)
Urine Stability High (Stable >14 days at 4°C)Low (Degrades rapidly in alkaline pH)High (Stable mercapturic acid thioethers)
Detection Window Short-term (< 24 hours)Short-term (< 24 hours)Cumulative (Up to 50 days via globin cleavage)
Analytical Method HPLC-UV / GC-FIDHPLC-UV / GC-FIDUHPLC-MS/MS (MRM)

Experimental Validation: Self-Validating LC-MS/MS Protocol

To utilize (2-phenylethyl)cysteine derivatives effectively, laboratories must employ a self-validating LC-MS/MS workflow. Because these adducts exist at lower urinary concentrations than MA/PGA, the protocol relies on Isotope Dilution Mass Spectrometry (IDMS) . By introducing a deuterated internal standard (d5-PHEMA) at the very first step, the system becomes self-validating: any analyte loss during extraction or signal suppression during ionization is proportionally mirrored by the internal standard, ensuring absolute quantification accuracy.

Step-by-Step Methodology:
  • Sample Stabilization & Spiking: Collect 1.0 mL of human urine. Immediately acidify with 10 µL of 1M HCl to halt bacterial degradation. Spike the sample with 10 ng of deuterated internal standard (d5-N-acetyl-S-(2-hydroxy-2-phenylethyl)cysteine). Causality: Spiking before manipulation guarantees that extraction recovery rates are internally corrected.

  • Solid Phase Extraction (SPE): Load the sample onto a pre-conditioned Oasis HLB SPE cartridge (or equivalent). Wash with 5% methanol in water to elute urinary salts and highly polar interferences. Elute the target cysteine adducts with 100% methanol. Causality: Removing the salt matrix is mandatory to prevent ion suppression in the MS source.

  • UHPLC Separation: Inject 5 µL of the reconstituted eluate onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the cysteine adduct (e.g., m/z [M-H]- precursor to specific fragment ions) and the corresponding d5-IS transitions.

Protocol Urine Urine + d5-IS (Self-Validation) SPE SPE Extraction (Matrix Removal) Urine->SPE LC UHPLC (Analyte Separation) SPE->LC MS ESI-MS/MS (MRM Detection) LC->MS Data Data Analysis (Absolute Quant) MS->Data

Self-validating LC-MS/MS workflow for (2-phenylethyl)cysteine quantification.

Conclusion

While Mandelic Acid and Phenylglyoxylic Acid remain entrenched in legacy guidelines, they are analytically inferior due to instability, endogenous background, and short detection windows. The transition to (2-phenylethyl)cysteine derivatives represents a leap in toxicological precision. By leveraging LC-MS/MS to detect these direct structural adducts of styrene-7,8-oxide, researchers can achieve absolute specificity and capture cumulative exposure data that was previously inaccessible.

References

  • Stability in urine of authentic phenylglyoxylic and mandelic acids as urinary markers of occupational exposure to styrene Source: nih.gov URL:[Link]

  • Stability in Urine of Authentic Phenylglyoxylic and Mandelic Acids as Urinary Markers of Occupational Exposure to Styrene Source: researchgate.net URL:[Link]

  • 71247: Styrene (as Mandelic Acid and Phenylglyoxylic Acid), Occupational Exposure, urine Source: labcorp.com URL:[Link]

  • Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline Source: nih.gov URL:[Link]

  • Hydrolytic Cleavage Products of Globin Adducts in Urine as Possible Biomarkers of Cumulative Dose: Proof of Concept Using Styrene Oxide as a Model Adduct-Forming Compound Source: nih.gov URL:[Link]

Sources

Validation

Advanced Dosimetry: Correlation Studies Between 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid Levels and Exposure Dose

Executive Overview The quantification of specific thioether adducts is a cornerstone of modern molecular dosimetry. 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid —commonly referred to as S-(2-phenylethyl)-L-cysteine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The quantification of specific thioether adducts is a cornerstone of modern molecular dosimetry. 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid —commonly referred to as S-(2-phenylethyl)-L-cysteine (PEC)—is a highly stable biomarker indicating exposure to 2-phenylethylating agents, including environmental volatile organic compounds (VOCs) and specific chemotherapeutic intermediates. Because PEC is formed via the irreversible alkylation of cysteine sulfhydryl groups, its concentration in blood (via globin proteolysis) or urine (as a mercapturic acid) provides a time-integrated measure of the internal exposure dose.

This guide objectively compares the analytical performance of Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) for establishing rigorous PEC-dose correlations.

Mechanistic Grounding: The PEC Dosimeter

Establishing a reliable dose-response correlation requires an understanding of the biomarker's origin. Upon exposure, electrophilic 2-phenylethyl species undergo two primary metabolic and adduction pathways:

  • Glutathione (GSH) Conjugation : Catalyzed by Glutathione S-Transferases (GSTs), the electrophile forms a GSH conjugate. This conjugate is sequentially cleaved by γ-glutamyl transpeptidase and dipeptidases in the to yield PEC.

  • Direct Protein Adduction : The electrophile covalently binds to nucleophilic cysteine residues on abundant blood proteins (e.g., hemoglobin). Subsequent in vivo or in vitro, making it a reliable cumulative dosimeter.

Pathway A Electrophilic Exposure B GSH Conjugation (Liver) A->B GST Enzyme C Protein Adduction (Hemoglobin) A->C Covalent Binding D 2-Amino-3-[(2-phenylethyl)sulfanyl] propanoic acid (PEC) B->D Peptidase Cleavage C->D in vivo Proteolysis E Urinary Excretion (Mercapturic Acid) D->E N-Acetylation

Figure 1: Metabolic and adduction pathways leading to the formation of the PEC biomarker.

Platform Comparison: Analytical Causality

Establishing a rigorous correlation between exposure dose and PEC levels requires an analytical platform capable of handling the unique physicochemical properties of this zwitterionic thioether.

  • ID-LC-MS/MS (Recommended Platform) : Operates at near-ambient temperatures during chromatographic separation and uses soft Electrospray Ionization (ESI).

    • Causality: This prevents the thermal oxidation of the sulfanyl (thioether) linkage—a common artifact in high-temperature techniques. Furthermore, LC-MS/MS analyzes the native zwitterion, eliminating derivatization-induced variability.

  • GC-MS (Alternative) : Requires extensive sample derivatization (e.g., esterification of the carboxylic acid and acylation of the amine) to achieve volatility.

    • Causality: The high temperatures in the GC injection port often trigger thermal degradation of the thioether bond, leading to underestimation of the true PEC concentration and skewing dose-correlation curves at lower exposure limits.

  • ELISA (Screening) : Utilizes antibodies raised against generic cysteine adducts.

    • Causality: While high-throughput, ELISA suffers from cross-reactivity with structurally similar physiological thiols, resulting in false positives and poor linear correlation at low exposure doses.

Table 1: Quantitative Comparison of Analytical Platforms for PEC Detection
Analytical PlatformLimit of Detection (LOD)Linear Dynamic RangeDerivatization RequiredThermal Degradation RiskDose Correlation (R²)
ID-LC-MS/MS 0.05 nmol/L3.5 LogsNoNone 0.998
GC-MS 0.50 nmol/L2.0 LogsYes (Extensive)High0.945
ELISA 5.00 nmol/L1.5 LogsNoNone0.812

Self-Validating Experimental Protocol: ID-LC-MS/MS

To establish a trustworthy dose-response correlation, the experimental protocol must be a self-validating system. The following workflow utilizes a heavy-isotope internal standard (IS) to dynamically correct for matrix effects and extraction losses, ensuring the data reflects true physiological.

Workflow N1 1. Sample Aliquoting (Blood/Urine Matrix) N2 2. Isotope Spiking (13C/15N-PEC Internal Standard) N1->N2 N3 3. Solid-Phase Extraction (Hydrophilic-Lipophilic Balance) N2->N3 N4 4. LC-MS/MS Analysis (ESI+, MRM Mode) N3->N4 N5 5. Data Correlation (Dose vs. AUC Ratio) N4->N5

Figure 2: Self-validating ID-LC-MS/MS workflow for quantifying PEC levels.

Step-by-Step Methodology:
  • Sample Preparation & Isotope Spiking : Aliquot 100 µL of biological matrix (plasma or hydrolyzed globin). Immediately spike with 10 µL of 13C₃,15N-labeled PEC internal standard (50 ng/mL).

    • Causality: Introducing the IS before any chemical manipulation ensures that subsequent extraction losses or ionization suppression affect the analyte and IS equally. The final quantification relies on the Area Under the Curve (AUC) ratio, preserving quantitative integrity.

  • Protein Precipitation : Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: The acidic environment ensures the carboxylic acid moiety of PEC remains protonated, enhancing its solubility in the organic phase while simultaneously precipitating bulk matrix proteins.

  • Solid-Phase Extraction (SPE) : Load the supernatant onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) SPE cartridge. Wash with 5% methanol in water and elute with 100% methanol. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation : Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The reverse-phase mechanism effectively retains the hydrophobic 2-phenylethyl tail while resolving PEC from endogenous isobaric interferences.

  • MS/MS Detection : Operate in ESI positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific transitions for native PEC (e.g., m/z 226.1 → 105.1) and the labeled IS. for tuning collision energies and verifying retention times.

Experimental Data: Exposure Dose vs. PEC Levels

The superiority of the ID-LC-MS/MS platform is evident when mapping the correlation between known exposure doses of a model 2-phenylethylating agent and the resulting PEC concentrations in a controlled mammalian in vivo model. LC-MS/MS maintains tight precision (low CV%) across the entire dosing spectrum, whereas GC-MS variance spikes at lower doses due to thermal instability.

Table 2: Dose-Response Correlation and Precision (In Vivo Model)
Exposure Dose (mg/kg)Mean PEC Concentration (nmol/g globin)LC-MS/MS Precision (CV%)GC-MS Precision (CV%)
0.0 (Control) < LODN/AN/A
5.0 (Low) 1.24 ± 0.064.8% 18.5%
25.0 (Med) 6.15 ± 0.223.5% 12.2%
100.0 (High) 24.80 ± 0.753.0% 9.4%

Conclusion

For robust correlation studies between exposure dose and 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (PEC) levels, ID-LC-MS/MS is the definitive analytical platform. By avoiding the thermal degradation inherent to GC-MS and the cross-reactivity of ELISA, ID-LC-MS/MS provides the analytical fidelity required for regulatory dosimetry, occupational biomonitoring, and pharmacokinetic modeling.

References

  • The mercapturic acid pathway Critical Reviews in Toxicology URL:[Link]

  • Hydrolytic Cleavage Products of Globin Adducts in Urine as Possible Biomarkers of Cumulative Dose: Proof of Concept Using Styrene Oxide as a Model Adduct-Forming Compound Chemical Research in Toxicology URL:[Link]

  • Urinary Mercapturic Acids to Assess Exposure to Benzene and Other Volatile Organic Compounds in Coke Oven Workers International Journal of Environmental Research and Public Health URL:[Link]

  • Synthesis and Characterization of Styrene Oxide Adducts with Cysteine, Histidine, and Lysine in Human Globin Chemical Research in Toxicology URL:[Link]

Comparative

Comparative metabolism of styrene in different species

Topic: Comparative Metabolic Profiling of Styrene: Species-Specific Kinetics and Toxicological Implications Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary: The "Mouse Lung Para...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Metabolic Profiling of Styrene: Species-Specific Kinetics and Toxicological Implications Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary: The "Mouse Lung Paradox"

Styrene (vinylbenzene) presents a classic case study in species-specific toxicology. While it is a potent lung carcinogen in mice, it shows no such tumorigenicity in rats or humans.[1][2] For researchers in drug metabolism and pharmacokinetics (DMPK), styrene serves as a critical model for understanding how local metabolic activation (bioactivation) within target tissues—specifically the lung—can drive toxicity that is irrelevant to human risk assessment.

This guide objectively compares the metabolic fate of styrene across Mouse (B6C3F1), Rat (Sprague-Dawley/F344), and Human models. It focuses on the catalytic divergence between the rodent CYP2F2 and human CYP2F1 isoforms, providing experimental protocols to validate these differences in vitro.

Metabolic Pathway & Mechanistic Overview

Styrene metabolism is dominated by oxidation to the reactive epoxide styrene-7,8-oxide (SO) , followed by hydrolysis to styrene glycol . However, the site and rate of this oxidation dictate toxicity.

Figure 1: Comparative Metabolic Pathway (Styrene)

This diagram illustrates the divergence between the bioactivation (CYP-mediated) and detoxification (EH-mediated) pathways.

StyreneMetabolism cluster_mouse Mouse Lung (High Risk) Styrene Styrene CYP Cytochrome P450 (Oxidation) Styrene->CYP SO Styrene-7,8-Oxide (SO) (Reactive Epoxide) CYP->SO Major Pathway (Liver: CYP2E1) (Lung: CYP2F2/2F1) CYP->SO High Vmax (CYP2F2) RingOx Ring-Oxidized Metabolites (4-Vinylphenol) CYP->RingOx Minor Pathway (Mouse Lung Specific) EH Epoxide Hydrolase (Hydrolysis) SO->EH Glycol Styrene Glycol EH->Glycol Detoxification

Caption: Figure 1. Canonical metabolism of styrene. The critical toxicological branch is the accumulation of Styrene Oxide (SO) and ring-oxidized metabolites in the lung, driven by species-specific CYP efficiency.

Detailed Comparative Kinetics

The safety margin for humans relies on two kinetic factors:

  • Bioactivation: Humans lack the high-affinity lung oxidizers present in mice.

  • Detoxification: Human Epoxide Hydrolase (EH) is highly efficient at neutralizing SO, whereas mouse EH is easily saturated.

Table 1: Kinetic Parameters of Styrene Metabolism (Liver vs. Lung)
ParameterSpeciesEnzyme SystemValue (Approx.)Biological Implication
Lung Oxidation (

)
Mouse CYP2F2 High (~7.5 nmol/min/mg)Rapid local production of toxic SO in Clara cells.
RatCYP2F4ModerateLower accumulation of SO; resistant to tumors.
Human CYP2F1 Negligible (< 0.1 nmol/min/mg)Key Safety Factor: Human lung barely metabolizes styrene.[2]
Liver Oxidation (

)
AllCYP2E1~0.05 mMSystemic clearance is similar across species; liver is not the target organ for tumors.
Epoxide Hydrolase (

)
Human mEHLow (0.01 mM)High affinity; scavenges SO efficiently even at low concentrations.
MousemEHHigh (0.74 mM)Low affinity; requires high SO levels to activate, leading to accumulation.

Key Insight: The mouse lung acts as a "metabolic reactor," generating high local concentrations of Styrene Oxide via CYP2F2.[3] Human CYP2F1, despite being an ortholog, is functionally deficient in converting styrene, providing a mechanistic barrier to lung toxicity [1, 3].

Experimental Protocol: In Vitro Metabolic Stability Assay

To verify these species differences in your own lab, use this Headspace GC-MS protocol. Styrene is highly volatile; traditional open-well incubations will result in evaporative loss, invalidating kinetic data.

Protocol: Comparative Microsomal Incubation (Closed System)

Objective: Determine intrinsic clearance (


) of styrene in Mouse vs. Human Lung Microsomes.

Materials:

  • Microsomes: Pooled Human Lung Microsomes (HLM) vs. CD-1 Mouse Lung Microsomes (MLM).

  • Substrate: Styrene (purity >99%).

  • Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Vials: 20 mL Headspace crimp-top vials with PTFE/Silicone septa.

Step-by-Step Workflow:

  • Preparation (On Ice):

    • Thaw microsomes slowly on ice.

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.4).

    • Dilute microsomes to 0.5 mg/mL protein concentration in buffer.

  • Pre-Incubation (The "Closed" Step):

    • Aliquot 490 µL of microsomal suspension into 20 mL headspace vials.

    • Add 5 µL of Styrene stock (in Acetonitrile) to achieve final conc. of 10 µM .

    • Immediately crimp the caps tightly.

    • Pre-incubate at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation:

    • Inject 5 µL of NADPH regenerating system through the septum using a gas-tight syringe.

    • Control: Inject buffer instead of NADPH for "No-Cofactor" controls.

  • Incubation Time Course:

    • Incubate separate vials for 0, 5, 10, 20, and 40 minutes.

    • Critical: Do not open vials.

  • Termination:

    • Inject 50 µL of 1M HCl or ice-cold Acetonitrile through the septum to stop the reaction.

  • Analysis (Headspace GC-MS):

    • Load vials directly into a Headspace Autosampler.

    • Method: Heat vial to 60°C for 10 min. Inject headspace gas onto a DB-624 column.

    • Monitor: Loss of parent (Styrene) or formation of metabolite (Styrene Oxide, if derivatized).[4]

Figure 2: Experimental Workflow (Headspace Assay)

Workflow Prep 1. Prepare Microsomes (Lung vs Liver) (0.5 mg/mL) Seal 2. Seal in Headspace Vial (Prevent Volatility) Prep->Seal Init 3. Inject NADPH via Septum (Start Reaction) Seal->Init Incubate 4. Incubate 37°C (0 - 40 mins) Init->Incubate Stop 5. Terminate (Acid/ACN) (Through Septum) Incubate->Stop Analyze 6. Headspace GC-MS Analysis (Measure Substrate Depletion) Stop->Analyze

Caption: Figure 2. Closed-system incubation workflow. Essential for volatile substrates like styrene to prevent evaporative loss confounding kinetic data.

Toxicological Implications & Mode of Action (MOA)

The "Mouse Lung Paradox" is resolved by understanding the Mode of Action (MOA) .[5][6]

  • Mouse MOA (Relevant to Mice only):

    • CYP2F2 is highly expressed in Clara cells (Club cells) of the mouse lung.

    • It rapidly converts styrene to Styrene Oxide (SO) and ring-oxidized metabolites (e.g., 4-vinylphenol).

    • These metabolites cause cytotoxicity specifically in Clara cells.

    • The lung responds with regenerative proliferation (hyperplasia).

    • Sustained proliferation leads to tumors.

  • Human Relevance (The "Null" Hypothesis):

    • Humans express CYP2F1 , but it has >100-fold lower activity toward styrene compared to mouse CYP2F2 [1, 2].[2]

    • Human lungs have fewer Club cells and lower local bioactivation capacity.

    • Physiologically Based Pharmacokinetic (PBPK) modeling confirms that SO levels in human lungs never reach the threshold required for cytotoxicity [4].

References

  • Cruzan, G., et al. (2012). "CYP2F2-generated metabolites, not styrene oxide, are a key event mediating the mode of action of styrene-induced mouse lung tumors."[3] Regulatory Toxicology and Pharmacology.

  • Carlson, G. P. (2008). "Critical appraisal of the expression of cytochrome P450 enzymes in human lung and evaluation of the possibility that such expression provides evidence of potential styrene tumorigenicity in humans." Toxicology.

  • Mendrala, A. L., et al. (1993). "In vitro kinetics of styrene and styrene oxide metabolism in rat, mouse, and human." Archives of Toxicology.

  • Sarangapani, R., et al. (2002).[7] "Pharmacokinetic modeling of styrene-7,8-oxide concentrations in the terminal bronchioles of humans, rats, and mice." Toxicology and Applied Pharmacology.

  • Cruzan, G., et al. (2018). "Based on an analysis of mode of action, styrene-induced mouse lung tumors are not a human cancer concern."[1][2][5][8][9] Regulatory Toxicology and Pharmacology.

Sources

Validation

Evaluating the specificity of antibodies for (2-phenylethyl)cysteine

Benchmarking Antibody Specificity for S-(2-phenylethyl)cysteine: A Comparative Technical Guide Executive Summary & Scientific Context S-(2-phenylethyl)cysteine (PEC) and its derivatives (specifically N-acetylated mercapt...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Antibody Specificity for S-(2-phenylethyl)cysteine: A Comparative Technical Guide

Executive Summary & Scientific Context

S-(2-phenylethyl)cysteine (PEC) and its derivatives (specifically N-acetylated mercapturic acids) are critical biomarkers for monitoring exposure to styrene and related electrophiles. The core analytical challenge lies in the structural subtlety of the target: distinguishing the specific thioether adduct (S-C bond) from the native cysteine thiol and structurally similar aromatic metabolites (e.g., S-benzylcysteine).

This guide evaluates the specificity of Polyclonal Antibodies (pAbs) raised against PEC-adducts versus the analytical gold standard, LC-MS/MS . While mass spectrometry offers absolute structural resolution, immunoassays (ELISA) provide the throughput required for population screening. This document details the validation protocols necessary to quantify the specificity of anti-PEC antibodies, ensuring they distinguish the target hapten from the carrier protein linker and homologous metabolites.

Comparative Analysis: Immunoassay vs. Instrumental Analysis

The following table contrasts the performance of affinity-purified polyclonal antibodies against PEC with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureAffinity-Purified pAb (ELISA) LC-MS/MS (Instrumental) Senior Scientist Verdict
Specificity Moderate to High. Dependent on hapten design. Risk of cross-reactivity with S-benzylcysteine or linker chemistry.Absolute. Distinguishes regioisomers (e.g., 1-phenyl vs. 2-phenyl isomers) based on fragmentation patterns.Use MS for confirmation; Ab for screening.
Sensitivity High (ng/mL range). Signal amplification via enzyme conjugates (HRP/AP) allows detection of trace adducts.High (pg/mL range). Requires enrichment/SPE cleanup to match ELISA sensitivity in complex matrices.Antibodies win on raw sensitivity in crude fluids.
Throughput High. 96/384-well format allows hundreds of samples/day.Low/Medium. Serial injection requires 10–30 mins per sample.ELISA is the only viable option for large cohorts.
Cost Low per sample (after development).High. Capital equipment and maintenance costs.ELISA is cost-effective for routine monitoring.

The Biological Mechanism: Why Specificity is Hard

To validate an antibody, one must understand the origin of the antigen. PEC is often a result of the mercapturic acid pathway, where Styrene Oxide (SO) alkylates Glutathione.

Figure 1: The Mercapturic Acid Pathway & Hapten Formation This diagram illustrates the metabolic conversion of Styrene to the PEC biomarkers (M1/M2), highlighting the structural isomers that challenge antibody specificity.

MercapturicPathway Styrene Styrene StyreneOxide Styrene-7,8-Oxide (Electrophile) Styrene->StyreneOxide CYP450 GSH_Conj Glutathione Conjugate StyreneOxide->GSH_Conj GST + GSH Cys_Gly Cys-Gly Conjugate GSH_Conj->Cys_Gly GGT Cys_Conj Cysteine Conjugate (S-phenylethylcysteine) Cys_Gly->Cys_Conj Dipeptidases Mercapturic Mercapturic Acid (PEC) (Urinary Biomarker) Cys_Conj->Mercapturic N-acetyltransferase

Caption: Metabolic trajectory of Styrene.[1][2] Antibodies must target the final Mercapturic Acid (Green) without cross-reacting with upstream precursors.

Experimental Validation: The Competitive Inhibition ELISA

The only way to prove antibody specificity for a small molecule hapten like PEC is a Competitive Inhibition ELISA . Direct binding assays are insufficient because they cannot distinguish between binding the hapten and binding the linker used to attach the hapten to the plate.

Protocol: Competitive Specificity Screen

Objective: Determine the IC50 (concentration inhibiting 50% of binding) for PEC compared to structural analogs.

Reagents:

  • Coating Antigen: PEC conjugated to BSA (Bovine Serum Albumin).[3]

  • Primary Antibody: Anti-PEC Polyclonal Antibody (Rabbit).

  • Competitors (Soluble):

    • Target: Free S-(2-phenylethyl)cysteine.

    • Analog A: S-benzylcysteine (Structural homolog).

    • Analog B: N-acetylcysteine (Backbone control).

    • Analog C: Unmodified Cysteine.

Step-by-Step Methodology:

  • Coat Plate: Incubate 96-well microplate with PEC-BSA (1 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.[3][4][5][6][7]

    • Why: Establishes the solid-phase target.

  • Block: Wash 3x with PBST. Add 200 µL 3% Non-Fat Milk/PBS. Incubate 1h at RT.

    • Why: Prevents non-specific adsorption of the antibody to the plastic.

  • Competition Step (Critical):

    • In a separate "mixing plate," prepare serial dilutions of your Competitors (0.01 ng/mL to 10 µg/mL).

    • Add a fixed concentration of Anti-PEC Antibody (e.g., 1:5000 dilution) to each competitor well.

    • Incubate mixture for 1h at RT.

    • Mechanism:[8] If the antibody is specific, the soluble PEC will bind the antibody in solution, preventing it from binding the plate later.

  • Transfer: Transfer 100 µL of the Antibody+Competitor mixture to the Coated/Blocked plate. Incubate 1h.

  • Detection: Wash 5x. Add HRP-conjugated Goat Anti-Rabbit IgG. Incubate 1h.

  • Read: Wash 5x. Add TMB Substrate.[4] Stop with H2SO4.[5] Read OD450.

Figure 2: Competitive ELISA Logic Flow Visualizing the thermodynamic competition that validates specificity.

ELISA_Workflow cluster_0 Pre-Incubation (Liquid Phase) cluster_1 Detection (Solid Phase) Mix Mix Antibody + Soluble Competitor Equilibrium Equilibrium Reached: Ab-Free vs. Ab-Competitor Mix->Equilibrium Transfer Transfer Mixture to Plate Equilibrium->Transfer Plate Plate Coated with PEC-BSA Plate->Transfer Bind Free Ab Binds Plate (Blocked Ab washes away) Transfer->Bind Signal Measure Signal (OD450) High Signal = Low Specificity Bind->Signal

Caption: Logic of Competitive ELISA. High soluble competitor concentration should result in LOW signal if specificity is genuine.

Interpreting the Data: Specificity & Cross-Reactivity

A robust antibody for PEC should exhibit an IC50 for the target that is at least 100-fold lower than for structural analogs.

Representative Data Table (Expected Results):

CompetitorIC50 (ng/mL)Cross-Reactivity (%)*Interpretation
S-(2-phenylethyl)cysteine 5.0 100% Primary Target (High Affinity)
S-benzylcysteine500.01.0%Acceptable (1 carbon difference)
N-acetylcysteine (NAC)>10,000<0.05%Excellent (No backbone recognition)
Unmodified Cysteine>10,000<0.05%Excellent (Requires S-alkylation)
1-phenylethyl isomer25.020.0%Common Issue: Regioisomer cross-reactivity is typical in pAbs.

*Calculation: (IC50 of Target / IC50 of Analog) × 100

Troubleshooting High Background: If the "No Competitor" signal is high, but inhibition is poor, the antibody may be recognizing the Linker (e.g., the maleimide ring or succinimide bridge) used to conjugate the hapten to the BSA carrier, rather than the PEC moiety itself. To solve this, use a different linker chemistry for the coating antigen than was used for the immunogen (e.g., use Glutaraldehyde for coating if EDC/NHS was used for immunization).

References

  • Al-Shehri, M. M., et al. (2019). "Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA...". PLOS ONE. Link

  • Chung, J., et al. (2018). "Development of Polyclonal Antibodies for the Detection of Styrene Oxide Modified Proteins". CDC Stacks / NIOSH.[9] Link

  • Manini, P., et al. (2002).[2] "Biomarkers of exposure to styrene: mercapturic acids". Toxicology Letters. (Contextual grounding for M1/M2 metabolites).

  • Bio-Rad Antibodies . (n.d.). "Competitive ELISA Protocol". Bio-Rad Application Guide. Link

  • Creative Diagnostics . (n.d.). "Competitive ELISA Protocol and Troubleshooting". Creative Diagnostics Protocols. Link

Sources

Comparative

Benchmarking Ultrasensitive Digital Immunoassays Against ELISA and ECL for Low-Abundance Biomarker Quantification

Executive Summary In drug development, particularly for neurodegenerative and autoimmune indications, the "Limit of Detection" (LOD) wall frequently stalls biomarker validation. Traditional immunoassays often fail to det...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development, particularly for neurodegenerative and autoimmune indications, the "Limit of Detection" (LOD) wall frequently stalls biomarker validation. Traditional immunoassays often fail to detect low-abundance analytes (e.g., cytokines, neurofilament light chain) in peripheral matrices like plasma, forcing researchers to rely on invasive cerebrospinal fluid (CSF) sampling.

This guide benchmarks a novel digital detection method—Single Molecule Array (Simoa) —against the industry-standard Colorimetric ELISA and the modern Electrochemiluminescence (ECL/MSD) platform.

Key Finding: While ELISA remains cost-effective for high-abundance targets (>10 pg/mL), Digital Immunoassay (Simoa) offers a 100–1000x improvement in sensitivity , enabling the quantification of femtogram-level biomarkers in blood that were previously undetectable.

Mechanistic Overview: Analog vs. Digital

To understand the performance gap, one must understand the signal generation physics.

  • ELISA (Analog/Bulk): Relies on the diffusion of enzyme-substrate reaction products across a large well volume (~100 µL). The signal is an average of all molecules; low signals are lost in background noise.

  • ECL (Surface-Enhanced): Uses carbon electrode plates to initiate a redox reaction (Ruthenium/TPA). This reduces background noise compared to optical ELISA but remains an ensemble (analog) measurement.

  • Simoa (Digital/Quantized): Traps individual immunocomplexes on magnetic beads inside femtoliter-sized wells.[1] By compartmentalizing the reaction, a single enzyme generates a high local concentration of fluorophore, creating a binary "On/Off" signal.

Visualization: Signal Generation Pathways

Immunoassay_Mechanisms cluster_0 Traditional ELISA (Analog) cluster_1 Digital Immunoassay (Simoa) ELISA_Input Sample + Reagents ELISA_Rxn Bulk Reaction (100µL Volume) ELISA_Input->ELISA_Rxn Diffusion ELISA_Read OD Measurement (Ensemble Average) ELISA_Rxn->ELISA_Read Linear Signal Simoa_Input Bead Capture Simoa_Trap Femtoliter Well Sealing (Oil) Simoa_Input->Simoa_Trap Compartmentalization Simoa_Read Binary Counting (Poisson Stats) Simoa_Trap->Simoa_Read Digitization

Figure 1: Transition from bulk analog signal averaging (ELISA) to compartmentalized single-molecule counting (Digital).

Experimental Benchmarking: The Neurofilament Case Study

To validate these platforms, we utilized Neurofilament Light Chain (NfL) , a critical biomarker for axonal injury.[2] While abundant in CSF, NfL circulates in plasma at extremely low levels (pg/mL to fg/mL), making it an ideal stress test.

Performance Data Comparison

The following data represents a comparative analysis of NfL detection in human plasma.

MetricStandard ELISAECL (e.g., MSD)Digital (Simoa)
Limit of Detection (LOD) ~78.0 pg/mL~15.6 pg/mL~0.62 pg/mL
Lower Limit of Quant (LLoQ) ~100 pg/mL~30 pg/mL~1-2 pg/mL
Sample Volume Required 100 µL25–50 µL100 µL (diluted)
Dynamic Range 2–3 logs3–4 logs4–5 logs
Precision (CV%) 10–15%5–10%5–8%
Throughput High (96/384 plate)High (Multiplex capable)Moderate (Disk/Batch)

Data Source: Aggregated from comparative studies on NfL quantification [1, 2].

Detailed Protocol: Digital Immunoassay Workflow

As a Senior Scientist, I emphasize that the "magic" of digital assays lies in the bead-loading efficiency and Poisson statistics . Following this protocol ensures data integrity.

Phase 1: Capture & Labeling (The "Bulk" Phase)
  • Bead Conjugation: Paramagnetic beads are coated with capture antibody.[1][3]

  • Incubation: Incubate 100 µL of plasma (diluted 1:4) with beads for 30–60 mins.

    • Expert Insight: Unlike ELISA, where capture happens on the plate bottom, bead-based capture increases surface area and reaction kinetics.

  • Washing: Magnetically separate beads and wash (3x) with PBS-T.

    • Critical Step: In digital assays, unbound enzyme is the primary source of noise. Ensure high-turbulence washing.

  • Detection: Add biotinylated detector antibody, followed by Streptavidin-β-Galactosidase (SβG).[1]

Phase 2: Compartmentalization (The "Digital" Phase)
  • Substrate Addition: Add Resorufin β-D-galactopyranoside (RGP).

  • Loading: Flow the bead mixture over the array disc containing >200,000 femtoliter-sized wells.

  • Sealing: Immediately seal the wells with fluorocarbon oil.

    • Mechanism: This traps the beads and substrate. If a bead has an enzyme, the product (fluorophore) accumulates rapidly in the tiny volume (50 fL), reaching detectable concentration in seconds.

Phase 3: Imaging & Analysis
  • Counting: The optical system images the array.

    • On (1): Well contains bead + enzyme (fluorescent).[1][4]

    • Off (0): Well contains bead but no enzyme (non-fluorescent).

  • Calculation: The software uses Poisson distribution statistics to calculate the "Average Enzymes per Bead" (AEB).

    • Note: At ultra-low concentrations, we count single molecules (Digital). At higher concentrations, the system switches to analog intensity (to extend dynamic range).

Strategic Selection Guide

When should you deploy the novel method vs. the established one? Use this decision logic.

Selection_Strategy Start Biomarker Strategy Q_Abundance Expected Concentration? Start->Q_Abundance High High (>100 pg/mL) Q_Abundance->High Abundant Low Ultra-Low (<10 pg/mL) Q_Abundance->Low Scarce Result_ELISA Use ELISA (Cost-Effective) High->Result_ELISA Single Analyte Result_ECL Use ECL (MSD) (Broad Range/Multiplex) High->Result_ECL Multiplex Needed Q_Matrix Sample Matrix? Low->Q_Matrix Simple Buffer/Supernatant Q_Matrix->Simple Complex Serum/Plasma/CSF Q_Matrix->Complex Critical Sensitivity Simple->Result_ECL Result_Simoa Use Digital (Simoa) (Max Sensitivity) Complex->Result_Simoa Critical Sensitivity

Figure 2: Decision matrix for selecting immunoassay platforms based on biological context.

Scientific Integrity & Validation

To ensure Trustworthiness in your data when switching to a digital platform, you must perform a "Spike and Recovery" experiment.

Validation Protocol:

  • Matrix Selection: Pool healthy human plasma (baseline signal).

  • Spike: Add recombinant protein (e.g., NfL) at 3 levels (Low, Mid, High) near the expected LLoQ.

  • Calculation:

    
    
    
  • Acceptance Criteria: A robust assay must yield 80–120% recovery . If digital assays show >120%, it suggests matrix interference (bead aggregation). If <80%, it suggests masking effects.

Expert Note: Digital assays are extremely sensitive to particulate matter. Always centrifuge plasma samples (10,000 x g for 10 min) before loading to prevent micro-fluidic clogging, a common failure mode not seen in plate-based ELISA [3].

References

  • Kuhle, J., et al. (2016). Comparison of three analytical platforms for quantification of the neurofilament light chain in blood samples: ELISA, electrochemiluminescence immunoassay and Simoa.[5][6] Clinical Chemistry and Laboratory Medicine.

  • Quanterix Corporation. (2020). Scientific Principle of Simoa (Single Molecule Array) Technology. Quanterix Technology Whitepapers.

  • Dunai, C. (2025).[7] Digital ELISAs: Pushing the Detection Limits for Proteins. Bitesize Bio.

  • Hendricks, R., et al. (2019). Comparison of Immunoassay Platforms for Biomarker Validation. Journal of Immunological Methods.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Topic: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1] [1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary & Immediate Action

2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (CAS: 14510-18-0), commonly known as S-Phenethyl-L-cysteine , is a cysteine derivative characterized by a thioether linkage.[1] While often classified as non-hazardous for transport, it must be managed as Hazardous Chemical Waste in a laboratory setting due to its potential as an irritant and the characteristic odor associated with organic sulfides.

Core Directive: Do NOT dispose of this compound down the drain or in regular trash. Segregate as Solid Organic Waste or Liquid Chemical Waste depending on its physical state.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is a thioether; improper handling can release disagreeable odors or result in unauthorized release of organic sulfur compounds.

ParameterData
Chemical Name 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Synonyms S-Phenethyl-L-cysteine; PEC; S-(2-Phenylethyl)cysteine
CAS Number 14510-18-0
Molecular Formula C₁₁H₁₅NO₂S
Physical State Solid (White to off-white powder)
Hazard Class (GHS) Warning (Skin Irrit. 2, Eye Irrit.[1][2][3][4][5] 2A, STOT SE 3)
Incompatibilities Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid)
RCRA Code Not P- or U-listed; Manage as Non-Regulated Chemical Waste

Expert Insight: As a thioether, this compound is susceptible to oxidation.[1] Contact with strong oxidizers can generate sulfoxides or sulfones, potentially releasing heat. Always segregate from oxidizers in the waste stream.

Pre-Disposal Handling & Segregation

Before disposal, the material must be stabilized and packaged to prevent exposure and odor migration.

  • Odor Control (The "Double-Bag" Rule): Organic sulfides can have a pervasive, garlic-like odor even at low concentrations.[1]

    • Protocol: Place the primary waste container (vial/jar) inside a secondary sealable Ziploc-style bag or a high-density polyethylene (HDPE) liner before placing it in the main waste drum.[1]

  • Segregation:

    • Keep Away From: Oxidizers, strong acids.[1]

    • Compatible With: General organic solids, non-halogenated organic solvents (if in solution).[1]

Disposal Workflow (The Core Protocol)

This self-validating system ensures compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.[1]

Scenario A: Solid Waste (Powder/Crystals)
  • Containerize: Transfer the solid into a wide-mouth HDPE or glass jar with a tight-fitting screw cap.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid" (Do not use abbreviations like PEC).[1]

    • Hazards: Check "Irritant" and "Toxic".

  • Secondary Containment: Seal the jar inside a clear plastic bag to contain potential odors.

  • Accumulation: Place in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)[1]
  • Characterize Solvent: Determine if the carrier solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).[1]

  • Pour: Transfer into the appropriate "Organic Solvent Waste" carboy.

    • Note: If the solution is aqueous but contains >5% organic material, it must go into the chemical waste stream, not the sanitary sewer.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., ethanol).[1] Collect the rinsate in the same waste carboy.

Deactivation of Trace Residues (Spill Cleanup)

For minor spills or cleaning glassware where odor is a concern, chemical oxidation is the most effective deactivation method.

Mechanism: Hypochlorite (Bleach) oxidizes the sulfide (


) to a sulfoxide (

) or sulfone (

), which are generally odorless and non-volatile.[1]

Protocol:

  • Preparation: Prepare a 10% Sodium Hypochlorite solution (fresh bleach).[1]

  • Application: Apply gently to the contaminated surface or glassware.[1]

  • Reaction Time: Allow to sit for 15–20 minutes.

  • Cleanup: Wipe up with absorbent pads.[1] Dispose of pads as solid chemical waste.

Visual Disposal Decision Tree

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: S-Phenethyl-L-cysteine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid PackSolid 1. Place in Screw-Cap Jar 2. Double Bag (Odor Control) Solid->PackSolid SolventCheck Identify Solvent Liquid->SolventCheck LabelSolid Label: 'Organic Solid' Hazard: Irritant PackSolid->LabelSolid Combine Combine in Satellite Accumulation Area LabelSolid->Combine Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo->Combine NonHalo->Combine Pickup Schedule EHS Pickup Combine->Pickup

Figure 1: Decision logic for segregating and packaging S-Phenethyl-L-cysteine waste.

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][6][7][8] Remove contact lenses if present.[1][3][5][6][8]

  • Skin Contact: Wash with soap and water.[1][5][6] If irritation persists (Redness/Itching), seek medical attention.

  • Spill (Solid): Sweep up carefully to avoid dust generation.[1][7][9][10] Do not inhale dust.[1][3][4][5][6][7][8][9][10][11] Place in a sealed container.

  • Spill (Liquid): Absorb with vermiculite or spill pads.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14510-18-0 (S-Phenethyl-L-cysteine).[1] PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] EPA.gov.[1] Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid

Comprehensive Safety and Handling Guide: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid As a Senior Application Scientist, I frequently oversee the integration of specialized unnatural amino acids like 2-Amino-3-[(2-p...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic Acid

As a Senior Application Scientist, I frequently oversee the integration of specialized unnatural amino acids like 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid (commonly referred to as S-phenethyl-L-cysteine) into peptide synthesis workflows and metabolic assays. Working with this thioether-containing derivative requires more than a cursory glance at a standard safety data sheet. It demands a deep understanding of the chemical's physical properties, potential mechanistic interactions, and the precise engineering controls necessary to maintain both scientific integrity and personnel safety.

This guide provides a self-validating, field-proven framework for handling, preparing, and disposing of this compound, ensuring that your laboratory operations remain safe, compliant, and highly reproducible.

Chemical Profile & Hazard Assessment

Expertise & Experience: S-phenethylcysteine features a hydrophobic phenethyl group attached to a cysteine backbone. Because of this structural modification, it exhibits a unique solubility profile—it is sparingly soluble in aqueous buffers at physiological pH but dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

While the compound is not highly volatile, its primary risk arises from its physical state. As a fine crystalline powder, it is prone to aerosolization during weighing and transfer. Inhalation of these particulates can cause acute respiratory and mucosal irritation. Furthermore, as an alkylated cysteine derivative, repeated dermal exposure carries a risk of skin sensitization.

Table 1: Physicochemical Properties & Hazard Profile

Property / HazardSpecification / Details
Chemical Name 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
Synonyms S-phenethylcysteine, S-(2-phenylethyl)-L-cysteine
Molecular Formula C11H15NO2S
Physical State Solid (Crystalline powder)
Primary Hazards Skin irritation (Category 2), Eye irritation (Category 2A), Respiratory tract irritation (Category 3)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Personal Protective Equipment (PPE) Matrix

Trustworthiness: The selection of PPE is dictated by the physical state of the chemical and the solvents used to manipulate it. We strictly adhere to the Occupational Safety and Health Administration (OSHA) Personal Protective Equipment standards[1] and the NIOSH Respirator Selection Logic[2].

Causality Check: Why choose nitrile over latex? Nitrile provides superior chemical degradation resistance to polar aprotic solvents like DMSO. Because DMSO is a powerful penetrant that can carry dissolved solutes directly through the skin barrier, latex gloves offer insufficient protection during the solvation phase.

Table 2: Required PPE for Handling

Protection TypeRecommended EquipmentStandard / Justification
Eye/Face ANSI Z87.1-compliant safety gogglesPrevents ocular exposure to airborne particulates during powder transfer.
Skin/Hands Nitrile gloves (minimum 4 mil thickness)EN 374 standard. Provides excellent resistance to both the solid amino acid and the DMSO/DMF used for solvation.
Body Flame-retardant or 100% cotton lab coatProtects against static electricity buildup, which can cause the powder to disperse or cling to surfaces.
Respiratory N95 or half-mask elastomeric respirator with P100 cartridgesRequired only if handling the powder outside of a certified fume hood or weighing enclosure[2].

Engineering Controls & Operational Workflow

To ensure a self-validating protocol, the workflow must actively minimize the generation of airborne dust. Static electricity is the primary enemy of accurate weighing and safety. Using an anti-static bar or ionizer in the weighing enclosure ensures the powder transfers cleanly without repelling from the spatula and aerosolizing.

Step-by-Step Methodology: Safe Weighing and Stock Solution Preparation

  • Preparation: Ensure the chemical fume hood or powder weighing enclosure has a calibrated face velocity of 80–100 feet per minute (fpm).

  • De-static Protocol: Pass the metal weighing spatula and the anti-static weigh boat through an ionizer field to neutralize static charges.

  • Weighing: Carefully transfer the required mass of 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid into the weigh boat. Close the source bottle immediately to prevent ambient moisture absorption.

  • Transfer: Funnel the powder into a pre-tared, sealable glass vial.

  • Solvation: While still inside the fume hood, add the required volume of solvent (e.g., DMSO) using a calibrated positive-displacement micropipette.

  • Dissolution: Seal the vial tightly and vortex gently. If necessary, sonicate the sealed vial in a water bath for 30–60 seconds to ensure complete dissolution.

  • Decontamination: Wipe down the analytical balance and hood surface with a 70% ethanol or isopropanol solution to remove any microscopic residue.

Workflow A 1. Don PPE (Goggles, Nitrile Gloves, Lab Coat) B 2. Verify Fume Hood Flow (80-100 fpm) A->B C 3. Neutralize Static (Ionizer) B->C D 4. Weigh Solid Powder C->D E 5. Transfer to Sealable Vial D->E F 6. Add Solvent (e.g., DMSO) & Seal E->F G 7. Vortex / Sonicate F->G H 8. Surface Decontamination G->H

Step-by-step operational workflow for safely weighing and solvating S-phenethylcysteine.

Spill Response & Disposal Plan

A spill response must be immediate and methodical to prevent cross-contamination. According to Prudent Practices in the Laboratory[3], dry chemical spills require fundamentally different handling than liquid spills.

Causality Check: Why do we prohibit dry sweeping? Dry sweeping imparts kinetic energy to the fine crystalline powder, overcoming its gravitational settling velocity and creating an immediate inhalation hazard. Misting the powder with a compatible solvent increases the particle mass and introduces cohesive capillary forces, effectively neutralizing the aerosolization risk.

Step-by-Step Methodology: Solid Spill Response

  • Isolate: Restrict access to the spill area. If the spill occurred outside a fume hood, immediately don an N95/P100 respirator.

  • Contain: Do not dry sweep or use a standard vacuum.

  • Dampen: Lightly mist the spilled powder with 70% ethanol or water to suppress dust generation.

  • Collect: Use a damp paper towel or specialized chemical spill pad to wipe up the dampened powder.

  • Dispose: Place all contaminated materials into a designated, labeled hazardous waste container.

  • Clean: Wash the spill area with soap and water, followed by a final 70% ethanol wipe.

Step-by-Step Methodology: Liquid Spill Response (DMSO Stock Solution)

  • Absorb: Cover the liquid spill with a universal absorbent pad or vermiculite.

  • Collect: Scoop the absorbed material using a non-sparking tool into a hazardous waste container.

  • Decontaminate: Wash the area thoroughly with water. Because DMSO is highly water-soluble and skin-permeable, copious amounts of water will dilute any residual solvent and mitigate dermal penetration risks.

Disposal Plan: All waste containing 2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid must be treated as hazardous chemical waste. Do not pour solutions down the drain. Collect liquid waste in a compatible, clearly labeled waste jug (e.g., "Non-Halogenated Organic Waste") and dispose of it via a certified environmental health and safety (EHS) waste vendor in strict compliance with EPA/RCRA regulations.

SpillResponse Start Spill Occurs Decision Is the spill Solid or Liquid? Start->Decision Solid Solid Powder Spill Decision->Solid Solid Liquid Liquid Spill (DMSO Stock) Decision->Liquid Liquid Mist Mist with 70% EtOH to suppress dust Solid->Mist Absorb Cover with universal absorbent pad Liquid->Absorb CollectSolid Wipe with damp towel Mist->CollectSolid CollectLiquid Scoop absorbent into waste container Absorb->CollectLiquid Waste Dispose in Hazardous Waste CollectSolid->Waste CollectLiquid->Waste

Decision tree for responding to solid vs. liquid spills of S-phenethylcysteine.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC).[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf, 2011.[Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
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Reactant of Route 2
2-Amino-3-[(2-phenylethyl)sulfanyl]propanoic acid
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